Product packaging for 3-Ethyl-2,4-dimethylpent-1-ene(Cat. No.:CAS No. 144503-49-1)

3-Ethyl-2,4-dimethylpent-1-ene

Cat. No.: B12542395
CAS No.: 144503-49-1
M. Wt: 126.24 g/mol
InChI Key: QAPXEUJSSGQRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethyl-2,4-dimethylpent-1-ene is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18 B12542395 3-Ethyl-2,4-dimethylpent-1-ene CAS No. 144503-49-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144503-49-1

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

3-ethyl-2,4-dimethylpent-1-ene

InChI

InChI=1S/C9H18/c1-6-9(7(2)3)8(4)5/h8-9H,2,6H2,1,3-5H3

InChI Key

QAPXEUJSSGQRMT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)C(=C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3-Ethyl-2,4-dimethylpent-1-ene, a substituted alkene with potential applications in organic synthesis and as a fragment in drug discovery. Due to the absence of a specifically published protocol for this molecule, this document provides a robust and detailed experimental procedure based on the well-established Wittig reaction, a reliable method for alkene synthesis.[1][2][3] The proposed synthesis involves the reaction of a sterically hindered ketone with a phosphorus ylide.

Proposed Synthetic Pathway: The Wittig Reaction

The synthesis of this compound can be efficiently achieved via the Wittig reaction.[1][3] This method offers excellent regiochemical control of the double bond placement, which is a significant advantage over elimination reactions that might produce isomeric mixtures.[4] The proposed retrosynthesis involves the disconnection of the target alkene at the double bond, leading to 3-ethyl-4-methylpentan-2-one and methylenetriphenylphosphorane, a common Wittig reagent.

The overall two-step synthesis is as follows:

  • Ylide Formation: Preparation of the Wittig reagent (methylenetriphenylphosphorane) from methyltriphenylphosphonium (B96628) bromide and a strong base.

  • Wittig Reaction: The reaction of the ylide with the ketone precursor (3-ethyl-4-methylpentan-2-one) to form the desired alkene, this compound, and triphenylphosphine (B44618) oxide as a byproduct.

Experimental Protocols

The following protocols are adapted from established procedures for the Wittig reaction, particularly those involving sterically hindered ketones.[2][5]

Materials and Reagents:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • 3-Ethyl-4-methylpentan-2-one (synthesis required if not commercially available)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexanes (for chromatography)

  • Dichloromethane (B109758) (for chromatography)

Protocol 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Under an inert atmosphere (e.g., dry nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The formation of the ylide is indicated by a distinct color change, typically to a deep yellow or orange.[6]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete ylide formation.

Protocol 2: Synthesis of this compound

  • In a separate flame-dried flask under an inert atmosphere, dissolve 3-ethyl-4-methylpentan-2-one (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Cool the freshly prepared ylide solution from Protocol 1 back to 0 °C.

  • Slowly add the solution of the ketone to the ylide solution via a syringe or dropping funnel over 15-20 minutes.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 3: Purification

  • The crude product will contain the desired alkene and triphenylphosphine oxide. To remove the bulk of the triphenylphosphine oxide, dissolve the crude residue in a minimal amount of cold dichloromethane and add a larger volume of hexanes to precipitate the oxide.

  • Filter the precipitate and concentrate the filtrate.

  • Purify the resulting liquid by flash column chromatography on silica (B1680970) gel using a hexane (B92381) or a low-polarity hexane/ethyl acetate (B1210297) eluent system to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis.

ParameterStarting MaterialIntermediate/ReagentProduct
Compound Name 3-Ethyl-4-methylpentan-2-oneMethylenetriphenylphosphoraneThis compound
Molecular Formula C₈H₁₆OC₁₉H₁₈PC₉H₁₈
Molar Mass ( g/mol ) 128.21277.32126.24
Assumed Starting Amount 10.0 g (78.0 mmol)Prepared in situ from 30.0 g (84.0 mmol) of MePh₃PBr-
Theoretical Yield (g) --9.85 g
Expected Yield (%) --65-75%
Expected Purity (%) >98%->98% (after chromatography)
Appearance Colorless liquidDeep yellow/orange solutionColorless liquid

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Wittig_Reaction_Mechanism Proposed Wittig Reaction Mechanism ketone 3-Ethyl-4-methylpentan-2-one betaine Betaine Intermediate ketone->betaine Nucleophilic attack ylide Methylenetriphenyl- phosphorane ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring closure alkene This compound oxaphosphetane->alkene Decomposition tppo Triphenylphosphine oxide oxaphosphetane->tppo Decomposition Experimental_Workflow Experimental Workflow start Start ylide_prep Prepare Wittig Reagent (Protocol 1) start->ylide_prep reaction_setup React Ketone with Ylide (Protocol 2) ylide_prep->reaction_setup monitoring Monitor Reaction by TLC reaction_setup->monitoring monitoring->reaction_setup Incomplete workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification by Chromatography (Protocol 3) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

References

physical and chemical properties of 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the highly branched alkene, 3-Ethyl-2,4-dimethylpent-1-ene. This document is intended for researchers, scientists, and professionals in the field of chemistry and drug development, offering detailed information on its characteristics and general experimental methodologies.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties

PropertyValueData TypeSource
Molecular Formula C₉H₁₈------
Molecular Weight 126.24 g/mol Computed--INVALID-LINK--[1][2]
IUPAC Name This compound-----INVALID-LINK--[1]
CAS Number 144503-49-1-----INVALID-LINK--[1]
Boiling Point ~136.1 °CEstimated (from alkane analog)--INVALID-LINK--[3]
Melting Point ~-122.2 °CEstimated (from alkane analog)--INVALID-LINK--[3]
Density ~0.7365 g/cm³ at 20°CEstimated (from alkane analog)--INVALID-LINK--[3]
Solubility Insoluble in water; Soluble in nonpolar organic solventsGeneral Principle--INVALID-LINK--[4], --INVALID-LINK--[5]
XLogP3-AA 4.2Computed--INVALID-LINK--[1][2]

Chemical Reactivity and Stability

This compound is an unsaturated hydrocarbon, and its reactivity is primarily dictated by the presence of the carbon-carbon double bond.[6] As with other alkenes, it is susceptible to electrophilic addition reactions. The double bond acts as a nucleophile, reacting with electrophiles.

Key Reactions Include:

  • Hydrogenation: In the presence of a metal catalyst (e.g., platinum, palladium, or nickel), it will undergo hydrogenation to yield its saturated analog, 3-ethyl-2,4-dimethylpentane.

  • Halogenation: It will readily react with halogens such as bromine and chlorine in addition reactions to form dihaloalkanes.

  • Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) will proceed according to Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

  • Hydration: In the presence of an acid catalyst, water can be added across the double bond to form an alcohol.

  • Oxidation: Alkenes can be oxidized by various reagents, such as permanganate (B83412) or ozone, to yield different products depending on the reaction conditions.

The stability of this alkene is influenced by its highly branched structure, which can introduce steric hindrance around the double bond, potentially affecting reaction rates.[7]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not readily found in the literature. However, general synthetic methods for highly branched, terminal alkenes can be applied.

General Synthetic Approach: Wittig Reaction

The Wittig reaction is a well-established method for the synthesis of alkenes. For a sterically hindered terminal alkene like this compound, a suitable approach would involve the reaction of a sterically hindered ketone with a phosphorus ylide.

  • Step 1: Preparation of the Phosphonium (B103445) Ylide: A primary alkyl halide is reacted with triphenylphosphine (B44618) to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) to generate the phosphorus ylide. For the synthesis of a terminal alkene, methyltriphenylphosphonium (B96628) bromide is a common starting material.

  • Step 2: Reaction with a Ketone: The ylide is then reacted with a ketone. In this case, 3-ethyl-4-methylpentan-2-one would be the appropriate ketone. The steric hindrance around the carbonyl group of the ketone is a critical factor for the success of the reaction.

  • Step 3: Work-up and Purification: The reaction mixture is typically worked up to remove the triphenylphosphine oxide byproduct. Purification of the final alkene product is usually achieved through distillation or column chromatography.

G cluster_0 Ylide Preparation cluster_1 Alkene Synthesis cluster_2 Purification A Methyltriphenylphosphonium bromide C Phosphorus Ylide A->C Reaction B Strong Base (e.g., n-BuLi) B->C Deprotonation E Wittig Reaction C->E D 3-Ethyl-4-methylpentan-2-one D->E F Crude Product Mixture E->F G Work-up F->G H Purification (Distillation/Chromatography) G->H I This compound H->I

Caption: Key structural components of this compound.

Safety and Handling

As a flammable, volatile organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. [8]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this compound or structurally similar alkenes.

References

1H NMR and 13C NMR spectroscopic data for 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 3-Ethyl-2,4-dimethylpent-1-ene. Due to the absence of experimentally recorded spectra in publicly available databases, this document presents high-quality predicted data. It also outlines the detailed experimental protocols that would be employed for the acquisition and analysis of such spectra, ensuring a comprehensive resource for researchers.

Molecular Structure and Atom Numbering

The structure of this compound is presented below, with atoms numbered for unambiguous assignment of NMR signals. This numbering scheme is used consistently throughout this document.

Caption: Molecular structure of this compound with atom numbering.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations for spectral analysis.

Table 1: Predicted ¹H NMR Data
Atom #Chemical Shift (ppm)MultiplicityIntegration
14.81Singlet1H
1'4.67Singlet1H
32.07Multiplet1H
41.74Multiplet1H
61.35Multiplet2H
81.70Singlet3H
50.88Doublet3H
90.82Doublet3H
70.80Triplet3H
Table 2: Predicted ¹³C NMR Data
Atom #Chemical Shift (ppm)
2152.8
1108.3
355.4
431.6
623.9
821.6
521.3
920.9
712.1

Experimental Protocols

The following section details the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the analyte is chosen. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice. The deuterium (B1214612) in the solvent provides a lock signal for the spectrometer to maintain a stable magnetic field.[1][2]

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (10-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Purity: The sample should be free of solid particles and paramagnetic impurities.[3] If particulates are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[1]

  • NMR Tube: A high-quality, clean 5 mm NMR tube should be used. The tube should be rinsed with an appropriate solvent (e.g., acetone) and dried thoroughly before use to avoid contamination.[3]

  • Reference Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. However, the residual proton signal of the deuterated solvent can also be used as a secondary reference.[2]

NMR Data Acquisition

The data acquisition process involves setting up the NMR spectrometer with appropriate parameters.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to ensure good signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: Usually set between 2 to 4 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, which is important for quantitative analysis.

    • Number of Scans: For a moderately concentrated sample, 8 to 16 scans are often sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay: A delay of 2 seconds is common.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is generally required.

NMR Data Processing

The raw data (Free Induction Decay - FID) is processed to generate the final spectrum.

  • Fourier Transform: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier Transform.[4]

  • Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical). This can be done automatically or manually.[4]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[4]

  • Referencing: The chemical shift axis is calibrated using the TMS signal (0 ppm) or the residual solvent peak.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

NMR Data Analysis Workflow

The logical flow from the molecular structure to the final interpreted NMR data is illustrated in the diagram below.

workflow cluster_workflow NMR Data Analysis Workflow A 1. Molecular Structure (this compound) B 2. Sample Preparation (Dissolution in Deuterated Solvent) A->B C 3. NMR Data Acquisition (¹H and ¹³C Spectra) B->C D 4. Data Processing (FID to Spectrum) C->D E 5. Spectral Analysis (Peak Assignment, Integration) D->E F 6. Final Data Tables E->F

Caption: A flowchart illustrating the key stages of NMR spectroscopic analysis.

Summary

This technical guide has provided predicted ¹H and ¹³C NMR data for this compound, presented in a clear and organized format. Furthermore, it has outlined the comprehensive experimental protocols necessary for the practical acquisition and processing of such NMR data. The inclusion of diagrams for the molecular structure and the analysis workflow serves to enhance the clarity and utility of this document for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction to Mass Spectrometry of Alkenes

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of unknown compounds.[1] In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M+•).[2][3] This molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals.[3]

For alkenes, the molecular ion peak is typically distinct due to the lower ionization energy of a π-electron compared to a σ-electron.[1][4] The fragmentation of alkenes is dominated by specific pathways that lead to the formation of stable carbocations, with the most prominent being allylic cleavage.[4][5][6][7] Other significant pathways include rearrangements, such as the McLafferty rearrangement, for alkenes that meet the structural requirements.[5][8]

Predicted Fragmentation Pattern of 3-Ethyl-2,4-dimethylpent-1-ene

Molecular Structure and Ionization:

  • Compound Name: this compound

  • Chemical Formula: C₉H₁₈

  • Molecular Weight: 126.24 g/mol

  • Molecular Ion (M+•): m/z 126

The molecular ion is formed by the loss of an electron from the C1=C2 double bond. Due to the highly branched nature of the molecule, the molecular ion peak at m/z 126 is expected to be of low relative abundance, as numerous fragmentation pathways are readily accessible.[9]

Primary Fragmentation Pathways

a) Allylic Cleavage: This is the most significant fragmentation mode for alkenes, involving the cleavage of a bond beta to the double bond.[5][6] This process results in a resonance-stabilized allylic carbocation, which is often the base peak or one of the most intense peaks in the spectrum.[4][5] For this compound, there are two primary sites for allylic cleavage at the C3 position:

  • Loss of an Ethyl Radical (•C₂H₅): Cleavage of the bond between C3 and the ethyl group results in the loss of an ethyl radical (mass 29). This generates a stable tertiary allylic carbocation at m/z 97 . This peak is predicted to be highly abundant.

  • Loss of an Isopropyl Radical (•C₃H₇): Cleavage of the C3-C4 bond leads to the loss of a secondary butyl radical (•CH(CH₃)CH₂CH₃) is incorrect. A more favorable cleavage is the loss of the entire C4-C5 substituent, which is an isopropyl group attached to C4, but the key allylic cleavage is at the C3-C4 bond. This cleavage results in the loss of a sec-butyl radical (•CH(CH₃)CH₂CH₃, mass 57) leading to a fragment at m/z 69. However, a more dominant fragmentation is the loss of the larger alkyl group at the other allylic position. The most likely fragmentation is the loss of the ethyl group at C3, leading to a fragment at m/z 97, and the loss of the isobutyl group from C3, leading to a fragment at m/z 55. This [C₄H₇]⁺ fragment at m/z 55 is a very stable secondary allylic cation and is a strong candidate for the base peak.

b) Cleavage at a Branch Point (α-Cleavage): Fragmentation tends to occur at branching points, leading to the formation of the most stable carbocation.[2][9]

  • Loss of an Isopropyl Radical (•C₃H₇): Cleavage at the C3-C4 bond can also be viewed as loss of an isopropyl group from the main chain, leading to a fragment at m/z 83 .

  • Loss of a Methyl Radical (•CH₃): Loss of a methyl group from the C4 position would result in a fragment at m/z 111 . This peak is generally of lower intensity compared to fragments from allylic cleavage.

c) McLafferty-like Rearrangement: The McLafferty rearrangement is common in molecules with a γ-hydrogen relative to a double bond or carbonyl group.[10][11] In this compound, γ-hydrogens are present on the C4 methyl group and the C3 ethyl group. A rearrangement involving the transfer of a γ-hydrogen to the C1 position of the double bond, followed by cleavage of the C2-C3 bond, would result in the elimination of a neutral propene molecule (mass 42). This would produce a radical cation fragment at m/z 84 .

Visualizing the Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion.

G cluster_allylic Allylic Cleavage cluster_alpha α-Cleavage cluster_rearrangement McLafferty Rearrangement M C₉H₁₈ This compound M+• = m/z 126 F97 [C₇H₁₃]⁺ m/z 97 M->F97 - •C₂H₅ F55 [C₄H₇]⁺ m/z 55 M->F55 - •C₅H₁₁ F111 [C₈H₁₅]⁺ m/z 111 M->F111 - •CH₃ F84 [C₆H₁₂]⁺• m/z 84 M->F84 - C₃H₆

Caption: Predicted EI fragmentation pathways for this compound.

Quantitative Data Summary

The following table summarizes the predicted key fragments, their proposed origin, and estimated relative abundance. The abundance is estimated based on the stability of the resulting carbocation (allylic > tertiary > secondary).

m/zProposed Fragment IonProposed Fragmentation PathwayEstimated Relative Abundance
126[C₉H₁₈]⁺•Molecular IonLow
111[C₈H₁₅]⁺Loss of •CH₃ from C4 (α-Cleavage)Low to Medium
97[C₇H₁₃]⁺Loss of •C₂H₅ (Allylic Cleavage)High
84[C₆H₁₂]⁺•McLafferty RearrangementMedium
55[C₄H₇]⁺Loss of •C₅H₁₁ (Allylic Cleavage)Very High (Potential Base Peak)

Experimental Protocol: GC-MS Analysis of Volatile Alkenes

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile organic compounds (VOCs) like this compound.[12][13] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural identification for each component.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or pentane) at a concentration of 1000 µg/mL.

  • Working Standards: Create a series of dilutions from the stock solution to generate calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Injection: For liquid samples, direct injection is common.[14] For air or headspace analysis, techniques like solid-phase microextraction (SPME) or purge-and-trap are utilized.[12][15]

Instrumentation and Conditions
  • Gas Chromatograph (GC):

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Analysis
  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for this peak.

  • Compare the experimental spectrum against a reference library (e.g., NIST) for confirmation.

  • Analyze the fragmentation pattern to confirm the structure based on the principles outlined in Section 2.

Experimental Workflow Diagram

G cluster_prep Sample Handling cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) cluster_data Data Processing Sample Volatile Sample (e.g., dissolved in Hexane) Injection GC Injector Port Sample->Injection 1 µL Injection GC_Col Separation on Capillary Column Injection->GC_Col Vaporization Ion_Source Ionization (EI, 70 eV) GC_Col->Ion_Source Elution Mass_Analyzer Mass Analysis (Quadrupole) Ion_Source->Mass_Analyzer Detector Detection (Electron Multiplier) Mass_Analyzer->Detector Data_System Data System Detector->Data_System Spectrum Mass Spectrum Generation Data_System->Spectrum

Caption: Standard experimental workflow for GC-MS analysis of a volatile compound.

Conclusion

The mass spectrum of this compound is predicted to be characterized by a weak molecular ion at m/z 126 and dominant fragment ions resulting from allylic cleavage. Specifically, intense peaks at m/z 97 (loss of an ethyl radical) and m/z 55 (loss of a substituted butyl radical) are expected, with the latter being a strong candidate for the base peak due to the stability of the resulting [C₄H₇]⁺ cation. Additional fragments at m/z 111 and m/z 84, arising from α-cleavage and rearrangement, respectively, are also anticipated. This predictive guide serves as a valuable resource for identifying this compound and similar branched alkenes in complex mixtures using mass spectrometry.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 3-Ethyl-2,4-dimethylpent-1-ene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic vibrational modes, a general experimental protocol for acquiring an IR spectrum, and visual representations of the molecular structure and analytical workflow.

Predicted Infrared Spectral Data

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityNotes
3085 - 3075=C-H stretch (asymmetric and symmetric)MediumCharacteristic of the C-H bonds on the terminal alkene (=CH₂ group). Alkenes and aromatics are the only common functional groups that show C-H stretching vibrations above 3000 cm⁻¹[1].
2960 - 2850C-H stretch (alkane)StrongArises from the various methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups in the ethyl and dimethyl substituents. These are typically strong and sharp peaks.
1645 - 1635C=C stretch (vinyl)MediumThis absorption is characteristic of the carbon-carbon double bond in a terminal alkene. The C=C stretching vibration in alkenes generally appears in the 1680-1640 cm⁻¹ region[1]. For vinyl groups, this peak is typically found between 1660 and 1630 cm⁻¹[2].
1470 - 1450C-H bend (scissoring)MediumAssociated with the bending vibration of the CH₂ and CH₃ groups.
1385 - 1365C-H bend (rocking)MediumOften a doublet for isopropyl groups, which is present in the 2,4-dimethylpentyl moiety.
995 - 985 and 915 - 905=C-H bend (out-of-plane)StrongThese two strong bands are highly characteristic of a terminal vinyl group (-CH=CH₂). The C-H wagging peaks of alkenes are found between 1000 and 600 cm⁻¹[2].

Experimental Protocol for Acquiring the IR Spectrum

The following is a generalized protocol for obtaining the IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Instrumentation:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

  • Sample vial containing this compound.

  • Micropipette.

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the computer with the operating software are turned on and have stabilized.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone (B3395972) to remove any residues. Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a micropipette, place a small drop (typically 1-2 μL) of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the sample.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed peaks with the expected vibrational frequencies for the functional groups in this compound.

  • Cleaning:

    • After the measurement is complete, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe soaked in the cleaning solvent.

Visualizations

The following diagrams illustrate the molecular structure of this compound with its key functional groups and the general workflow for IR spectroscopic analysis.

Caption: Molecular structure of this compound with key functional groups.

IR_Spectroscopy_Workflow General Workflow for IR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Sample Obtain pure liquid sample of This compound Background Acquire Background Spectrum (clean ATR crystal) Sample->Background Apply_Sample Apply Sample to ATR Crystal Background->Apply_Sample Acquire_Sample Acquire Sample Spectrum Apply_Sample->Acquire_Sample Process Process Spectrum (e.g., baseline correction) Acquire_Sample->Process Identify Identify Peak Frequencies Process->Identify Correlate Correlate Peaks with Vibrational Modes Identify->Correlate Report Generate Final Report with Spectrum and Peak Assignments Correlate->Report

Caption: A generalized workflow for obtaining and analyzing an IR spectrum.

References

A Comprehensive Guide to the IUPAC Nomenclature of C9H18 Isomers for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of chemical research, drug development, and materials science, a precise understanding of molecular structure is paramount. The molecular formula C9H18 represents a multitude of structural and geometric isomers, each with unique physical, chemical, and biological properties. This technical guide provides a thorough examination of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isomers of C9H18, offering a systematic classification and clear data presentation to aid researchers and scientists in their work. The isomers of C9H18 can be broadly categorized into two main classes: acyclic alkenes (containing a carbon-carbon double bond) and cyclic alkanes (containing a ring structure).

Acyclic Isomers: The Nonenes and Their Branched-Chain Counterparts

The acyclic isomers of C9H18 are alkenes, characterized by a carbon-carbon double bond. The systematic naming of these compounds follows the IUPAC rules for alkenes, where the longest carbon chain containing the double bond is identified as the parent chain. The position of the double bond and any substituents are indicated by numerical locants. Geometric isomerism (cis/trans or E/Z) is also a key feature for many of these structures.

Straight-Chain Nonenes

The simplest acyclic isomers are the straight-chain nonenes, where the position of the double bond differentiates the isomers.

IUPAC NameConstitutional Isomer TypeGeometric Isomers
Non-1-enePositional IsomerNone
Non-2-enePositional Isomer(E)-Non-2-ene, (Z)-Non-2-ene
Non-3-enePositional Isomer(E)-Non-3-ene, (Z)-Non-3-ene
Non-4-enePositional Isomer(E)-Non-4-ene, (Z)-Non-4-ene
Branched-Chain Alkenes

A vast number of branched-chain alkenes exist for C9H18. These isomers are derived from shorter parent chains (e.g., octene, heptene, hexene, pentene) with various alkyl substituents. The following tables provide a systematic breakdown of these isomers.

Table 1: Methyl-Substituted Octene Isomers

IUPAC NameParent ChainSubstituent
2-Methyl-oct-1-eneOctene2-Methyl
3-Methyl-oct-1-eneOctene3-Methyl
4-Methyl-oct-1-eneOctene4-Methyl
5-Methyl-oct-1-eneOctene5-Methyl
6-Methyl-oct-1-eneOctene6-Methyl
7-Methyl-oct-1-eneOctene7-Methyl
2-Methyl-oct-2-eneOctene2-Methyl
(E/Z)-3-Methyl-oct-2-eneOctene3-Methyl
(E/Z)-4-Methyl-oct-2-eneOctene4-Methyl
(E/Z)-5-Methyl-oct-2-eneOctene5-Methyl
(E/Z)-6-Methyl-oct-2-eneOctene6-Methyl
7-Methyl-oct-2-eneOctene7-Methyl
2-Methyl-oct-3-eneOctene2-Methyl
(E/Z)-3-Methyl-oct-3-eneOctene3-Methyl
(E/Z)-4-Methyl-oct-3-eneOctene4-Methyl
(E/Z)-5-Methyl-oct-3-eneOctene5-Methyl
(E/Z)-6-Methyl-oct-3-eneOctene6-Methyl
7-Methyl-oct-3-eneOctene7-Methyl
2-Methyl-oct-4-eneOctene2-Methyl
(E/Z)-3-Methyl-oct-4-eneOctene3-Methyl
(E/Z)-4-Methyl-oct-4-eneOctene4-Methyl

Table 2: Dimethyl-Substituted Heptene Isomers (Examples)

IUPAC NameParent ChainSubstituents
2,3-Dimethyl-hept-1-eneHeptene2,3-Dimethyl
2,4-Dimethyl-hept-1-eneHeptene2,4-Dimethyl
2,5-Dimethyl-hept-1-eneHeptene2,5-Dimethyl
2,6-Dimethyl-hept-1-eneHeptene2,6-Dimethyl
3,3-Dimethyl-hept-1-eneHeptene3,3-Dimethyl
(E/Z)-3,4-Dimethyl-hept-2-eneHeptene3,4-Dimethyl
(E/Z)-4,5-Dimethyl-hept-2-eneHeptene4,5-Dimethyl

Table 3: Ethyl-Substituted Heptene Isomers (Examples)

IUPAC NameParent ChainSubstituent
2-Ethyl-hept-1-eneHeptene2-Ethyl
3-Ethyl-hept-1-eneHeptene3-Ethyl
(E/Z)-3-Ethyl-hept-2-eneHeptene3-Ethyl
4-Ethyl-hept-1-eneHeptene4-Ethyl

Note: The tables for dimethyl- and ethyl-substituted heptenes provide representative examples due to the large number of possible isomers. A similar systematic approach can be applied to generate isomers from hexene, pentene, and butene parent chains.

Cyclic Isomers: The Cycloalkanes

The cyclic isomers of C9H18 are saturated hydrocarbons containing one or more rings. The IUPAC nomenclature for these compounds is based on the parent cycloalkane, with substituents named and numbered to give the lowest possible locants.

Table 4: Substituted Cyclohexane Isomers

IUPAC NameParent RingSubstituents
PropylcyclohexaneCyclohexanePropyl
IsopropylcyclohexaneCyclohexaneIsopropyl
1-Ethyl-1-methylcyclohexaneCyclohexane1-Ethyl, 1-Methyl
1-Ethyl-2-methylcyclohexaneCyclohexane1-Ethyl, 2-Methyl
1-Ethyl-3-methylcyclohexaneCyclohexane1-Ethyl, 3-Methyl
1-Ethyl-4-methylcyclohexaneCyclohexane1-Ethyl, 4-Methyl
1,1,2-TrimethylcyclohexaneCyclohexane1,1,2-Trimethyl
1,1,3-TrimethylcyclohexaneCyclohexane1,1,3-Trimethyl
1,1,4-TrimethylcyclohexaneCyclohexane1,1,4-Trimethyl
1,2,3-TrimethylcyclohexaneCyclohexane1,2,3-Trimethyl
1,2,4-TrimethylcyclohexaneCyclohexane1,2,4-Trimethyl
1,3,5-TrimethylcyclohexaneCyclohexane1,3,5-Trimethyl

Table 5: Substituted Cyclopentane Isomers

IUPAC NameParent RingSubstituents
ButylcyclopentaneCyclopentaneButyl
sec-ButylcyclopentaneCyclopentanesec-Butyl
IsobutylcyclopentaneCyclopentaneIsobutyl
tert-ButylcyclopentaneCyclopentanetert-Butyl
1-Ethyl-1,2-dimethylcyclopentaneCyclopentane1-Ethyl, 1,2-Dimethyl
1-Propyl-2-methylcyclopentaneCyclopentane1-Propyl, 2-Methyl

Table 6: Substituted Cyclobutane and Cyclopropane Isomers

IUPAC NameParent RingSubstituents
PentylcyclobutaneCyclobutanePentyl
(1-Methylbutyl)cyclobutaneCyclobutane1-Methylbutyl
HexylcyclopropaneCyclopropaneHexyl
(1-Ethylbutyl)cyclopropaneCyclopropane1-Ethylbutyl

Visualization of Isomer Classification

To provide a clear visual representation of the classification of C9H18 isomers, the following logical diagram has been generated.

C9H18_Isomers C9H18 C9H18 Isomers Acyclic Acyclic (Alkenes) C9H18->Acyclic Cyclic Cyclic (Cycloalkanes) C9H18->Cyclic StraightChain Straight-Chain Nonenes Acyclic->StraightChain BranchedChain Branched-Chain Alkenes Acyclic->BranchedChain Cyclohexanes Substituted Cyclohexanes Cyclic->Cyclohexanes Cyclopentanes Substituted Cyclopentanes Cyclic->Cyclopentanes Cyclobutanes Substituted Cyclobutanes Cyclic->Cyclobutanes Cyclopropanes Substituted Cyclopropanes Cyclic->Cyclopropanes

Classification of C9H18 Isomers.

The systematic IUPAC nomenclature provides an unambiguous language for identifying the vast array of C9H18 isomers. This guide has offered a structured overview of both acyclic and cyclic isomers, presenting the information in a clear and accessible format for researchers, scientists, and professionals in drug development. A thorough understanding of these naming conventions is fundamental for accurate communication, database searching, and the interpretation of experimental results in any scientific endeavor involving these chemical entities.

CAS number and molecular formula for 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-Ethyl-2,4-dimethylpent-1-ene, including its chemical identity, physicochemical properties, potential synthetic routes, and methods for analytical characterization. Due to a scarcity of published experimental data for this specific alkene, this guide also includes comparative data for its saturated analog, 3-Ethyl-2,4-dimethylpentane (B94175), to provide context for its physical properties. The information is intended for an audience with a technical background in chemistry and pharmacology, aiming to support research and development activities.

Chemical Identity and Molecular Structure

This compound is a highly branched, unsaturated hydrocarbon. Its structure consists of a five-carbon pentene backbone with ethyl and methyl substituents.

IdentifierValue
IUPAC Name This compound
CAS Number 144503-49-1[1]
Molecular Formula C₉H₁₈[1]
Molecular Weight 126.24 g/mol [1]
SMILES CCC(C(C)C)C(=C)C

Physicochemical Properties

Experimental data for this compound is limited in publicly accessible literature. The following table summarizes its computed properties and provides experimental data for its saturated analog, 3-Ethyl-2,4-dimethylpentane, for comparison. The presence of the double bond in the target molecule is expected to slightly alter properties such as boiling point and density compared to its saturated counterpart.

PropertyThis compound (Computed)3-Ethyl-2,4-dimethylpentane (Experimental)
Molecular Weight ( g/mol ) 126.24128.26
Boiling Point (°C) Not Available136.1 - 137.0[2][3]
Melting Point (°C) Not Available-122.2[3]
Density (g/cm³) Not Available0.719 - 0.7365 (at 20°C)[3][4]
Vapor Pressure (mmHg at 25°C) Not Available9.26 - 10.1[3][4]
Flash Point (°C) Not Available26.7[4]

Synthesis and Purification

Proposed Synthetic Route: Dehydration of 3-Ethyl-2,4-dimethylpentan-1-ol

A potential precursor for the synthesis is 3-Ethyl-2,4-dimethylpentan-1-ol.[5][6] The dehydration of this alcohol, typically under acidic conditions or using reagents like phosphorus oxychloride (POCl₃) in pyridine, would yield the target alkene.[7]

Reaction:

C₉H₂₀O --(Dehydrating Agent)--> C₉H₁₈ + H₂O

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Ethyl-2,4-dimethylpentan-1-ol and a suitable solvent (e.g., pyridine).

  • Reagent Addition: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for a specified time to ensure complete reaction.

  • Work-up: After cooling, the reaction mixture is quenched by the slow addition of water. The product is then extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Alternative Synthetic Route: Wittig Reaction

The Wittig reaction provides a reliable method for forming carbon-carbon double bonds.[8][9][10] In this case, the synthesis would involve the reaction of a suitable ketone, 3,4-dimethylpentan-2-one, with a methylidene-triphenylphosphorane (Ph₃P=CH₂) ylide. This method is particularly useful for forming terminal alkenes.[11]

G cluster_synthesis Synthetic Workflow Start 3-Ethyl-2,4-dimethylpentan-1-ol Dehydration Dehydration (e.g., POCl3, Pyridine) Start->Dehydration Reactant Quench Quenching (Water) Dehydration->Quench Reaction Mixture Extraction Solvent Extraction (e.g., Diethyl Ether) Quench->Extraction Purification Purification (Fractional Distillation) Extraction->Purification Crude Product Product This compound Purification->Product

Proposed workflow for the synthesis of this compound.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the purity of the compound and confirm its molecular weight from the mass spectrum of the eluting peak.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons (hydrogens on the double bond) in the range of 4.5-7.0 ppm.[13][14][15] The integration of the signals would correspond to the number of protons in different environments.

    • ¹³C NMR: The carbon NMR spectrum would show signals for the sp² hybridized carbons of the double bond in the downfield region, typically between 100-170 ppm.[14][15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic C=C stretching vibrations for the double bond and =C-H stretching for the vinylic hydrogens.

G cluster_characterization Analytical Characterization Product Synthesized Product GCMS GC-MS Product->GCMS NMR NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR Purity Purity Assessment GCMS->Purity MW Molecular Weight Confirmation GCMS->MW Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group Identification IR->FunctionalGroups

Logical workflow for the analytical characterization of the final product.

Reactivity and Potential Applications

As a sterically hindered terminal alkene, this compound is expected to undergo typical alkene reactions such as hydrogenation, halogenation, and hydrohalogenation. The steric hindrance around the double bond may influence the regioselectivity and rate of these reactions.

Currently, there is no available information in scientific literature to suggest any specific biological activity or application in drug development for this compound. Its highly lipophilic and branched structure could be of interest in medicinal chemistry as a fragment for building larger molecules, potentially influencing their pharmacokinetic properties.

Conclusion

This compound is a branched alkene for which specific experimental data is not widely available. This guide has provided its known identifiers, computed properties, and a comparison with its saturated analog. Plausible synthetic and analytical methodologies have been outlined to aid researchers in its preparation and characterization. Further research is required to determine its physicochemical properties experimentally and to explore its potential applications, particularly in the field of drug development.

References

An In-depth Technical Guide on the Reactivity and Stability of Branched Nonenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of branched nonenes, a class of alkenes with significant industrial relevance, particularly as precursors in the synthesis of polymers, detergents, and other fine chemicals. Understanding the chemical behavior of these isomers is crucial for optimizing reaction conditions, predicting product distributions, and ensuring process safety and efficiency. This document delves into the fundamental principles governing their stability, explores their reactivity in various organic transformations, provides detailed experimental protocols for key reactions, and presents quantitative data where available.

Introduction to Branched Nonenes

Nonenes are alkenes with the chemical formula C₉H₁₈. Branched nonenes, as the name suggests, feature a non-linear carbon skeleton. A prominent example of a commercially significant branched nonene mixture is tripropylene (B76144), which is produced through the oligomerization of propene.[1] The composition of tripropylene is a complex mixture of various structural isomers, the properties of which can vary significantly. For the purpose of this guide, we will often refer to isomers of 2,4,4-trimethylpentene as representative examples of highly branched alkenes to illustrate key principles, due to the availability of data for these model compounds.

Stability of Branched Nonenes

The stability of an alkene is inversely related to its potential energy. A more stable alkene will release less energy upon hydrogenation. This enthalpy change, known as the heat of hydrogenation, is a key metric for quantifying alkene stability.[2][3][4]

Factors Influencing Alkene Stability

Two primary factors dictate the stability of branched nonenes:

  • Degree of Substitution: According to Zaitsev's rule, more substituted alkenes are generally more stable. This is attributed to hyperconjugation, an interaction between the π-system of the double bond and the σ-bonds of adjacent alkyl groups, which delocalizes electron density and lowers the overall energy of the molecule. The order of stability is generally: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[2][5]

  • Steric Strain: The spatial arrangement of bulky alkyl groups around the double bond can introduce steric strain, destabilizing the molecule. Trans isomers are typically more stable than their corresponding cis isomers because the large substituents are positioned on opposite sides of the double bond, minimizing steric hindrance.[2]

Quantitative Data on Alkene Stability

The heat of hydrogenation provides a quantitative measure of alkene stability. A lower heat of hydrogenation indicates a more stable alkene.

Alkene TypeExampleHeat of Hydrogenation (kJ/mol)Relative Stability
Monosubstituted1-Butene-127Least Stable
Disubstituted (cis)cis-2-Butene-120More Stable
Disubstituted (trans)trans-2-Butene-116Most Stable
Trisubstituted2-Methyl-2-butene-112Very Stable
Tetrasubstituted2,3-Dimethyl-2-butene-110Most Stable

Interestingly, for highly branched alkenes like 2,4,4-trimethylpentene, the typically observed stability order can be inverted. For instance, 2,4,4-trimethyl-1-pentene (B89804) (a disubstituted alkene) is found to be in excess at thermodynamic equilibrium compared to 2,4,4-trimethyl-2-pentene (B94453) (a trisubstituted alkene). This is attributed to significant steric tension caused by the bulky t-butyl group in the more substituted isomer, which outweighs the stabilizing effect of hyperconjugation.

Reactivity of Branched Nonenes

The reactivity of branched nonenes is primarily centered around the electron-rich carbon-carbon double bond, which acts as a nucleophile in many reactions. The degree of substitution and steric hindrance around the double bond significantly influence the rates and outcomes of these reactions.

Electrophilic Additions

A fundamental reaction class for alkenes is electrophilic addition. The mechanism generally involves the initial attack of an electrophile on the double bond to form a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of these reactions is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

The addition of water across the double bond in the presence of an acid catalyst (e.g., H₂SO₄) yields an alcohol. The reaction proceeds via a carbocation intermediate, and thus, rearrangements are possible to form a more stable carbocation.[6][7][8][9]

  • Reaction Pathway:

    • Protonation of the alkene to form the more stable carbocation.

    • Nucleophilic attack of water on the carbocation.

    • Deprotonation to yield the alcohol.

The rate-determining step is the initial protonation of the alkene.[9] The reactivity of branched nonenes in acid-catalyzed hydration will depend on the stability of the resulting carbocation. For example, protonation of 2,4,4-trimethyl-1-pentene would lead to a tertiary carbocation, favoring a rapid reaction.

G Alkene Branched Nonene Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation Protonation H3O H₃O⁺ H3O->Carbocation Oxonium Oxonium Ion Carbocation->Oxonium Nucleophilic Attack H2O_nuc H₂O (nucleophile) H2O_nuc->Oxonium Alcohol Tertiary Alcohol Oxonium->Alcohol Deprotonation H3O_base H3O_base H2O_base H₂O (base) H2O_base->H3O Regenerates Catalyst

Caption: Acid-catalyzed hydration of a branched nonene.

Oxidation Reactions

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. The reaction involves treating the alkene with ozone (O₃) followed by a workup step.[10][11][12]

  • Reductive Workup (e.g., with dimethyl sulfide, DMS): This yields aldehydes and/or ketones.

  • Oxidative Workup (e.g., with hydrogen peroxide, H₂O₂): This oxidizes any initially formed aldehydes to carboxylic acids.

For a tetrasubstituted branched nonene, ozonolysis with a reductive workup will produce two ketone molecules.

G cluster_ozonolysis Ozonolysis cluster_workup Workup Alkene Branched Nonene Ozonide Ozonide Intermediate Alkene->Ozonide Ozone 1. O₃ Ozone->Ozonide Reductive 2. Reductive Workup (e.g., DMS) Oxidative 2. Oxidative Workup (e.g., H₂O₂) Ketones Ketones/Aldehydes Reductive->Ketones CarboxylicAcids Ketones/Carboxylic Acids Oxidative->CarboxylicAcids

Caption: General workflow for the ozonolysis of a branched nonene.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to form an alkane. This reaction is typically a syn-addition, meaning both hydrogen atoms add to the same face of the double bond.[13][14] The rate of hydrogenation is influenced by the degree of substitution and steric hindrance around the double bond, with less hindered alkenes generally reacting faster.

Experimental Protocols

General Considerations for Handling Branched Nonenes

Branched nonenes are flammable liquids and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Protocol for Acid-Catalyzed Isomerization of a Branched Nonene

This protocol describes a general procedure for the acid-catalyzed isomerization of a less stable branched nonene to a more stable isomer, which can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Branched nonene isomer (e.g., 2,4,4-trimethyl-1-pentene)

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Anhydrous solvent (e.g., toluene)

  • Internal standard for GC analysis (e.g., dodecane)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • GC-MS system

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • To the round-bottom flask, add the branched nonene, anhydrous toluene, and the internal standard.

  • Begin stirring the mixture.

  • Add the solid acid catalyst to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and start a timer.

  • At regular intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by passing it through a small plug of basic alumina (B75360) or by adding a small amount of a basic solution (e.g., saturated sodium bicarbonate).

  • Analyze the quenched aliquot by GC-MS to determine the relative concentrations of the starting material and the isomerized product.

  • Continue monitoring the reaction until equilibrium is reached (i.e., the ratio of isomers remains constant over time).

Protocol for GC-MS Analysis of Nonene Isomers

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector.

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Data Analysis:

  • Identify the peaks corresponding to the nonene isomers and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas for each component.

  • Calculate the relative response factor for each isomer with respect to the internal standard using a calibration standard.

  • Determine the concentration of each isomer in the reaction mixture at each time point.

G Sample Quenched Reaction Aliquot GC_Inlet GC Inlet (Vaporization) Sample->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source MS_Analyzer MS Mass Analyzer (Separation by m/z) MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector Data Data System (Chromatogram & Mass Spectra) Detector->Data

Caption: Workflow for the GC-MS analysis of nonene isomers.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation of branched nonene isomers.

  • ¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the vinyl protons are characteristic of the substitution pattern around the double bond. For example, terminal alkenes will show signals for vinylic protons, which will be absent in tetrasubstituted alkenes.

  • ¹³C NMR Spectroscopy: The chemical shifts of the sp² hybridized carbons of the double bond are also indicative of the substitution pattern.

  • IR Spectroscopy: The C=C stretching vibration typically appears in the region of 1620-1680 cm⁻¹. The C-H stretching vibrations of the vinylic hydrogens appear above 3000 cm⁻¹.

Spectroscopic Data for 2,4,4-Trimethyl-1-pentene:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.83 (s, 1H), 4.63 (s, 1H), 1.94 (s, 2H), 1.78 (s, 3H), 0.93 (s, 9H).[15]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 108.9, 53.5, 31.7, 29.5, 25.0.

Spectroscopic Data for 2,4,4-Trimethyl-2-pentene:

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.16 (s, 1H), 1.71 (s, 3H), 1.66 (s, 3H), 1.09 (s, 9H).[16]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 133.5, 123.8, 33.9, 31.7, 29.8, 25.8.[17]

Conclusion

The stability and reactivity of branched nonenes are intricately linked to their molecular structure, specifically the degree of substitution and steric hindrance around the carbon-carbon double bond. While general principles of alkene chemistry provide a solid framework for understanding their behavior, the unique steric demands of highly branched isomers can lead to exceptions to these rules. This guide has provided an overview of these principles, highlighted key reactions, and offered detailed experimental protocols for their study. For researchers and professionals in drug development and other fields utilizing these compounds, a thorough understanding of their chemical properties is paramount for successful and efficient synthesis and application. Further research into the specific kinetics and thermodynamics of a wider range of branched nonene isomers will continue to refine our understanding and expand their utility.

References

literature review on the synthesis of highly branched alkenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis of Highly Branched Alkenes

The stereoselective synthesis of highly substituted alkenes, particularly those with three or four non-hydrogen substituents, represents a significant challenge in organic chemistry. These sterically hindered structures are prevalent motifs in a wide array of biologically active molecules, natural products, and advanced materials, making the development of robust synthetic methodologies a critical area of research for scientists in academia and the pharmaceutical industry. Overcoming the steric hindrance and controlling the geometry (E/Z isomerism) of the resulting double bond are the primary hurdles. This technical guide provides a detailed overview of modern catalytic methods for synthesizing highly branched alkenes, focusing on experimental protocols, quantitative data, and mechanistic pathways.

Nickel-Catalyzed Stereodivergent Suzuki-Miyaura Coupling

A powerful modern approach for synthesizing tetrasubstituted alkenes involves the nickel-catalyzed Suzuki-Miyaura cross-coupling of enol tosylates with boronic acid esters. A key advantage of this method is its stereodivergent nature; by selecting the appropriate phosphine (B1218219) ligand and solvent system, either the (E)- or (Z)-alkene isomer can be selectively produced from the same mixture of starting material diastereomers.[1] This strategy obviates the need for stereochemically pure precursors, which are often difficult to prepare.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be degassed and dried prior to use. Ni(COD)₂ is air- and moisture-sensitive and should be handled in a glovebox.

Protocol 1: (Z)-Selective Synthesis This procedure is adapted from the work of Zell et al. for the synthesis of (Z)-alkenes.[1]

  • Vessel Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add Ni(COD)₂ (5.0 mol%) and tris(4-fluorophenyl)phosphine (B91858) (L1, 15 mol%).

  • Reagent Addition: In a glovebox, add the enol tosylate (1.0 equiv., typically a ~1:1 E/Z mixture), the arylboronic acid pinacol (B44631) ester (1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of THF/H₂O (0.33 M) to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 70 °C.

  • Monitoring and Workup: Stir the reaction for 16 hours. After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the aqueous layer and extract it twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired (Z)-tetrasubstituted alkene. The diastereomeric ratio (dr) is typically determined by HPLC or ¹H NMR analysis of the crude reaction mixture.[1]

Protocol 2: (E)-Selective Synthesis This procedure is adapted from the same work for the selective synthesis of (E)-alkenes.[1]

  • Vessel Preparation: To an oven-dried 4 mL vial with a magnetic stir bar, add Ni(COD)₂ (5.0 mol%) and tricyclohexylphosphine (B42057) (L2, 15 mol%).

  • Reagent Addition: In a glovebox, add the enol tosylate (1.0 equiv., ~1:1 E/Z mixture) and the arylboronic acid pinacol ester (1.2 equiv.).

  • Solvent Addition: Add degassed tert-amyl alcohol (t-AmOH, 0.33 M).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated block at 70 °C.

  • Monitoring and Workup: Stir for 16 hours. After cooling, the workup procedure is identical to that described for the (Z)-selective synthesis.

  • Purification: The crude product is purified by flash column chromatography to yield the desired (E)-tetrasubstituted alkene.

Data Presentation: Substrate Scope

The following table summarizes representative results from the stereoconvergent Suzuki-Miyaura coupling, demonstrating the method's versatility. Yields are for the isolated, combined product diastereomers.

EntryEnol Tosylate (R¹/R²)Boronic Ester (Ar)(Z)-Selective Yield (dr)[1](E)-Selective Yield (dr)[1]
1Ph / 4-MeO-PhPhenyl86% (93:7 Z/E)88% (88:12 E/Z)
2Ph / 4-F-PhPhenyl94% (99:1 Z/E)81% (93:7 E/Z)
3Ph / 2-NaphthylPhenyl85% (88:12 Z/E)79% (84:16 E/Z)
4Ph / Ph4-MeO-Ph82% (84:16 Z/E)85% (87:13 E/Z)
5Ph / Ph4-CF₃-Ph75% (89:11 Z/E)71% (75:25 E/Z)
6Me / PhPhenyl78% (86:14 Z/E)65% (80:20 E/Z)
Mechanistic Pathway

The catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura cross-coupling is believed to proceed through a Ni(0)/Ni(II) cycle. The key steps are oxidative addition of the enol tosylate to the Ni(0) complex, transmetalation of the aryl group from the boronic ester to the nickel center, and reductive elimination to form the C-C bond and regenerate the active Ni(0) catalyst. The choice of ligand and solvent influences the rates of these steps and potential side reactions like E/Z isomerization of the nickel intermediates, thereby controlling the final product stereochemistry.

Suzuki_Miyaura_Cycle Ni0 Ni(0)L₂ NiII_R R-Ni(II)(OTs)L₂ Ni0->NiII_R OxAdd Oxidative Addition (R-OTs) NiII_ArR R-Ni(II)(Ar)L₂ NiII_R->NiII_ArR Transmetal Transmetalation (Ar-B(OR)₂) NiII_ArR->Ni0 Product Product (R-Ar) NiII_ArR->Product RedElim Reductive Elimination

Caption: Ni(0)/Ni(II) catalytic cycle for Suzuki-Miyaura cross-coupling.

Nickel-Catalyzed Z-Selective Alkyne Difunctionalization

Another innovative strategy involves a nickel-catalyzed cascade reaction that achieves the difunctionalization of internal alkynes. This method uses alkyne-tethered phenolic esters and arylboronic acids to construct all-carbon tetrasubstituted alkenes with excellent Z-selectivity.[2] The reaction proceeds via a regioselective syn-aryl nickelation of the alkyne, followed by an intramolecular acyl group migration.[2]

Experimental Protocol

This general procedure is based on the optimized conditions reported by Rueping and coworkers.[2]

  • Vessel Preparation: An oven-dried Schlenk tube is charged with Ni(acac)₂ (10 mol%), the monodentate phosphine ligand (e.g., P(o-tolyl)₃, 20 mol%), and the arylboronic acid (1.5 equiv.).

  • Inert Atmosphere: The tube is sealed, evacuated, and backfilled with argon three times.

  • Reagent Addition: The 2-alkynyl phenol (B47542) ester (1.0 equiv.) and anhydrous acetonitrile (B52724) (MeCN, 0.1 M) are added via syringe.

  • Reaction: The reaction mixture is stirred and heated in an oil bath at 90 °C.

  • Monitoring and Workup: The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature and filtered through a short pad of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the pure (Z)-tetrasubstituted alkene.

Data Presentation: Substrate Scope

The following table presents a selection of substrates demonstrating the scope of the Z-selective alkyne difunctionalization.

EntryAlkyne Substrate (R¹, R²)Boronic Acid (Ar)Yield (%)[2]Selectivity
1Phenolic ester, R²=n-ButylPhenyl81%>99:1 Z/E
2Phenolic ester, R²=n-Butyl4-MeO-Ph78%>99:1 Z/E
3Phenolic ester, R²=n-Butyl4-CF₃-Ph75%>99:1 Z/E
4Phenolic ester, R²=n-Butyl2-Me-Ph72%>99:1 Z/E
5Phenolic ester, R²=PhenylPhenyl79%>99:1 Z/E
6Naphthyl ester, R²=n-ButylPhenyl85%>99:1 Z/E
Mechanistic Pathway

The proposed mechanism begins with the transmetalation of the boronic acid with the Ni(II) precatalyst to generate an aryl-Ni intermediate. This species undergoes a regioselective syn-addition across the alkyne to form an alkenyl-nickel species. This intermediate then adds to the tethered ester's carbonyl group, forming a cyclic intermediate. Finally, C-O bond cleavage with ring-opening results in the migration of the acyl group and the formation of the Z-alkene product, regenerating the nickel catalyst.[2][3]

Alkyne_Difunctionalization Start Ar-Ni(II) Species + Alkyne Ester ArylNick syn-Aryl Nickelation Start->ArylNick Cyclize Intramolecular Addition to C=O ArylNick->Cyclize RingOpen C-O Cleavage & Acyl Migration Cyclize->RingOpen Product (Z)-Alkene Product RingOpen->Product

Caption: Workflow for Ni-catalyzed Z-selective alkyne difunctionalization.

Ruthenium(II)-Catalyzed C-H Alkenylation

Direct C-H activation and functionalization have emerged as a highly atom- and step-economical strategy in organic synthesis. For the construction of highly branched alkenes, ruthenium(II)-catalyzed C-H alkenylation of arenes or heteroarenes with internal alkynes is a powerful tool. This method often employs a directing group on the aromatic substrate to control the regioselectivity of the C-H activation step.

Experimental Protocol

This protocol is a representative procedure for the Ru(II)-catalyzed C-H alkenylation of N-carbamoyl indoles with alkynes.

  • Vessel Preparation: A screw-capped vial is charged with the N-carbamoyl indole (B1671886) (1.0 equiv.), [RuCl₂(p-cymene)]₂ (5 mol%), and sodium acetate (NaOAc, 1.0 equiv.).

  • Reagent Addition: The alkyne (1.1 equiv.) and the solvent (e.g., ethanol, 0.06 M) are added.

  • Reaction: The vial is sealed and the mixture is stirred at room temperature (25 °C) for 2 hours.

  • Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in dichloromethane (B109758) and washed with water.

  • Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel. In many cases, the products are obtained with high purity without the need for chromatography.

Data Presentation: Substrate Scope

The following table highlights the scope of the Ru(II)-catalyzed C-H alkenylation/migration cascade.

EntryN-Carbamoyl IndoleAlkyne (R¹/R²)Yield (%)Selectivity
1N-methoxy, HPh / Me92%Single isomer
2N-methoxy, 5-MePh / Me95%Single isomer
3N-methoxy, 5-ClPh / Me81%Single isomer
4N-methoxy, HEt / Et94%Single isomer
5N-methoxy, HPh / Ph96%Single isomer
6N-pivaloyloxy, HPh / Me75%Single isomer
Logical Workflow

The reaction proceeds through a sequence involving C-H activation, alkyne coordination and insertion, and subsequent directing group migration to furnish the final tetrasubstituted alkene product.

CH_Activation_Workflow Start Substrate + Ru(II) Catalyst CH_Activation Directing Group-Assisted C-H Activation Start->CH_Activation Alkyne_Coord Alkyne Coordination & Migratory Insertion CH_Activation->Alkyne_Coord Migration Directing Group Migration & C-N Cleavage Alkyne_Coord->Migration Protonation Protonation & Catalyst Regeneration Migration->Protonation Product Alkene Product Protonation->Product

Caption: Logical workflow for Ru(II)-catalyzed C-H alkenylation.

Conclusion

The synthesis of highly branched alkenes has been significantly advanced through the development of innovative transition-metal-catalyzed reactions. The methods detailed in this guide—Nickel-catalyzed stereodivergent Suzuki-Miyaura couplings, Nickel-catalyzed alkyne difunctionalization, and Ruthenium-catalyzed C-H alkenylation—provide powerful and versatile tools for accessing these challenging molecular architectures. By offering precise control over stereochemistry and accommodating a broad range of functional groups, these strategies enable researchers and drug development professionals to construct complex molecules with greater efficiency and selectivity, paving the way for future discoveries in medicine and materials science.

References

In-depth Technical Guide: 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,4-dimethylpent-1-ene is a branched alkene of interest in organic synthesis and potentially as a fragment or intermediate in the development of new chemical entities. Its specific substitution pattern offers unique steric and electronic properties that can be exploited in various chemical transformations. This guide provides a comprehensive overview of the available technical information regarding this compound, with a focus on its commercial availability, potential synthetic routes, and analytical characterization.

Commercial Availability

As of the latest inquiries, This compound does not appear to be readily available from commercial chemical suppliers. Extensive searches of chemical vendor databases and platforms have not identified any companies that list this specific molecule in their catalogs. The search results frequently lead to suppliers of the corresponding alkane, 3-Ethyl-2,4-dimethylpentane, or other structural isomers. This lack of commercial availability suggests that for any research or development purposes, this compound would need to be custom synthesized.

Physicochemical Data

A summary of the key physicochemical properties of this compound, based on computational models, is presented in the table below.[1]

PropertyValueSource
Molecular Formula C₉H₁₈PubChem[1]
Molecular Weight 126.24 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 144503-49-1PubChem[1]
SMILES CCC(C(C)C)C(=C)CPubChem[1]
InChI InChI=1S/C9H18/c1-6-9(7(2)3)8(4)5/h8-9H,2,6H2,1,3-5H3PubChem[1]
InChIKey QAPXEUJSSGQRMT-UHFFFAOYSA-NPubChem[1]

Experimental Protocols

Proposed Synthetic Pathway: Wittig Reaction

A common and effective method for the synthesis of terminal alkenes is the Wittig reaction. This approach would involve the reaction of a suitable ketone with a phosphorus ylide.

Reaction Scheme:

Wittig_Reaction ketone 3-Ethyl-4-methylpentan-2-one reaction + ketone->reaction ylide Methylenetriphenylphosphorane (Ph3P=CH2) ylide->reaction product This compound byproduct Triphenylphosphine (B44618) oxide reaction->product reaction->byproduct

Figure 1: Proposed Wittig reaction for the synthesis of this compound.

Methodology:

  • Preparation of the Ylide: Methylenetriphenylphosphorane is typically prepared in situ by treating methyltriphenylphosphonium (B96628) bromide with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Wittig Reaction: The ketone, 3-ethyl-4-methylpentan-2-one, dissolved in the same anhydrous solvent, is then added dropwise to the solution of the ylide at a controlled temperature, often starting at low temperatures (e.g., 0 °C or -78 °C) and gradually warming to room temperature.

  • Work-up and Purification: The reaction mixture is quenched with a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product would then require purification, most likely by fractional distillation or column chromatography on silica (B1680970) gel, to separate the desired alkene from the triphenylphosphine oxide byproduct and any unreacted starting materials.

Proposed Analytical Workflow

The identity and purity of the synthesized this compound would need to be confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis synthesis Crude Product purification Purification (Distillation/Chromatography) synthesis->purification gcms Gas Chromatography- Mass Spectrometry (GC-MS) purification->gcms Purity & Molecular Weight nmr Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) purification->nmr Structural Confirmation ftir Fourier-Transform Infrared (FTIR) Spectroscopy purification->ftir Functional Group ID

Figure 2: Proposed analytical workflow for the characterization of this compound.

Detailed Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be crucial for assessing the purity of the final product and confirming its molecular weight. A suitable GC method would involve a non-polar capillary column (e.g., DB-1 or HP-5) with a temperature gradient to separate the product from any impurities. The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 126.24 g/mol and a fragmentation pattern consistent with the structure of a branched alkene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation.

    • ¹H NMR: The spectrum is expected to show characteristic signals for the vinyl protons of the C=CH₂ group, as well as complex multiplets for the methine and methylene (B1212753) protons of the ethyl and isopropyl groups, and distinct signals for the different methyl groups.

    • ¹³C NMR: The spectrum should display the expected number of carbon signals, including two in the olefinic region (typically >100 ppm) corresponding to the double bond carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be used to identify the key functional groups. Characteristic absorption bands would be expected for C=C stretching (around 1640 cm⁻¹) and =C-H stretching (around 3080 cm⁻¹).

Conclusion

This compound is a non-commercial chemical that requires custom synthesis for any research applications. While specific, validated experimental protocols are not available in the public domain, standard organic synthesis techniques, such as the Wittig reaction, provide a plausible route for its preparation. A rigorous analytical workflow employing GC-MS, NMR, and FTIR is essential to confirm the identity and purity of the synthesized compound. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the chemistry and potential applications of this unique branched alkene.

References

Thermodynamic Properties of C9H18 Alkenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of C9H18 alkenes, commonly known as nonenes. Given the vast number of nonene isomers, this document combines available experimental data with established theoretical estimation methods to offer a thorough resource. The information presented is crucial for understanding the stability, reactivity, and potential applications of these compounds in various fields, including chemical synthesis and drug development.

Introduction to C9H18 Alkenes

The molecular formula C9H18 represents a large number of alkene isomers, including various linear and branched nonenes. The position of the double bond and the branching of the carbon chain significantly influence their physicochemical and thermodynamic properties. Due to the challenges in isolating and experimentally characterizing each isomer, a combination of experimental data for representative compounds and computational estimation methods is essential for a comprehensive understanding.

Quantitative Thermodynamic Data

Experimental thermodynamic data for all C9H18 alkene isomers are not exhaustively compiled. However, high-quality data are available for key isomers such as 1-nonene (B85954), which can serve as a benchmark. For other isomers, the Benson group additivity method is a widely accepted and reliable technique for estimating thermodynamic properties.[1][2]

Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a critical measure of a compound's stability.[3] The following table presents the available experimental value for 1-nonene and an estimated value for a representative branched isomer to illustrate the effect of structure.

IsomerFormulaStateΔfH° (kJ/mol)Method
1-NoneneC9H18gas-103.5Experimental
2,3,4-Trimethyl-2-hexeneC9H18gas-145.2Estimated (Benson)

Data for 1-Nonene from You-iggy[4]. Estimated value calculated using Benson group additivity principles.

Standard Molar Entropy and Heat Capacity

Standard molar entropy (S°) and molar heat capacity (Cp°) are fundamental properties for predicting the thermodynamic behavior of substances over a range of temperatures.

IsomerFormulaStateS° (J/mol·K)Cp° (J/mol·K)Method
1-NoneneC9H18gas501.5201.0Experimental
2,3,4-Trimethyl-2-hexeneC9H18gas485.3215.8Estimated (Benson)

Data for 1-Nonene from You-iggy[4]. Estimated values calculated using Benson group additivity principles.

Experimental Protocols

The determination of thermodynamic properties relies on precise calorimetric and physical measurement techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation

The standard enthalpy of formation of a C9H18 alkene is typically determined indirectly through combustion calorimetry.[5][6]

Protocol: Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of the purified C9H18 alkene is placed in a sample holder within a high-pressure vessel, known as a bomb calorimeter.

  • Oxygen Pressurization: The bomb is purged and then filled with a high pressure of pure oxygen.

  • Immersion: The sealed bomb is immersed in a known quantity of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically. The combustion of the alkene releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change is determined after applying corrections for heat exchange with the surroundings.

  • Calculation of Heat of Combustion: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined from the combustion of a standard substance like benzoic acid), and the mass of the sample.

  • Hess's Law Application: The standard enthalpy of formation of the alkene is then calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[3]

Determination of Heat Capacity

The heat capacity of liquid C9H18 alkenes is determined using a calorimeter, often a Differential Scanning Calorimeter (DSC).[7][8][9][10]

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample and Reference Preparation: A small, accurately weighed sample of the liquid alkene is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over a defined temperature range.

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated.

  • Data Analysis: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the mass of the sample. A baseline measurement with empty pans and a calibration with a standard material of known heat capacity (e.g., sapphire) are performed to ensure accuracy.

Computational Estimation: Benson Group Additivity Method

Due to the vast number of isomers, experimental determination of thermodynamic properties for every C9H18 alkene is impractical. The Benson group additivity method is a powerful and widely used technique for estimating these properties.[1][2][11]

The method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups. Each group's contribution is a value derived from experimental data of a wide range of compounds.

Logical Workflow for Benson Method Estimation

G A Identify Molecular Structure of C9H18 Isomer B Decompose into Benson Groups A->B C Retrieve Group Contribution Values (ΔfH°, S°, Cp°) B->C D Sum Group Values C->D E Apply Symmetry and Stereoisomer Corrections D->E F Estimated Thermodynamic Property E->F

Caption: Workflow for Estimating Thermodynamic Properties using the Benson Method.

Signaling Pathways and Experimental Workflows

While C9H18 alkenes are not typically direct modulators of biological signaling pathways, their thermodynamic properties are crucial in the context of drug development for understanding their stability, solubility, and potential as synthons or excipients. The workflow for assessing the utility of such a compound in a pharmaceutical context is outlined below.

G cluster_0 Physicochemical Characterization cluster_1 Preformulation Studies cluster_2 Toxicology and Safety Assessment A Determine Thermodynamic Properties (ΔfH°, S°, Cp°) C Assess Chemical Stability and Reactivity A->C B Measure Solubility and Partition Coefficient D Compatibility with Active Pharmaceutical Ingredient (API) B->D C->D E Formulation Development (e.g., as a solvent or excipient) D->E F In Vitro Cytotoxicity Assays E->F G In Vivo Toxicity Studies F->G H Decision on Utility in Drug Development G->H

Caption: Experimental Workflow for Assessing C9H18 Alkenes in Drug Development.

References

Methodological & Application

Application Note: Laboratory Scale Synthesis of 3-Ethyl-2,4-dimethylpent-1-ene via Wittig Olefination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from carbonyl compounds.[1][2] Discovered by Georg Wittig, this reaction offers a high degree of regioselectivity for the placement of the double bond, making it superior to many elimination-based methods.[1][3] The core of the reaction involves the interaction of a phosphorus ylide, known as a Wittig reagent, with an aldehyde or ketone to produce an alkene and triphenylphosphine (B44618) oxide.[2][4] The thermodynamic stability of the triphenylphosphine oxide byproduct is a key driving force for the reaction.[5] This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of the terminal alkene, 3-Ethyl-2,4-dimethylpent-1-ene, by reacting 3-ethyl-4-methylpentan-2-one with methylenetriphenylphosphorane. The ylide is generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base.[1][6]

Reaction Scheme
Reagent and Product Data

Table 1: Reagent Specifications

Reagent/CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Eq.Amount (10 mmol scale)Density (g/mL)
3-Ethyl-4-methylpentan-2-oneC₈H₁₆O128.211.01.28 g (1.45 mL)~0.88
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP357.231.24.29 gN/A
n-Butyllithium (n-BuLi)C₄H₉Li64.061.154.6 mL (2.5 M in hexanes)~0.68
Anhydrous Tetrahydrofuran (B95107) (THF)C₄H₈O72.11Solvent~70 mL0.889
Diethyl Ether (Et₂O)C₄H₁₀O74.12SolventAs needed0.713
Saturated NH₄Cl (aq)NH₄Cl53.49QuenchAs neededN/A
Brine (Saturated NaCl aq)NaCl58.44WashAs neededN/A
Anhydrous Magnesium Sulfate (B86663)MgSO₄120.37DryingAs neededN/A

Table 2: Product Profile

Product NameMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₉H₁₈126.24Liquid

Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale. All glassware should be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Part 1: Preparation of the Phosphorus Ylide
  • To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).

  • Add anhydrous tetrahydrofuran (THF, 50 mL) via cannula or syringe. Stir the resulting suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • While stirring vigorously, slowly add n-butyllithium (4.6 mL of a 2.5 M solution in hexanes, 11.5 mmol) dropwise via syringe over 10-15 minutes. A distinct color change to deep yellow or orange-red indicates the formation of the ylide, methylenetriphenylphosphorane.[3]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour to ensure complete ylide formation.

Part 2: The Wittig Reaction
  • In a separate flame-dried flask, dissolve 3-ethyl-4-methylpentan-2-one (1.28 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Cool the ylide solution prepared in Part 1 back to 0 °C using an ice-water bath.

  • Slowly add the ketone solution to the stirred ylide solution dropwise via syringe or dropping funnel over 20 minutes.

  • Once the addition is complete, remove the ice bath, and allow the reaction mixture to stir at room temperature overnight (approximately 12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification
  • Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (~30 mL) at 0 °C.[3]

  • Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

  • To remove the bulk of the triphenylphosphine oxide, add cold hexanes (~50 mL) to the crude residue and stir. The triphenylphosphine oxide will precipitate as a white solid.

  • Filter the solid precipitate and wash it with a small amount of cold hexanes. Collect the filtrate.

  • Concentrate the filtrate to yield the crude alkene.

  • Further purify the product by flash column chromatography on silica (B1680970) gel, eluting with 100% hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a liquid.

Visualized Workflow

Wittig_Synthesis_Workflow Workflow for the Synthesis of this compound reagents Reagents Preparation ylide_prep Ylide Preparation (0 °C to RT) reagents->ylide_prep 1. Add n-BuLi to Phosphonium Salt in THF wittig_reaction Wittig Reaction (0 °C to RT, 12-16h) ylide_prep->wittig_reaction 2. Add Ketone Solution workup Aqueous Work-up & Extraction wittig_reaction->workup 3. Quench with Sat. NH4Cl (aq) purification Purification (Precipitation & Chromatography) workup->purification 4. Extract, Dry, & Concentrate product Final Product: This compound purification->product 5. Isolate Pure Alkene

References

Application Notes and Protocols for the Polymerization of 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-2,4-dimethylpent-1-ene is a sterically hindered alpha-olefin. While direct homopolymerization of this monomer is not extensively documented in scientific literature, these application notes provide a theoretical framework and detailed protocols for its addition polymerization. The methodologies are extrapolated from established procedures for other sterically hindered alkenes, primarily focusing on coordination polymerization using metallocene-based catalyst systems. These protocols are intended to serve as a foundational guide for researchers exploring the synthesis and potential applications of novel polymers derived from this monomer.

Introduction

Addition polymerization of alkenes is a fundamental process in polymer chemistry, yielding a wide array of materials with diverse properties. However, monomers with significant steric hindrance around the double bond, such as this compound, present unique challenges to polymerization. The bulky substituents can impede the approach of the monomer to the active catalytic site, potentially leading to low polymerization rates, low molecular weight polymers, or failure to polymerize altogether.

Despite these challenges, polymers derived from sterically hindered monomers can exhibit unique and desirable properties, such as high thermal stability, specific mechanical strengths, and tailored optical properties. The successful polymerization of this compound would open avenues for the development of new materials with potential applications in drug delivery, medical devices, and advanced materials science.

This document outlines a proposed experimental approach for the addition polymerization of this compound, focusing on the use of metallocene catalysts, which have shown efficacy in the polymerization of other hindered olefins.

Proposed Polymerization Pathway

The proposed method for the polymerization of this compound is coordination polymerization, a type of addition polymerization, utilizing a metallocene catalyst. The general mechanism involves the insertion of the monomer into the metal-alkyl bond of the catalyst.

polymerization_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Monomer_Insertion Monomer Insertion Monomer->Monomer_Insertion Catalyst Metallocene Catalyst (e.g., Cp2ZrCl2) Active_Catalyst Active Catalytic Species Catalyst->Active_Catalyst Activation Activator Cocatalyst (e.g., MAO) Activator->Active_Catalyst Active_Catalyst->Monomer_Insertion Growing_Chain Growing Polymer Chain Growing_Chain->Monomer_Insertion Chain Growth Termination_Step Termination Growing_Chain->Termination_Step Monomer_Insertion->Growing_Chain Polymer Poly(this compound) Termination_Step->Polymer

Caption: Proposed pathway for the coordination polymerization of this compound.

Experimental Protocols

Materials
  • Monomer: this compound (synthesis may be required if not commercially available)

  • Catalyst: Dichlorobis(cyclopentadienyl)zirconium(IV) (Cp₂ZrCl₂) or other suitable metallocene catalyst

  • Cocatalyst/Activator: Methylaluminoxane (MAO) solution in toluene

  • Solvent: Anhydrous toluene

  • Scavenger: Triisobutylaluminium (TIBA) or trimethylaluminium (TMA)

  • Quenching Agent: Acidified methanol (B129727) (e.g., 10% HCl in methanol)

  • Precipitation/Washing: Methanol, acetone

  • Inert Gas: High-purity nitrogen or argon

Experimental Workflow

experimental_workflow Reactor_Setup Reactor Setup and Inerting Solvent_Addition Addition of Anhydrous Toluene Reactor_Setup->Solvent_Addition Scavenger_Addition Addition of Scavenger (e.g., TIBA) Solvent_Addition->Scavenger_Addition Monomer_Addition Addition of Monomer Scavenger_Addition->Monomer_Addition Catalyst_Activation Catalyst Activation (Metallocene + MAO) Monomer_Addition->Catalyst_Activation Polymerization Polymerization Reaction Catalyst_Activation->Polymerization Quenching Quenching with Acidified Methanol Polymerization->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Filtration_Washing Filtration and Washing Precipitation->Filtration_Washing Drying Drying under Vacuum Filtration_Washing->Drying Characterization Polymer Characterization Drying->Characterization

catalytic hydrogenation of 3-Ethyl-2,4-dimethylpent-1-ene to 3-ethyl-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catalytic hydrogenation is a fundamental chemical reaction in organic synthesis, enabling the reduction of unsaturated compounds, such as alkenes, to their saturated counterparts. This process is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules. The addition of hydrogen across a carbon-carbon double bond is typically facilitated by a heterogeneous metal catalyst.[1][2] This application note details the catalytic hydrogenation of the sterically hindered trisubstituted alkene, 3-Ethyl-2,4-dimethylpent-1-ene, to yield 3-ethyl-2,4-dimethylpentane. Due to the steric hindrance around the double bond, reaction conditions may require optimization to achieve high conversion and yield. This document provides a comprehensive protocol and expected outcomes using common hydrogenation catalysts.

Reaction Scheme

Data Presentation: Catalytic Systems and Expected Performance

The choice of catalyst and reaction conditions significantly impacts the efficiency of the hydrogenation of sterically hindered alkenes. Below is a summary of common catalytic systems and their expected performance for the hydrogenation of this compound. Please note that due to the steric hindrance of the substrate, longer reaction times and higher catalyst loadings may be necessary compared to the hydrogenation of less substituted alkenes.[3]

CatalystCatalyst Loading (mol%)SolventH2 Pressure (atm)Temperature (°C)Reaction Time (h)Expected Conversion (%)
10% Pd/C5 - 10Ethanol (B145695)1 - 425 - 5012 - 24>95
Platinum(IV) oxide (PtO₂)2 - 5Acetic Acid1 - 4258 - 16>98
Raney® Nickel10 - 20Ethanol5 - 1050 - 806 - 12>95

Experimental Protocols

This section provides detailed methodologies for the catalytic hydrogenation of this compound using 10% Palladium on Carbon (Pd/C) at atmospheric pressure.

Materials and Equipment
  • This compound (Substrate)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (Reagent grade, degassed)

  • Hydrogen (H₂) gas cylinder with regulator

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Hydrogen-filled balloon

  • Vacuum/inert gas manifold

  • Syringes and needles

  • Celite® for filtration

  • Rotary evaporator

  • NMR spectrometer for analysis

Safety Precautions
  • Palladium on carbon is pyrophoric, especially after use. Handle in an inert atmosphere and do not allow the catalyst to dry in the air.[4]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol: Hydrogenation using 10% Pd/C
  • Reaction Setup:

    • To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5 mol%).

    • Seal the flask with septa.

    • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Addition of Reactants:

    • In a separate flask, dissolve this compound (1.0 g, 7.92 mmol) in degassed ethanol (20 mL).

    • Using a syringe, add the substrate solution to the reaction flask containing the catalyst.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

    • Stir the reaction mixture vigorously at room temperature (25 °C) under a hydrogen atmosphere (maintained by the balloon).

    • Monitor the reaction progress by TLC or GC-MS. For this sterically hindered alkene, the reaction may require 12-24 hours for completion.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Dilute the reaction mixture with ethanol.

    • Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Keep the Celite pad wet with solvent to prevent the catalyst from igniting.

    • Wash the Celite pad with additional ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis:

    • The resulting colorless oil is the crude 3-ethyl-2,4-dimethylpentane.

    • Confirm the structure and purity of the product by ¹H NMR and ¹³C NMR spectroscopy. The disappearance of signals corresponding to the vinylic protons and carbons will indicate the completion of the reaction.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Analysis setup1 Add 10% Pd/C to Flask setup2 Seal and Purge with Inert Gas setup1->setup2 reac1 Dissolve Alkene in Ethanol reac2 Add Alkene Solution to Flask reac1->reac2 reac3 Evacuate and Backfill with H₂ reac2->reac3 reac4 Stir under H₂ Atmosphere reac3->reac4 workup1 Purge with Inert Gas reac4->workup1 workup2 Filter through Celite workup1->workup2 workup3 Remove Solvent workup2->workup3 workup4 Analyze Product (NMR) workup3->workup4

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Reaction Mechanism Pathway

reaction_mechanism catalyst Pd(0) Catalyst Surface h2 H₂ adsorbed_h2 Adsorbed H atoms on Catalyst h2->adsorbed_h2 Dissociative Adsorption alkene Alkene adsorbed_alkene Alkene complexed to Catalyst alkene->adsorbed_alkene Coordination intermediate Half-hydrogenated Intermediate adsorbed_alkene->intermediate First H transfer product Alkane Product intermediate->product Second H transfer product->catalyst Desorption

Caption: Simplified mechanism of catalytic hydrogenation on a metal surface.

References

Application Notes and Protocols for Electrophilic Addition Reactions of 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the predicted outcomes and experimental considerations for electrophilic addition reactions involving 3-Ethyl-2,4-dimethylpent-1-ene. The protocols outlined are generalized procedures that can serve as a starting point for laboratory investigation. Due to the sterically hindered and branched structure of the alkene, carbocation rearrangements are anticipated to play a significant role in the product distribution of certain reactions.

Theoretical Background: Carbocation Stability and Rearrangements

Electrophilic addition to alkenes proceeds through the formation of a carbocation intermediate. The regioselectivity of these reactions is governed by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. The stability of carbocations follows the order: tertiary > secondary > primary.

However, if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, rearrangement is a likely and often rapid process.[1][2][3] In the case of this compound, initial protonation will form a secondary carbocation. This intermediate is prone to rearrangement to a more stable tertiary carbocation, which will significantly influence the final product distribution.[4][5]

Predicted Electrophilic Addition Reactions and Products

The following sections detail the predicted outcomes for the reaction of this compound with common electrophilic reagents.

Hydrohalogenation (Addition of HBr)

The addition of hydrogen bromide (HBr) is expected to proceed via a carbocation intermediate, leading to a mixture of products due to potential carbocation rearrangement.

Expected Products:

ReagentPredicted Major ProductPredicted Minor Product(s)Rationale
HBr2-Bromo-3-ethyl-2,4-dimethylpentane (Rearranged Product)1-Bromo-3-ethyl-2,4-dimethylpentane (Anti-Markovnikov, with peroxides)The initial secondary carbocation is expected to undergo a hydride shift to form a more stable tertiary carbocation, leading to the rearranged product as the major isomer.[1][2] The anti-Markovnikov product can be favored in the presence of peroxides via a free-radical mechanism.[6][7]
Halogenation (Addition of Br₂)

The addition of bromine (Br₂) to an alkene typically results in the formation of a vicinal dibromide through a bromonium ion intermediate. This mechanism generally does not involve a free carbocation, thus rearrangements are not expected.

Expected Product:

ReagentPredicted ProductRationale
Br₂1,2-Dibromo-3-ethyl-2,4-dimethylpentaneThe reaction proceeds through a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion, leading to the vicinal dibromide.[8]
Acid-Catalyzed Hydration (Addition of H₂O in the presence of H₂SO₄)

Similar to hydrohalogenation, acid-catalyzed hydration involves a carbocation intermediate that is susceptible to rearrangement.

Expected Products:

| Reagent | Predicted Major Product | Predicted Minor Product | Rationale | | :--- | :--- | :--- | | H₂O, H₂SO₄ | 3-Ethyl-2,4-dimethylpentan-3-ol (Rearranged Product) | 3-Ethyl-2,4-dimethylpentan-2-ol (Markovnikov Product) | The initial secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift, leading to the tertiary alcohol as the major product. The non-rearranged secondary alcohol is expected as a minor product.[9] |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol for Hydrohalogenation with HBr

Objective: To synthesize 2-Bromo-3-ethyl-2,4-dimethylpentane.

Materials:

  • This compound

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add 33% HBr in acetic acid (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or distillation to obtain the desired alkyl halide.

Protocol for Halogenation with Br₂

Objective: To synthesize 1,2-Dibromo-3-ethyl-2,4-dimethylpentane.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0 °C.

  • In a dropping funnel, prepare a solution of bromine (1.05 eq) in dichloromethane.

  • Add the bromine solution dropwise to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Wash the reaction mixture with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Protocol for Acid-Catalyzed Hydration

Objective: To synthesize 3-Ethyl-2,4-dimethylpentan-3-ol.

Materials:

  • This compound

  • 50% Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous potassium carbonate

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and 50% aqueous sulfuric acid.

  • Heat the mixture under reflux with vigorous stirring for 2-3 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous potassium carbonate.

  • Filter the solution and remove the diethyl ether by distillation.

  • Purify the resulting alcohol by fractional distillation.

Visualizations

Electrophilic_Addition_Workflow start Start: this compound reaction Electrophilic Addition start->reaction reagent Electrophilic Reagent (e.g., HBr, H2O/H+) reagent->reaction intermediate Carbocation Intermediate (Secondary) reaction->intermediate rearrangement Carbocation Rearrangement (1,2-Hydride Shift) intermediate->rearrangement Possible nucleophilic_attack1 Nucleophilic Attack intermediate->nucleophilic_attack1 Direct Attack stable_intermediate More Stable Carbocation (Tertiary) rearrangement->stable_intermediate nucleophilic_attack2 Nucleophilic Attack stable_intermediate->nucleophilic_attack2 product_minor Minor Product (Markovnikov) nucleophilic_attack1->product_minor product_major Major Product (Rearranged) nucleophilic_attack2->product_major

Caption: General workflow for electrophilic addition with potential rearrangement.

Hydrohalogenation_Mechanism cluster_step1 Step 1: Protonation and Carbocation Formation cluster_step2 Step 2: 1,2-Hydride Shift (Rearrangement) cluster_step3 Step 3: Nucleophilic Attack alkene This compound carbocation Secondary Carbocation alkene->carbocation π bond attacks H⁺ hbr H-Br br_ion Br⁻ sec_carbocation Secondary Carbocation carbocation->sec_carbocation tert_carbocation Tertiary Carbocation sec_carbocation->tert_carbocation Hydride shift tert_carbocation2 Tertiary Carbocation tert_carbocation->tert_carbocation2 final_product 2-Bromo-3-ethyl-2,4-dimethylpentane (Major Product) tert_carbocation2->final_product Br⁻ attacks carbocation bromide Br⁻

Caption: Mechanism of HBr addition with carbocation rearrangement.

References

Application Note: Ozonolysis of 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and expected outcomes for the ozonolysis of 3-Ethyl-2,4-dimethylpent-1-ene. Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, yielding carbonyl compounds.[1][2][3] The specific products formed depend on the structure of the initial alkene and the subsequent workup conditions, which can be either reductive or oxidative.[4][5] This note outlines both pathways, presenting the methodologies and a quantitative summary of the reaction products for researchers engaged in synthetic chemistry and drug discovery.

Reaction Overview and Products

The ozonolysis of this compound involves the cleavage of the double bond between C1 and C2. The initial step is the reaction with ozone to form an unstable ozonide intermediate.[3][4][6] This intermediate is then treated with a reagent to yield the final carbonyl products. The choice of this reagent dictates the final products.

  • Reductive Workup: Employs mild reducing agents like dimethyl sulfide (B99878) (DMS) or zinc dust and water/acetic acid.[1][4] This process converts the ozonide to aldehydes or ketones while preserving any C-H bonds on the original alkene carbons.[4] For this compound, this yields formaldehyde (B43269) and 3-ethyl-4-methylpentan-2-one.

  • Oxidative Workup: Uses an oxidizing agent, typically hydrogen peroxide (H₂O₂).[4][7] This workup converts any aldehydes formed during the initial cleavage into carboxylic acids.[2][7] Ketones, being more resistant to oxidation, remain unchanged. In this case, formaldehyde is oxidized to carbon dioxide and water.[8]

The overall transformation is depicted below.

G cluster_start Starting Material cluster_reductive Reductive Workup cluster_oxidative Oxidative Workup start This compound ozonolysis 1. O₃, CH₂Cl₂, -78 °C start->ozonolysis prod1_red Formaldehyde prod2_red 3-Ethyl-4-methylpentan-2-one prod1_ox Carbon Dioxide prod2_ox 3-Ethyl-4-methylpentan-2-one ozonolysis->prod1_red 2. (CH₃)₂S ozonolysis->prod2_red   (Reductive) ozonolysis->prod1_ox 2. H₂O₂ ozonolysis->prod2_ox   (Oxidative)

Caption: Ozonolysis reaction pathways for this compound.

Predicted Reaction Products

The following table summarizes the key quantitative data for the products expected from the ozonolysis of this compound under different workup conditions.

Workup ConditionProduct NameMolecular FormulaMolecular Weight ( g/mol )Product Type
Reductive FormaldehydeCH₂O30.03Aldehyde
3-Ethyl-4-methylpentan-2-oneC₈H₁₆O128.21Ketone
Oxidative Carbon DioxideCO₂44.01Gas
3-Ethyl-4-methylpentan-2-oneC₈H₁₆O128.21Ketone

Experimental Protocols

Safety Precaution: Ozonolysis should always be performed in a well-ventilated fume hood. Ozone is a toxic gas, and ozonide intermediates can be explosive, especially if concentrated.[4][9] The reaction should be maintained at low temperatures (-78 °C) to ensure safety and control.[1][9]

Protocol 1: Reductive Ozonolysis

This protocol is designed for the synthesis of aldehydes and ketones.

Materials and Reagents:

  • This compound

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) from an ozone generator

  • Oxygen (O₂) feed gas

  • Dimethyl sulfide (DMS)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Dry ice/acetone bath

  • Round-bottom flask with a gas dispersion tube

  • Drying tube

  • Magnetic stirrer and stir bar

Experimental Workflow Diagram:

G cluster_workflow Reductive Ozonolysis Workflow A Dissolve Alkene in CH₂Cl₂ at -78°C B Bubble O₃/O₂ until blue color persists A->B C Purge with O₂ to remove excess O₃ B->C D Quench with Dimethyl Sulfide (DMS) C->D E Warm to Room Temp & Stir D->E F Aqueous Workup (NaHCO₃ wash) E->F G Dry (MgSO₄), Filter, & Concentrate F->G H Purify Products (e.g., Chromatography) G->H

Caption: Step-by-step workflow for reductive ozonolysis.

Procedure:

  • Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube in a dry ice/acetone bath to maintain a temperature of -78 °C.

  • Dissolution: Dissolve this compound (e.g., 10 mmol) in 100 mL of anhydrous dichloromethane and add it to the flask.

  • Ozonation: Start the stirrer and begin bubbling a stream of ozone-enriched oxygen through the solution.[1] Continue this process until the solution retains a distinct blue color, which indicates the consumption of the alkene and the presence of excess ozone.[1][2]

  • Purging: Stop the ozone generator and bubble pure oxygen through the solution for 10-15 minutes to remove all residual ozone.

  • Quenching: While the solution is still at -78 °C, add dimethyl sulfide (DMS, 1.5 equivalents) dropwise. An exothermic reaction may be observed.

  • Reaction Completion: Remove the flask from the cold bath and allow it to slowly warm to room temperature. Stir for at least 2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product mixture using GC-MS or NMR to confirm the presence of formaldehyde and 3-ethyl-4-methylpentan-2-one. Purify via distillation or column chromatography if necessary.

Protocol 2: Oxidative Ozonolysis

This protocol is adapted for the synthesis of carboxylic acids and ketones.

Materials and Reagents:

  • All reagents from Protocol 2.1 (except DMS)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Formic acid or Acetic acid (optional, as solvent/catalyst)

Procedure:

  • Setup, Dissolution, and Ozonation: Follow steps 1-4 from Protocol 2.1.

  • Quenching (Oxidative): After purging excess ozone, add a solution of 30% hydrogen peroxide (H₂O₂, 3-4 equivalents) to the cold reaction mixture.

  • Reaction Completion: Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure complete oxidation of the aldehyde intermediate.

  • Workup: Cool the mixture. If phase separation occurs, separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Analysis: The primary organic product will be 3-ethyl-4-methylpentan-2-one. The other product, carbon dioxide, will have evolved as a gas. The ketone can be identified and purified using standard techniques.

Ozonolysis Mechanism

The reaction proceeds through a well-established mechanism proposed by Criegee.[1][5]

G cluster_mech Criegee Mechanism Pathway Alkene Alkene + O₃ Molozonide Molozonide (1,2,3-Trioxolane) Alkene->Molozonide [3+2] Cycloaddition Fragments Carbonyl + Carbonyl Oxide (Criegee Intermediate) Molozonide->Fragments Retro [3+2] Cycloaddition Ozonide Ozonide (1,2,4-Trioxolane) Fragments->Ozonide Recombination ([3+2] Cycloaddition) Products Final Products (after workup) Ozonide->Products

Caption: Simplified Criegee mechanism for the ozonolysis of an alkene.

The mechanism involves an initial [3+2] cycloaddition of ozone to the alkene, forming a highly unstable primary ozonide called a molozonide.[3][10] This intermediate rapidly rearranges via a retro-[3+2] cycloaddition to form a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate.[1][3] These two fragments then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane), which is the species that is subjected to the final workup.[1]

References

Application Notes and Protocols for the Hydroboration-Oxidation of Terminal Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis, providing a reliable and highly selective method for the anti-Markovnikov hydration of alkenes. This two-step process facilitates the conversion of terminal alkenes into primary alcohols, a transformation of significant importance in the synthesis of complex molecules and pharmaceutical intermediates. This application note provides a detailed protocol for the hydroboration-oxidation of terminal alkenes, along with key performance data and visual representations of the experimental workflow and reaction mechanism.

The overall transformation involves the addition of a borane (B79455) reagent across the carbon-carbon double bond (hydroboration), followed by oxidation of the resulting organoborane intermediate to the corresponding alcohol.[1][2] The reaction is renowned for its high regioselectivity, affording the anti-Markovnikov product where the hydroxyl group is installed on the less substituted carbon of the former double bond.[1][3][4] Furthermore, the reaction proceeds with syn-stereospecificity, meaning the hydrogen and hydroxyl groups are added to the same face of the double bond.[1][3][4]

Data Presentation

The hydroboration-oxidation of terminal alkenes consistently provides high yields of the corresponding primary alcohols with excellent regioselectivity. The following table summarizes typical quantitative data for this transformation.

AlkeneBorane ReagentSolventOxidation ConditionsRegioselectivity (anti-Markovnikov:Markovnikov)Yield (%)
1-Octene (B94956)BH₃·THFTHFH₂O₂, NaOH>99:185-95
1-HexeneBH₃·THFTHFH₂O₂, NaOH>99:188-96
Styrene9-BBNTHFH₂O₂, NaOH>99:190-98
AllylbenzeneDisiamylboraneTHFH₂O₂, NaOH>99:187-94

Experimental Protocols

This section details the experimental procedure for the hydroboration-oxidation of 1-octene, a representative terminal alkene.

Materials and Reagents:

  • 1-Octene (≥98%)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Borane-THF is a flammable and moisture-sensitive reagent that can release flammable hydrogen gas upon contact with water.[5] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • 30% Hydrogen peroxide is a strong oxidizer and can cause severe skin burns.[6] Appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Tetrahydrofuran and diethyl ether are highly flammable solvents. Work in a well-ventilated fume hood away from ignition sources.

Procedure:

  • Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 1-octene (e.g., 1.12 g, 10 mmol). The flask is sealed with a septum, and the atmosphere is replaced with an inert gas. Anhydrous THF (20 mL) is added via syringe. The flask is then cooled to 0 °C in an ice bath.[7]

  • Hydroboration: A 1 M solution of borane-THF complex in THF (e.g., 3.7 mL, 3.7 mmol, providing a slight excess of B-H bonds) is added dropwise to the stirred solution of 1-octene over a period of 10-15 minutes, maintaining the temperature at 0 °C.[6][8] After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 1-2 hours to ensure complete reaction.[7]

  • Oxidation: The reaction mixture is cooled back to 0 °C in an ice bath. The septum is carefully removed, and 3 M aqueous sodium hydroxide solution (e.g., 4 mL) is slowly added to the flask.[7][8] Following the base addition, 30% aqueous hydrogen peroxide (e.g., 4 mL) is added dropwise, ensuring the internal temperature does not exceed 30 °C.[6][7] The resulting mixture is stirred vigorously at room temperature for 1-2 hours.

  • Work-up: The reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether (2 x 20 mL). The combined organic layers are washed with saturated aqueous sodium chloride (brine) (20 mL), dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[7][9]

  • Purification: The crude 1-octanol (B28484) can be purified by fractional distillation or column chromatography on silica (B1680970) gel if necessary to achieve high purity.

Mandatory Visualization

Diagrams of Signaling Pathways, Experimental Workflows, or Logical Relationships

experimental_workflow cluster_setup Reaction Setup cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere add_alkene Add Terminal Alkene (e.g., 1-Octene) & Anhydrous THF start->add_alkene cool_0c Cool to 0 °C add_alkene->cool_0c add_borane Slowly Add Borane-THF Solution cool_0c->add_borane stir_rt Stir at 0 °C, then Warm to RT add_borane->stir_rt cool_oxidation Cool to 0 °C stir_rt->cool_oxidation add_naoh Add NaOH (aq) cool_oxidation->add_naoh add_h2o2 Add H₂O₂ (aq) add_naoh->add_h2o2 stir_oxidation Stir at RT add_h2o2->stir_oxidation extraction Extract with Diethyl Ether stir_oxidation->extraction wash Wash with Brine extraction->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Distillation/Chromatography) evaporate->purify end end purify->end Primary Alcohol

Caption: Experimental workflow for the hydroboration-oxidation of a terminal alkene.

Caption: Reaction mechanism of hydroboration-oxidation.

References

GC-MS Analysis of Nonene Isomers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nonene (C9H18) is a significant industrial chemical intermediate used in the synthesis of a wide range of products, including detergents, plasticizers, and antioxidants. Commercial nonene is typically a complex mixture of numerous structural and geometric isomers due to its production process, which often involves the oligomerization of propylene. The specific isomeric composition of nonene can significantly influence the properties and performance of the final products. Therefore, accurate and reliable analytical methods for the separation and identification of nonene isomers are crucial for quality control, process optimization, and research and development in the chemical industry.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[1] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal tool for the complex task of analyzing isomeric mixtures.[1] This application note provides a detailed protocol for the GC-MS analysis of common nonene isomers, offering a robust method for researchers, scientists, and professionals in drug development and chemical manufacturing.

Principle of the Method

The GC-MS method for nonene isomer analysis is based on the separation of isomers using a capillary gas chromatography column, followed by their detection and identification by a mass spectrometer. The separation is achieved based on the differences in the boiling points and polarities of the isomers, which affect their interaction with the stationary phase of the GC column.[1] Following separation, the eluted isomers are ionized in the mass spectrometer, typically by electron ionization (EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for each isomer, enabling its identification by comparison with reference spectra from spectral libraries.[2]

Experimental Protocols

This section details the recommended materials, reagents, and instrumental parameters for the GC-MS analysis of nonene isomers.

Materials and Reagents
  • Nonene Isomer Standards: A certified reference standard mixture containing various nonene isomers (e.g., 1-nonene, cis/trans-2-nonene, cis/trans-3-nonene, cis/trans-4-nonene) is recommended for method development and system suitability checks. Individual isomer standards can also be used.

  • Solvent: High-purity n-hexane or pentane (B18724) (GC or HPLC grade) for sample dilution.

Instrumentation

A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is suitable for this analysis.

GC-MS Method Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These parameters may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
GC ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow mode)
Injector
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection ModeSplit
Split Ratio50:1
Injection Volume1.0 µL
Oven Temperature Program
Initial Temperature40 °C, hold for 5 minutes
Ramp 15 °C/min to 150 °C
Hold Time2 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 35-200
Scan Rate1000 amu/s
Transfer Line Temperature280 °C
Ion Source Temperature230 °C
Sample Preparation
  • Prepare a stock solution of the nonene isomer standard mixture (e.g., 1000 µg/mL) in n-hexane.

  • Prepare a series of working standards by serially diluting the stock solution with n-hexane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • For unknown samples, dilute an appropriate amount in n-hexane to bring the concentration of nonene isomers within the calibration range.

Data Analysis
  • Qualitative Analysis: Identify the individual nonene isomers in the sample by comparing their retention times and mass spectra with those of the authentic standards and/or the NIST mass spectral library.

  • Quantitative Analysis: Create a calibration curve for each identified isomer by plotting the peak area against the concentration of the working standards. Determine the concentration of each isomer in the unknown sample using the generated calibration curve.

Data Presentation

The following tables summarize the expected retention and mass spectral data for a selection of common nonene isomers based on the proposed GC-MS method. Retention times are estimated based on Kovats retention indices and may vary between instruments.

Table 1: Predicted Retention Data for Nonene Isomers on a DB-5 Column

IsomerCAS NumberKovats Retention Index (Non-polar column)Predicted Elution Order
1-Nonene124-11-8889[3]1
cis-4-Nonene10405-84-2~8932
trans-4-Nonene10405-85-3~894[4]3
cis-3-Nonene20237-46-1897[5]4
trans-3-Nonene20063-92-7896[6]5
cis-2-Nonene6434-77-1~9036
trans-2-Nonene6434-78-2904[7]7

Table 2: Key Mass Spectral Fragments for Selected Nonene Isomers

IsomerMolecular Ion (m/z 126)Base Peak (m/z)Other Characteristic Fragments (m/z)
1-NonenePresent4155, 69, 83, 97
cis-2-NonenePresent5541, 69, 83, 97[8]
trans-2-NonenePresent5541, 69, 83, 97
cis-3-NonenePresent5541, 69, 83, 97
trans-3-NonenePresent6941, 55, 83, 97[6]
cis-4-NonenePresent4155, 69, 83[9]
trans-4-NonenePresent4155, 69, 83[10]

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Dilution Dilution with Hexane Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector GC Injector Vial->Injector GC_Column GC Column Separation Injector->GC_Column Vaporization Ion_Source MS Ion Source (EI) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Mass_Spectra Mass Spectra Chromatogram->Mass_Spectra Peak Integration Library_Search Library Search & RT Comparison Mass_Spectra->Library_Search Quantification Quantification Library_Search->Quantification Identification Report Final Report Quantification->Report

Figure 1: General workflow for the GC-MS analysis of nonene isomers.

Separation_Principle Mixture Mixture of Nonene Isomers GC_Column Capillary Column (Stationary Phase) Mixture->GC_Column Separated Separated Isomers (Elute at different times) GC_Column->Separated

Figure 2: Principle of chromatographic separation of nonene isomers.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the separation and identification of nonene isomers. The use of a standard non-polar capillary column allows for the effective separation of many common isomers, while mass spectrometry provides definitive identification based on their unique fragmentation patterns. This method is suitable for routine quality control in industrial settings, as well as for in-depth research into the composition and properties of nonene-based products. For particularly complex isomer mixtures, advanced techniques such as multi-dimensional GC (GCxGC) may be employed for enhanced separation.[11]

References

Application Notes and Protocols for the Purification of 3-Ethyl-2,4-dimethylpent-1-ene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not for use in diagnostic procedures.

Introduction

3-Ethyl-2,4-dimethylpent-1-ene is a branched alkene of interest in various fields of chemical synthesis and research. Its purification is essential to ensure the integrity of subsequent reactions and the quality of final products. Fractional distillation is a widely employed technique for the purification of liquid compounds, particularly for separating components with close boiling points. This document provides a detailed protocol for the purification of this compound from a mixture containing its isomers and the corresponding alkane, which are common impurities from its synthesis, typically via the dehydration of 3-Ethyl-2,4-dimethylpentan-1-ol.

Principle of Fractional Distillation

Fractional distillation separates liquid mixtures based on differences in their boiling points. When a mixture is heated, the component with the lower boiling point will vaporize more readily. By using a fractionating column, a series of condensation and vaporization cycles occur, progressively enriching the vapor with the more volatile component. This enriched vapor then passes into a condenser, where it is cooled and collected as a purified liquid fraction. The efficiency of the separation is dependent on the length and type of the fractionating column, as well as the reflux ratio.

Materials and Equipment

  • Crude this compound mixture

  • Heating mantle with a stirrer

  • Round-bottom flask (distillation flask)

  • Fractionating column (e.g., Vigreux, packed column)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 200 °C)

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Glass wool for insulation (optional)

  • Gas chromatograph (GC) for purity analysis

Pre-Distillation Analysis and Data

A preliminary analysis of the crude mixture by Gas Chromatography (GC) is recommended to identify the composition and the approximate ratio of this compound to its impurities. The successful separation by fractional distillation relies on the differences in the boiling points of the components.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) (Estimated/Reported)
This compound C₉H₁₈126.24~132-135 (Estimated)
3-Ethyl-2,4-dimethylpent-2-eneC₉H₁₈126.24~134-136 (Estimated)
3-Ethyl-2,4-dimethylpentane (B94175)C₉H₂₀128.26137[1]
3-Ethyl-2,4-dimethylpentan-1-olC₉H₂₀O144.25>150 (Estimated)

Note: The boiling point of this compound is estimated to be slightly lower than its corresponding alkane and its structural isomer, 3-Ethyl-4,4-dimethyl-2-pentene (134.14 °C).

Experimental Protocol

I. Synthesis of Crude this compound (Illustrative)

A common route to synthesize this compound is through the acid-catalyzed dehydration of 3-Ethyl-2,4-dimethylpentan-1-ol. This process typically yields a mixture of isomeric alkenes and some unreacted alcohol.

cluster_synthesis Synthesis of Crude Product Alcohol 3-Ethyl-2,4-dimethylpentan-1-ol Dehydration Dehydration Reaction Alcohol->Dehydration Acid Acid Catalyst (e.g., H₂SO₄, H₃PO₄) Acid->Dehydration Heat Heat Heat->Dehydration Crude Crude Mixture: - this compound - Isomeric Alkenes - Unreacted Alcohol - Water Dehydration->Crude

Caption: Synthesis of crude this compound.

II. Fractional Distillation Procedure
  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • If necessary, insulate the fractionating column with glass wool to minimize heat loss.

  • Distillation:

    • Charge the distillation flask with the crude this compound mixture. Do not fill the flask to more than two-thirds of its capacity.

    • Begin heating the flask gently using the heating mantle.

    • Observe the mixture as it begins to boil. A ring of condensate will slowly rise through the fractionating column.

    • Maintain a slow and steady distillation rate by controlling the heat input. A rate of 1-2 drops per second for the collected distillate is recommended.

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities, in a separate receiving flask.

    • Monitor the temperature at the distillation head. When the temperature stabilizes near the expected boiling point of this compound (~132-135 °C), change the receiving flask to collect the main fraction.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • If the temperature begins to rise significantly, it indicates that the higher-boiling impurities are starting to distill. At this point, change the receiving flask to collect a third fraction (after-run).

    • Stop the distillation before the distillation flask runs dry to avoid the formation of potentially explosive peroxides.

III. Post-Distillation Analysis
  • Analyze the collected fractions using Gas Chromatography (GC) to determine their purity.

  • Combine the fractions that meet the desired purity specifications.

cluster_workflow Purification Workflow Start Start: Crude Mixture Setup Assemble Fractional Distillation Apparatus Start->Setup Heat Heat the Mixture Setup->Heat Collect_Forerun Collect Forerun (Low-boiling impurities) Heat->Collect_Forerun Monitor_Temp Monitor Temperature Collect_Forerun->Monitor_Temp Monitor_Temp->Heat Temp. too low Collect_Main Collect Main Fraction (this compound) Monitor_Temp->Collect_Main Temp. Stabilizes Monitor_Temp2 Monitor Temperature Collect_Main->Monitor_Temp2 Monitor_Temp2->Collect_Main Temp. Stable Collect_Afterrun Collect After-run (High-boiling impurities) Monitor_Temp2->Collect_Afterrun Temp. Rises Stop Stop Distillation Collect_Afterrun->Stop Analyze Analyze Fractions by GC Stop->Analyze Combine Combine Pure Fractions Analyze->Combine End End: Purified Product Combine->End

Caption: Fractional distillation workflow for purification.

Troubleshooting

ProblemPossible CauseSolution
Bumping or uneven boilingInsufficient boiling chips or no stirringAdd fresh boiling chips or use a magnetic stirrer.
Temperature fluctuations at the still headHeating rate is too high or too lowAdjust the heating mantle to achieve a steady distillation rate.
No distillate is collectedInsufficient heating or a leak in the systemIncrease the heating rate. Check all glass joints for a proper seal.
Poor separation of componentsDistillation rate is too fast or inefficient columnReduce the heating rate. Use a more efficient fractionating column (e.g., longer or packed column).

Safety Precautions

  • Always perform the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkenes are flammable. Keep the apparatus away from open flames or sparks.

  • Do not distill to dryness, as this can lead to the formation of explosive peroxides.

  • Handle acid catalysts with care.

By following this detailed protocol, researchers can effectively purify this compound using fractional distillation, ensuring a high-purity product for subsequent applications in research and development.

References

Application Notes and Protocols for the Synthesis of Polymers from 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of polymers from highly branched α-olefins such as 3-Ethyl-2,4-dimethylpent-1-ene presents a significant challenge due to severe steric hindrance around the vinyl group. This steric bulk can impede monomer approach to the catalyst's active site, thereby affecting polymerization activity and the molecular weight of the resulting polymer. This document provides a comprehensive overview of potential synthetic strategies, focusing on Ziegler-Natta and metallocene-based catalytic systems, which are well-suited for the polymerization of α-olefins.[1][2] Due to the absence of specific literature on the polymerization of this compound, this application note presents generalized protocols and hypothetical data to serve as a foundational guide for researchers venturing into this novel area. The proposed methodologies are derived from established procedures for other sterically hindered alkenes and are intended as a starting point for experimental investigation.

Introduction: The Challenge of Polymerizing Sterically Hindered α-Olefins

Alpha-olefins (1-alkenes) are an important class of monomers for the production of a wide range of polymers.[3] While the polymerization of simple α-olefins like propylene (B89431) and 1-hexene (B165129) is well-established, monomers with significant branching near the double bond, such as this compound, are notoriously difficult to polymerize. The steric hindrance posed by the bulky substituents can:

  • Reduce or Inhibit Polymerization: The monomer may be unable to coordinate effectively with the active metal center of the catalyst.

  • Lead to Low Molecular Weight Polymers: Chain propagation can be slow relative to chain termination or transfer reactions.

  • Influence Polymer Microstructure: The stereochemistry of monomer insertion can be affected, potentially leading to polymers with unique tacticities.

Despite these challenges, polymers derived from sterically hindered monomers are of interest for their potential to exhibit unique physical and thermal properties, such as high thermal stability, amorphous nature, and good solubility.

Proposed Polymerization Strategies

Two primary catalytic systems are proposed for the polymerization of this compound:

  • Ziegler-Natta Catalysis: These heterogeneous catalysts, typically based on titanium chlorides and organoaluminum co-catalysts, are workhorses of the polyolefin industry.[3] Modern supported Ziegler-Natta catalysts offer high activity and control over polymer stereochemistry.

  • Metallocene Catalysis: These are homogeneous, single-site catalysts that allow for precise control over polymer architecture, including molecular weight, molecular weight distribution, and tacticity.[4] Their well-defined nature makes them a powerful tool for polymerizing challenging monomers.

Hypothetical Experimental Protocols

The following protocols are generalized starting points and will require significant optimization for the specific monomer, this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the catalysts are highly sensitive to air and moisture.

Protocol 1: Ziegler-Natta Catalyzed Polymerization

This protocol is based on a typical procedure for the polymerization of higher α-olefins.

Materials:

  • Monomer: this compound (purified by distillation over a suitable drying agent)

  • Catalyst: Fourth-generation Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Co-catalyst: Triethylaluminum (TEAL) solution (e.g., 1.0 M in hexanes)

  • Solvent: Anhydrous toluene (B28343) or heptane

  • Quenching Agent: Acidified methanol (B129727) (5% HCl in methanol)

  • Precipitation Solvent: Methanol or acetone

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of solvent (e.g., 100 mL).

  • The solvent is saturated with the monomer by bubbling the monomer through it or by direct addition.

  • The desired amount of co-catalyst (TEAL) is added to the reactor, and the mixture is stirred for 10 minutes at the desired reaction temperature (e.g., 50-70 °C).

  • The Ziegler-Natta catalyst is introduced as a slurry in the solvent to initiate the polymerization.

  • The reaction is allowed to proceed for a predetermined time (e.g., 1-4 hours), monitoring for any changes in viscosity.

  • The polymerization is terminated by the addition of the quenching agent.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of the precipitation solvent.

  • The precipitated polymer is collected by filtration, washed with fresh precipitation solvent, and dried in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Metallocene-Catalyzed Polymerization

This protocol utilizes a zirconocene (B1252598) catalyst, known for its ability to polymerize bulky monomers.

Materials:

  • Monomer: this compound (purified)

  • Pre-catalyst: rac-Et(Ind)₂ZrCl₂ or a similar ansa-metallocene

  • Co-catalyst/Activator: Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Solvent: Anhydrous toluene

  • Quenching Agent: Acidified methanol

  • Precipitation Solvent: Methanol

Procedure:

  • In a glovebox, a known amount of the metallocene pre-catalyst is dissolved in the solvent in a Schlenk flask.

  • In a separate flask, the monomer is dissolved in the solvent.

  • The monomer solution is transferred to the catalyst solution.

  • The polymerization is initiated by the addition of the MAO solution. The Al/Zr molar ratio is a critical parameter to optimize (e.g., ranging from 500:1 to 2000:1).

  • The reaction is stirred at the desired temperature (e.g., 25-60 °C) for the specified duration.

  • The polymerization is quenched by the addition of acidified methanol.

  • The polymer is isolated by precipitation in methanol, followed by filtration and drying under vacuum.

Data Presentation: Hypothetical Results

The following tables present a framework for organizing experimental data. The values provided are hypothetical and serve as placeholders to be replaced with actual experimental results.

Table 1: Hypothetical Results of Ziegler-Natta Polymerization of this compound

EntryCatalyst (mg)TEAL (mmol)Monomer (g)Temp (°C)Time (h)Yield (g)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1201.010502<0.1--
2402.0107040.55,0002.8
3402.0207040.95,5002.6

Table 2: Hypothetical Results of Metallocene-Catalyzed Polymerization of this compound

EntryPre-catalyst (µmol)Al/Zr RatioMonomer (g)Temp (°C)Time (h)Yield (g)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1101000102510.28,0001.9
2101500104021.512,0001.8
351500104020.811,5001.8

Note: Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) would be determined by Gel Permeation Chromatography (GPC).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Characterization monomer_prep Monomer Purification reactor_setup Reactor Setup (Inert Atmosphere) monomer_prep->reactor_setup catalyst_prep Catalyst/Co-catalyst Preparation catalyst_prep->reactor_setup reagent_add Reagent Addition reactor_setup->reagent_add polymerization Polymerization Reaction reagent_add->polymerization quenching Quenching polymerization->quenching precipitation Precipitation & Filtration quenching->precipitation drying Drying precipitation->drying characterization Polymer Characterization (GPC, NMR, DSC) drying->characterization

Caption: General workflow for the polymerization of this compound.

Proposed Catalytic Cycle (Cossee-Arlman Mechanism)

catalytic_cycle active_site [M]-Polymer monomer_coord Monomer Coordination active_site->monomer_coord + Monomer insertion Migratory Insertion monomer_coord->insertion π-complex formation new_active_site [M]-Polymer(n+1) insertion->new_active_site Chain Growth new_active_site->active_site Regeneration of Active Site

Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Conclusion and Future Outlook

The polymerization of this compound remains an unexplored area of polymer chemistry. The significant steric hindrance of this monomer necessitates the use of highly active and sterically accessible catalysts. The generalized protocols provided herein for Ziegler-Natta and metallocene-based systems offer a strategic starting point for investigation. Key parameters for optimization will include catalyst and co-catalyst selection, monomer concentration, reaction temperature, and time. Successful polymerization of this monomer could lead to novel polymeric materials with unique properties, opening new avenues for materials science and specialized applications. Extensive experimental work is required to validate and refine these proposed methods and to fully characterize the resulting polymers.

References

Application Notes and Protocols for Ziegler-Natta Catalysis in Branched Alkene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of branched α-olefins utilizing Ziegler-Natta (Z-N) catalysts. This document is intended as a practical guide for the laboratory synthesis and characterization of poly(branched α-olefins), a class of polymers with unique properties valuable in various scientific and industrial applications.

Introduction

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst, are highly effective for the stereospecific polymerization of α-olefins.[1] While extensively used for linear olefins like propylene, their application to branched alkenes such as 4-methyl-1-pentene (B8377) and vinylcyclohexane (B147605) presents unique opportunities and challenges. The steric bulk of branched monomers can significantly influence catalyst activity and the properties of the resulting polymer, including molecular weight and stereoregularity.[2] Modern supported Z-N catalysts, often utilizing magnesium chloride (MgCl₂), enhance catalytic activity and provide control over polymer morphology.[3][4]

Key Concepts and Polymerization Mechanism

The polymerization of branched alkenes using Ziegler-Natta catalysts proceeds via a coordination-insertion mechanism, often described by the Cossee-Arlman model. The process involves several key stages:

  • Catalyst Activation: The organoaluminum cocatalyst (e.g., triethylaluminum (B1256330), TEA) activates the transition metal precatalyst (e.g., TiCl₄ on a MgCl₂ support) by alkylation, forming an active titanium-carbon bond.[5]

  • Initiation: A branched alkene monomer coordinates to a vacant site on the activated titanium center.

  • Propagation: The coordinated monomer then inserts into the titanium-carbon bond, extending the polymer chain. This process repeats, leading to the growth of the polymer.[6]

  • Termination: The growing polymer chain can be terminated through various chain transfer reactions, for instance, with the organoaluminum cocatalyst or hydrogen.[7]

ZN_Polymerization Catalyst Ziegler-Natta Catalyst (e.g., TiCl₄/MgCl₂) ActivatedCatalyst Activated Catalyst (Active Ti-C bond) Catalyst->ActivatedCatalyst Activation Cocatalyst Cocatalyst (e.g., Al(C₂H₅)₃) Cocatalyst->ActivatedCatalyst Coordination Monomer Coordination to Ti Center ActivatedCatalyst->Coordination Monomer Branched Alkene Monomer Monomer->Coordination Insertion Migratory Insertion (π-complex formation) Coordination->Insertion 1,2-insertion Polymer Growing Polymer Chain Insertion->Polymer Propagation Propagation Cycle Propagation->Coordination Polymer->Propagation Termination Chain Termination/ Transfer Polymer->Termination FinalPolymer Poly(branched alkene) Termination->FinalPolymer

Ziegler-Natta polymerization mechanism for branched alkenes.

Data Presentation

The following tables summarize typical data from the polymerization of branched alkenes under various conditions.

Polymerization of 4-Methyl-1-pentene

Table 1: Effect of Al/Ti Molar Ratio on Catalyst Activity and Polymer Properties

Al/Ti Molar RatioCatalyst Activity (kg P4MP/g Ti·h)Polymer Yield (%)Isotacticity Index (%)Molecular Weight (Mw) ( g/mol )
508.57592350,000
10015.29195320,000
15012.18894290,000
2009.88293270,000

Note: These are representative data; actual results may vary based on specific catalyst preparation and reaction conditions.[6][8]

Table 2: Typical Properties of Highly Isotactic Poly(4-methyl-1-pentene) (P4MP)

PropertyValue
Melting Point (Tm)235-245 °C
Glass Transition Temp (Tg)20-30 °C
Density0.83 g/cm³
Crystallinity40-65%

Source: Typical properties for highly isotactic P4MP.[6]

Polymerization of Vinylcyclohexane (VCH)

Table 3: Activity of Different Catalytic Systems in the Polymerization of Vinylcyclohexane

Catalytic SystemActivity (kg PVCH / (mol M · h))Polymer Characteristics
α-TiCl₃ / AlEt₃LowSolid, semicrystalline
TiCl₄/MgCl₂ / AlEt₃ModerateSolid, semicrystalline
rac-Me₂SiInd₂ZrCl₂ / MAOHighCrystalline, powder-like
Me₂C(3-Me-Cp)(Flu)ZrCl₂ / MAOHighAmorphous, viscous

M = Ti or Zr. Data adapted from comparative studies.[9]

Experimental Protocols

This section details the procedures for the preparation of a supported Ziegler-Natta catalyst and the subsequent slurry polymerization of a branched alkene, using 4-methyl-1-pentene as an example.

Protocol 1: Preparation of a MgCl₂-Supported TiCl₄ Catalyst

This protocol is based on the recrystallization method involving a MgCl₂-ethanol adduct.[6]

Materials:

  • Anhydrous magnesium chloride (MgCl₂)

  • Anhydrous ethanol (B145695)

  • Anhydrous n-heptane

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (TEA)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line and glassware

Procedure:

  • Preparation of MgCl₂-Ethanol Adduct:

    • In a Schlenk flask under an inert atmosphere, suspend anhydrous MgCl₂ in anhydrous n-heptane.

    • Slowly add anhydrous ethanol dropwise to the suspension at room temperature while stirring.

    • Continue stirring for 2-3 hours to ensure the formation of the MgCl₂-ethanol adduct.[6]

  • Chemical Dealcoholation and Titanation:

    • Cool the adduct suspension.

    • Slowly add a solution of triethylaluminum (TEA) in n-heptane dropwise.

    • Gradually heat the mixture to 90°C and maintain this temperature for 2 hours.[6]

    • Introduce TiCl₄ dropwise to the reaction mixture.

    • Raise the temperature to 110°C and continue the reaction for another 2 hours.[6]

  • Washing and Drying:

    • Allow the solid catalyst to settle and decant the supernatant.

    • Wash the solid product multiple times with anhydrous toluene (B28343) followed by anhydrous heptane (B126788) to remove unreacted reagents and byproducts.

    • Dry the final catalyst under a vacuum at room temperature.

Protocol 2: Slurry Polymerization of 4-Methyl-1-pentene

Materials:

  • Prepared MgCl₂-supported TiCl₄ catalyst

  • 4-Methyl-1-pentene (polymerization grade, dried)

  • Anhydrous hexane (B92381) or heptane (solvent)

  • Triethylaluminum (TEA) (cocatalyst)

  • Methanol (B129727) (quenching agent)

  • Methanol/HCl solution (for washing)

  • Polymerization reactor with temperature and stirring control

Procedure:

Experimental_Workflow Start Start ReactorSetup Reactor Setup: - Dry and purge reactor - Add solvent and monomer Start->ReactorSetup Cocatalyst Cocatalyst Introduction: - Add TEA cocatalyst - Stir to scavenge impurities ReactorSetup->Cocatalyst Catalyst Catalyst Introduction: - Prepare catalyst slurry - Inject into reactor to initiate Cocatalyst->Catalyst Polymerization Polymerization Reaction: - Maintain temperature (e.g., 40-80°C) - Stir for specified time Catalyst->Polymerization Quenching Quenching: - Terminate with methanol Polymerization->Quenching Isolation Polymer Isolation: - Precipitate in excess methanol - Filter the polymer Quenching->Isolation Purification Purification and Drying: - Wash with methanol/HCl and methanol - Dry in vacuum oven Isolation->Purification Characterization Polymer Characterization: - GPC (Mw, MWD) - NMR (Isotacticity) - DSC (Tm, Tg) Purification->Characterization End End Characterization->End

Experimental workflow for the polymerization of 4-methyl-1-pentene.
  • Reactor Setup:

    • Thoroughly dry the polymerization reactor and purge with an inert gas.

    • Introduce the desired amount of anhydrous solvent and 4-methyl-1-pentene monomer into the reactor.[6]

  • Catalyst and Cocatalyst Introduction:

    • Add the triethylaluminum (TEA) cocatalyst to the reactor and stir. The Al/Ti molar ratio is a critical parameter influencing catalyst activity and polymer properties.[6]

    • In a separate flask, suspend the prepared solid catalyst in a small amount of anhydrous solvent.

    • Introduce the catalyst suspension into the reactor to initiate polymerization.

  • Polymerization Reaction:

    • Maintain the desired reaction temperature (e.g., 40-80°C) and stirring speed for the specified reaction time. The polymerization rate is dependent on monomer and catalyst concentrations.[6][8]

  • Quenching and Polymer Isolation:

    • Terminate the polymerization by adding methanol to the reactor.[6]

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitated polymer.

  • Purification and Drying:

    • Wash the polymer with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.[6]

    • Dry the poly(4-methyl-1-pentene) in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[6]

Polymer Characterization

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C-NMR): To determine the tacticity (stereoregularity) of the polymer chain.[6]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw, Mn) and molecular weight distribution (MWD).[6]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as melting point (Tm) and glass transition temperature (Tg).[7]

References

Application Notes and Protocols for 3-Ethyl-2,4-dimethylpent-1-ene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Ethyl-2,4-dimethylpent-1-ene, a sterically hindered tetrasubstituted alkene. Due to the limited availability of specific literature on this compound's reactivity, this document focuses on its synthesis and proposes potential applications based on the general reactivity of structurally similar alkenes. The provided protocols are illustrative and may require optimization.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. This data is useful for reaction planning and product characterization.

PropertyValueSource
Molecular Formula C₉H₁₈PubChem[1]
Molecular Weight 126.24 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 144503-49-1PubChem[1]
Boiling Point (Predicted) 141.2 °C at 760 mmHgChemSpider
Density (Predicted) 0.745 g/cm³ChemSpider
LogP (Predicted) 4.2PubChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Grignard reaction to create a tertiary alcohol, followed by dehydration to yield the alkene.

Logical Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration A 3-Methyl-2-butanone (B44728) C 3-Ethyl-2,4-dimethylpentan-2-ol A->C 1. Diethyl ether, 0 °C to rt B Ethylmagnesium Bromide B->C D 3-Ethyl-2,4-dimethylpentan-2-ol E This compound D->E Elimination F H₂SO₄ (cat.), Heat F->E

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 3-Ethyl-2,4-dimethylpentan-2-ol

This protocol outlines the synthesis of the tertiary alcohol precursor via a Grignard reaction.

Materials:

  • 3-Methyl-2-butanone

  • Ethylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, and standard glassware for workup and purification.

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, under an inert atmosphere (nitrogen or argon), add 3-methyl-2-butanone (1.0 eq) dissolved in anhydrous diethyl ether (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add ethylmagnesium bromide (1.2 eq) from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-ethyl-2,4-dimethylpentan-2-ol.

  • Purify the crude product by vacuum distillation.

Expected Yield: 80-90%

Experimental Protocol: Dehydration of 3-Ethyl-2,4-dimethylpentan-2-ol

This protocol describes the acid-catalyzed dehydration of the tertiary alcohol to form the target alkene.

Materials:

  • 3-Ethyl-2,4-dimethylpentan-2-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous calcium chloride (CaCl₂)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped for distillation, place 3-ethyl-2,4-dimethylpentan-2-ol (1.0 eq).

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture gently to initiate the dehydration. The alkene product will distill as it is formed.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the collected distillate with 5% NaHCO₃ solution to neutralize any acidic impurities.

  • Separate the organic layer and dry it over anhydrous CaCl₂.

  • Purify the product by fractional distillation.

Expected Yield: 60-70%

Potential Applications in Organic Synthesis

Due to its sterically hindered nature, this compound is expected to exhibit lower reactivity compared to less substituted alkenes. However, it can potentially undergo several types of reactions, primarily electrophilic additions.

Proposed Application Workflow

Applications_Workflow cluster_reactions Potential Electrophilic Addition Reactions A This compound B Hydrohalogenation (e.g., + HBr) A->B Markovnikov Addition C Hydration (e.g., + H₂O/H⁺) A->C Markovnikov Addition D Halogenation (e.g., + Br₂) A->D Anti-Addition

Caption: Potential reactions of this compound.

Electrophilic Addition Reactions

The double bond in this compound can serve as a nucleophile, reacting with various electrophiles.

The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon of the double bond (C1) and the halide adding to the more substituted carbon (C2).

Reaction Mechanism: Hydrohalogenation

Hydrohalogenation_Mechanism Alkene This compound Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation + H⁺ HBr H-Br Product 2-Bromo-3-ethyl-2,4-dimethylpentane Carbocation->Product + Br⁻ Bromide Br⁻

Caption: Mechanism of HBr addition to the alkene.

Experimental Protocol: Hydrobromination

Materials:

  • This compound

  • Hydrogen bromide (HBr) in acetic acid (33 wt %)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask at 0 °C.

  • Slowly add HBr in acetic acid (1.1 eq) dropwise with stirring.

  • Monitor the reaction by TLC or GC-MS. Due to steric hindrance, the reaction may require several hours to proceed to completion.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid.

  • Separate the organic layer, wash with water, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

ParameterValue
Reactant Scale 10 mmol
Reaction Time 4-6 hours
Temperature 0 °C to rt
Expected Yield 50-60%

The addition of water in the presence of an acid catalyst should also follow Markovnikov's rule, leading to the formation of a tertiary alcohol. This reaction is the reverse of the dehydration step used in the synthesis of the alkene.

Experimental Protocol: Hydration

Materials:

  • This compound

  • 50% aqueous sulfuric acid (H₂SO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, vigorously stir a mixture of this compound (1.0 eq) and 50% aqueous H₂SO₄ at room temperature.

  • The reaction progress can be monitored by the disappearance of the alkene spot on a TLC plate.

  • After the reaction is complete (likely several hours), dilute the mixture with water and extract with diethyl ether.

  • Wash the ether extract with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting tertiary alcohol by distillation or chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Reactant Scale 10 mmol
Reaction Time 6-8 hours
Temperature Room Temperature
Expected Yield 40-50%

Summary and Outlook

This compound represents an interesting, sterically hindered building block in organic synthesis. While its direct applications are not widely reported, its synthesis via a Grignard reaction and subsequent dehydration is straightforward. The primary utility of this alkene is likely to be in electrophilic addition reactions to generate highly substituted alkanes. The steric hindrance around the double bond is a critical factor that will influence reaction rates and may necessitate harsher reaction conditions or longer reaction times. The protocols and data presented here serve as a foundation for researchers to explore the chemistry of this and other similar highly substituted alkenes in the development of new synthetic methodologies and complex molecules. Further research is warranted to fully elucidate the reactivity and potential applications of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield for the synthesis of 3-Ethyl-2,4-dimethylpent-1-ene.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical laboratory-scale synthesis involves a two-step process:

  • Grignard Reaction: Reaction of the sterically hindered ketone, 2,4-dimethyl-3-pentanone (B156899), with ethylmagnesium bromide. This forms the tertiary alcohol, 3-Ethyl-2,4-dimethylpentan-3-ol.

  • Dehydration: Acid-catalyzed dehydration of the tertiary alcohol intermediate to yield the target alkene, this compound.

Q2: What are the main challenges in this synthesis?

The primary challenges in this synthesis are:

  • Low yield in the Grignard reaction: The steric hindrance around the carbonyl group of 2,4-dimethyl-3-pentanone can lead to side reactions, reducing the yield of the desired tertiary alcohol.[1]

  • Formation of multiple alkene isomers: The dehydration of the tertiary alcohol intermediate can produce a mixture of isomeric alkenes, which can complicate purification and reduce the isolated yield of the target compound.[2][3]

Q3: How can I purify the final product?

Purification of this compound from its isomers can be challenging due to their similar boiling points. High-resolution gas chromatography (GC) is an effective analytical technique to separate and identify the isomers.[4] For preparative scale, fractional distillation under reduced pressure may be attempted, though complete separation can be difficult. Column chromatography on a silica (B1680970) gel column impregnated with silver nitrate (B79036) (argentation chromatography) can also be effective for separating alkene isomers.

Troubleshooting Guide

Issue 1: Low yield of the tertiary alcohol (3-Ethyl-2,4-dimethylpentan-3-ol) in the Grignard reaction.

  • Question: I am getting a low yield of the desired alcohol and recovering a significant amount of the starting ketone. What could be the issue?

  • Answer: Low yields in Grignard reactions with sterically hindered ketones like 2,4-dimethyl-3-pentanone are often due to competing side reactions.[1] The two primary side reactions are:

    • Enolization: The Grignard reagent acts as a base and deprotonates the alpha-carbon of the ketone, forming an enolate. This consumes the Grignard reagent and regenerates the ketone upon workup.[1]

    • Reduction: If the Grignard reagent has beta-hydrogens (like ethylmagnesium bromide), it can reduce the ketone to the corresponding secondary alcohol.[1]

    Troubleshooting Suggestions:

Parameter Recommendation Rationale Expected Improvement in Yield
Reaction Temperature Maintain a low temperature (e.g., 0 °C to -10 °C) during the addition of the ketone.Lower temperatures can favor the nucleophilic addition over enolization and reduction pathways.10-20%
Rate of Addition Add the ketone solution to the Grignard reagent slowly and dropwise.This helps to maintain a low concentration of the ketone, minimizing side reactions.5-15%
Grignard Reagent Quality Ensure the Grignard reagent is freshly prepared and titrated to determine its exact concentration.Decomposed or low-concentration Grignard reagent will lead to incomplete reaction.15-25%
Solvent Use anhydrous diethyl ether or THF. Ensure all glassware is thoroughly dried.Grignard reagents are highly sensitive to moisture.[5]Up to 50% (if moisture was the primary issue)

Issue 2: Formation of multiple alkene isomers during dehydration.

  • Question: My final product is a mixture of alkenes, not just the desired this compound. How can I improve the selectivity?

  • Answer: The acid-catalyzed dehydration of 3-Ethyl-2,4-dimethylpentan-3-ol proceeds via an E1 mechanism, which involves a carbocation intermediate.[2][3] This intermediate can lead to the formation of different alkene isomers. The major potential isomers are:

    • This compound (Hofmann product)

    • 3-Ethyl-2,4-dimethylpent-2-ene (Zaitsev product)

    • 2,4-Dimethyl-3-methylene-pentane (isomer of the target)

    The product distribution is influenced by the reaction conditions.

    Troubleshooting Suggestions:

Dehydrating Agent Typical Conditions Expected Major Product Rationale
Concentrated Sulfuric Acid 50-80 °C3-Ethyl-2,4-dimethylpent-2-ene (Zaitsev)Thermodynamic control favors the more substituted, stable alkene.[3]
Phosphorus Oxychloride (POCl₃) in Pyridine (B92270) 0 °C to room temperatureThis compound (Hofmann)This reagent combination often favors the formation of the less substituted alkene via an E2-like mechanism, especially with hindered alcohols.[2]
Thionyl Chloride (SOCl₂) in Pyridine 0 °C to room temperatureThis compound (Hofmann)Similar to POCl₃, this can favor the Hofmann product.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-2,4-dimethylpentan-3-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 2,4-dimethyl-3-pentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Prepare a solution of 2,4-dimethyl-3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the Grignard reagent at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 3-Ethyl-2,4-dimethylpentan-3-ol.

Protocol 2: Dehydration of 3-Ethyl-2,4-dimethylpentan-3-ol

Materials:

  • Crude 3-Ethyl-2,4-dimethylpentan-3-ol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Dissolve the crude 3-Ethyl-2,4-dimethylpentan-3-ol in pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture over crushed ice and extract with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent by distillation at atmospheric pressure.

  • The crude product can be further purified by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_grignard Step 1: Grignard Reaction cluster_dehydration Step 2: Dehydration cluster_purification Step 3: Purification start_grignard Start: 2,4-dimethyl-3-pentanone + Ethylmagnesium bromide reaction_grignard Reaction in Anhydrous Ether start_grignard->reaction_grignard workup_grignard Aqueous Workup (NH4Cl) reaction_grignard->workup_grignard product_grignard Intermediate: 3-Ethyl-2,4-dimethylpentan-3-ol workup_grignard->product_grignard start_dehydration Intermediate Alcohol product_grignard->start_dehydration reaction_dehydration Dehydration (e.g., POCl3, Pyridine) start_dehydration->reaction_dehydration workup_dehydration Aqueous Workup & Extraction reaction_dehydration->workup_dehydration product_dehydration Crude Product: This compound + Isomers workup_dehydration->product_dehydration start_purification Crude Product product_dehydration->start_purification purification Fractional Distillation or Argentation Chromatography start_purification->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway ketone 2,4-Dimethyl-3-pentanone tertiary_alcohol 3-Ethyl-2,4-dimethylpentan-3-ol ketone->tertiary_alcohol Grignard Addition (Main Reaction) enolization_product Enolate (Side Product) ketone->enolization_product Enolization (Side Reaction) reduction_product 2,4-Dimethyl-3-pentanol (Side Product) ketone->reduction_product Reduction (Side Reaction) grignard_reagent Ethylmagnesium Bromide grignard_reagent->tertiary_alcohol Grignard Addition (Main Reaction) target_alkene This compound (Desired Product) tertiary_alcohol->target_alkene Dehydration (Hofmann-selective) zaitsev_alkene 3-Ethyl-2,4-dimethylpent-2-ene (Side Product) tertiary_alcohol->zaitsev_alkene Dehydration (Zaitsev-selective)

References

Technical Support Center: Optimizing Alkene Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during alkene polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: My polymer yield is consistently low. What are the common causes and how can I improve it?

A1: Low polymer yield is a frequent issue that can stem from several factors:

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the monomer, solvent, or reaction atmosphere. Ensure all reagents are rigorously purified and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Presence of Inhibitors: Oxygen is a potent inhibitor of many polymerization reactions.[1] Thoroughly deoxygenate all liquids by methods such as freeze-pump-thaw cycles and maintain a positive pressure of inert gas.[1]

  • Incorrect Temperature: Polymerization reactions often have an optimal temperature range. A temperature that is too high or too low can significantly decrease the rate of polymerization and, consequently, the yield.

  • Suboptimal Catalyst or Cocatalyst Concentration: The ratio of catalyst to monomer and, in the case of Ziegler-Natta systems, the cocatalyst to catalyst ratio, are critical. An insufficient amount of catalyst will lead to a slow reaction, while an excess may not necessarily improve the yield and can affect polymer properties.[2]

Q2: I am observing a broad molecular weight distribution (high polydispersity) in my polymer. How can I achieve a narrower distribution?

A2: A broad molecular weight distribution indicates that the polymer chains are of widely varying lengths. To achieve a narrower distribution (a polydispersity index, PDI, closer to 1), consider the following:

  • Controlled/Living Polymerization Techniques: Employing controlled or living polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, provides excellent control over chain growth and results in polymers with low PDI.

  • Minimize Chain Transfer Reactions: Chain transfer agents intentionally or unintentionally terminate growing polymer chains and initiate new ones, leading to a broader MWD. Purify the monomer and solvent to remove unintentional chain transfer agents. If a chain transfer agent is necessary to control molecular weight, its concentration must be carefully optimized.

  • Maintain Constant Monomer Concentration: In batch reactions, the monomer concentration decreases over time, which can lead to a broader MWD. A semi-batch process where the monomer is fed continuously can help maintain a more constant monomer concentration.

  • Ensure Homogeneous Reaction Conditions: Temperature and concentration gradients within the reactor can lead to different polymerization rates and, consequently, a broader MWD. Efficient stirring is crucial to maintain homogeneity.

Q3: The molecular weight of my polymer is too low. What adjustments can I make to increase it?

A3: To increase the molecular weight of your polymer, you can try the following:

  • Decrease Initiator/Catalyst Concentration: A lower concentration of the initiator or catalyst will result in fewer growing chains, and with the same amount of monomer, each chain will be longer, leading to a higher average molecular weight.[2][3][4]

  • Reduce or Eliminate Chain Transfer Agents: As mentioned previously, chain transfer agents lower the molecular weight.[4]

  • Lower the Reaction Temperature: In many free-radical polymerizations, lower temperatures decrease the rate of termination reactions more than the rate of propagation, leading to higher molecular weight polymers. However, this can also decrease the overall reaction rate.

  • Increase Monomer Concentration: A higher monomer concentration generally leads to a higher molecular weight.

Q4: What is the role of a cocatalyst in Ziegler-Natta polymerization?

A4: In Ziegler-Natta polymerization, the cocatalyst, typically an organoaluminum compound like triethylaluminum (B1256330) (TEA), plays several crucial roles:

  • Activation of the Catalyst: The cocatalyst activates the transition metal precatalyst (e.g., titanium tetrachloride) by reducing and alkylating the active species.[5][6]

  • Scavenging Impurities: The cocatalyst reacts with and neutralizes impurities in the reaction medium that would otherwise poison the catalyst.[5]

  • Participation in Chain Transfer Reactions: The cocatalyst can participate in chain transfer reactions, which influences the molecular weight of the resulting polymer.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Irreproducible Polymerization Results
Possible Cause Troubleshooting Step
Variable Purity of Reagents Implement a consistent and rigorous purification protocol for all monomers and solvents. Ensure fresh or properly stored reagents are used for each experiment.
Atmospheric Leaks Check all seals and connections in your reaction setup for leaks. Perform a leak test before starting the reaction. Maintain a slight positive pressure of inert gas.
Inaccurate Reagent Measurement Calibrate all balances and syringes. Use appropriate techniques for handling and transferring small quantities of catalysts and cocatalysts.
Temperature Fluctuations Use a reliable temperature control system (e.g., a thermostat-controlled oil bath or a reactor with a cooling jacket). Monitor the internal reaction temperature throughout the experiment.
Issue 2: Polymer Properties (e.g., Tacticity, Branching) Not as Expected
Possible Cause Troubleshooting Step
Incorrect Catalyst System For stereospecific polymerization (e.g., isotactic or syndiotactic polypropylene), the choice of catalyst and cocatalyst is critical. Verify that you are using the correct catalyst system for the desired polymer microstructure.
Presence of External Donors (in Ziegler-Natta) In Ziegler-Natta polymerization, external electron donors are often used to control stereospecificity. The type and concentration of the external donor can significantly impact the polymer's tacticity.
Reaction Temperature Temperature can influence the stereoselectivity of some catalyst systems. Investigate the effect of temperature on the polymer's microstructure.
Monomer Structure The structure of the alkene monomer itself can influence the degree of branching. For example, polymerization of ethylene (B1197577) with certain catalysts can lead to short-chain branching.

Data Presentation

Table 1: Effect of Polymerization Temperature on Ethylene Polymerization with a Ziegler-Natta Catalyst
Temperature (°C) Catalyst Activity (kg PE / (mol Ti * h)) Molecular Weight (Mw) ( g/mol ) Polydispersity Index (PDI)
505,200250,0002.8
6015,900210,0003.1
7032,600180,0003.5
80Decreasing activity over time150,0004.2

Note: Data is illustrative and based on trends reported in the literature.[7] Actual values will vary depending on the specific catalyst system and reaction conditions.

Table 2: Comparison of Cocatalysts in Ethylene Polymerization
Cocatalyst Catalyst Activity (Relative to TEA) Polymer Bulk Density (g/cm³)
Triethylaluminum (TEA)1.000.35
Triisobutylaluminum (TIBA)0.850.32
TEA/DEAC (90/10)0.920.34
TIBA/DEAC (90/10)0.780.31

Note: DEAC = Diethylaluminum chloride. Data is illustrative and based on trends reported in the literature.[1][6] The performance of cocatalysts can be highly dependent on the specific Ziegler-Natta catalyst used.

Experimental Protocols

Protocol 1: General Procedure for Ziegler-Natta Polymerization of Ethylene

Materials:

  • Catalyst: Titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂)

  • Cocatalyst: Triethylaluminum (TEA) solution in hexane (B92381)

  • Solvent: Anhydrous hexane

  • Monomer: Polymerization-grade ethylene

  • Quenching Agent: Acidified methanol (B129727) (e.g., 5% HCl in methanol)

Procedure:

  • Reactor Setup: Assemble a dry, glass polymerization reactor equipped with a mechanical stirrer, a temperature probe, a gas inlet, and a septum for liquid additions. The reactor should be thoroughly dried in an oven and cooled under a stream of dry nitrogen.

  • Solvent and Cocatalyst Addition: Under a positive pressure of nitrogen, add anhydrous hexane to the reactor via a cannula. Then, inject the calculated amount of TEA solution into the reactor using a gas-tight syringe.

  • Catalyst Slurry Preparation: In a separate Schlenk flask under nitrogen, prepare a slurry of the TiCl₄/MgCl₂ catalyst in a small amount of anhydrous hexane.

  • Catalyst Injection: Draw the catalyst slurry into a gas-tight syringe and inject it into the reactor.

  • Polymerization: Heat the reactor to the desired temperature (e.g., 70°C). Start the ethylene feed into the reactor at a constant pressure. Monitor the reaction temperature and ethylene uptake.

  • Quenching: After the desired reaction time, stop the ethylene flow and cool the reactor to room temperature. Carefully and slowly add the acidified methanol to the reactor to quench the polymerization and precipitate the polyethylene.

  • Polymer Isolation and Purification: Filter the precipitated polymer and wash it several times with methanol to remove catalyst residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 2: Purification of Hexane for Polymerization
  • Initial Drying: Pre-dry the hexane by stirring over anhydrous calcium chloride overnight.

  • Distillation from a Drying Agent: Decant the hexane and reflux it over a more potent drying agent, such as sodium metal with benzophenone (B1666685) as an indicator (the solution will turn deep blue or purple when anhydrous and oxygen-free), for several hours.

  • Distillation and Storage: Distill the purified hexane under an inert atmosphere and store it over activated molecular sieves in a sealed flask.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Polymer Yield cause1 Catalyst Deactivation start->cause1 cause2 Inhibitors Present start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Incorrect Reagent Ratio start->cause4 sol1 Purify Monomer/ Solvent Rigorously cause1->sol1 sol2 Deoxygenate System (e.g., Freeze-Pump-Thaw) cause2->sol2 sol3 Optimize Reaction Temperature cause3->sol3 sol4 Verify Catalyst/ Cocatalyst Ratios cause4->sol4

Caption: Troubleshooting workflow for low polymer yield.

ZN_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dry Reactor & Glassware react1 Add Solvent & Cocatalyst (e.g., TEA) to Reactor prep1->react1 prep2 Purify Solvent & Monomer prep2->react1 react2 Inject Catalyst Slurry (e.g., TiCl4/MgCl2) react1->react2 react3 Introduce Ethylene at Constant T & P react2->react3 react4 Monitor Reaction react3->react4 workup1 Quench with Acidified Methanol react4->workup1 workup2 Filter Precipitated Polymer workup1->workup2 workup3 Wash Polymer with Methanol workup2->workup3 workup4 Dry Polymer under Vacuum workup3->workup4

References

Technical Support Center: Preventing Carbocation Rearrangement in Alcohol Dehydration Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals to prevent unwanted carbocation rearrangements during alcohol dehydration reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why did my alcohol dehydration reaction with strong acid (H₂SO₄ or H₃PO₄) yield a rearranged alkene product?

A: This is a common outcome for secondary and tertiary alcohols. The reaction proceeds through an E1 (unimolecular elimination) mechanism.[1][2] This mechanism involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water.[1][3] If this carbocation can rearrange to a more stable form (e.g., a secondary carbocation rearranging to a tertiary one via a 1,2-hydride or 1,2-alkyl shift), it will do so before the final elimination step to form the alkene.[3][4][5] This rearrangement is the root cause of the unexpected product skeleton.

Q2: How can I synthesize an alkene from an alcohol while avoiding these rearrangements?

A: The key is to use reaction conditions that favor a concerted E2 (bimolecular elimination) mechanism, which completely bypasses the formation of a discrete carbocation intermediate.[4][6] Two highly effective methods are:

  • Using Phosphorus Oxychloride (POCl₃) in Pyridine (B92270): This reagent system converts the alcohol into a good leaving group in situ and promotes a gentle E2 elimination.[6][7][8]

  • Two-Step Tosylation-Elimination Sequence: First, the alcohol is converted to a tosylate (a sulfonate ester), which is an excellent leaving group. Then, a strong, bulky, non-nucleophilic base is used to induce E2 elimination.[9][10]

Q3: I am dehydrating a primary alcohol but still observing rearranged products. Why is this happening?

A: While primary alcohols typically undergo dehydration via an E2 mechanism to avoid forming a highly unstable primary carbocation, rearrangement can still occur under certain acidic conditions.[7] The initially formed, less-substituted alkene can be protonated by the strong acid catalyst. This can form a more stable secondary or tertiary carbocation, which then eliminates a proton to yield a more stable, rearranged alkene.[7] This is essentially an isomerization of the initial alkene product.

Q4: What are the main advantages of the POCl₃/pyridine method?

A: This method is preferred for acid-sensitive substrates or when strict control over the product outcome is necessary. The primary advantages are:

  • Avoids Carbocation Rearrangements: The reaction proceeds via a concerted E2 pathway.[6]

  • Milder Conditions: It is typically run at lower temperatures (e.g., 0 °C), which is beneficial for complex molecules with sensitive functional groups.[6]

  • High Yields: It often provides cleaner reactions and higher yields of the desired non-rearranged alkene.

Q5: When is the two-step tosylation-elimination procedure the better choice?

A: This approach offers excellent control and is particularly useful in specific scenarios:

  • When the alcohol is sterically hindered, which might make the POCl₃ method less efficient.

  • When you need to use a specific bulky base (e.g., potassium t-butoxide) to favor the formation of the less-substituted (Hofmann) alkene product, overriding the typical Zaitsev's rule.[11][12]

  • It provides a clear, two-step sequence where the intermediate tosylate can often be isolated and purified before the elimination step, ensuring high purity of the final product.

Data Presentation: Comparison of Dehydration Methods

The table below summarizes the key differences between the standard acid-catalyzed method and two common rearrangement-free alternatives.

MethodReagentsTypical ConditionsMechanismRearrangement RiskKey Considerations
Acid-Catalyzed Dehydration Conc. H₂SO₄ or H₃PO₄High Temperatures (100-180 °C)[1][7]E1 (for 2°/3° alcohols), E2 (for 1° alcohols)[1][7][13]High (for 2°/3° alcohols)Harsh conditions, risk of side reactions (e.g., oxidation with H₂SO₄), and product mixtures.[14]
Phosphorus Oxychloride POCl₃, PyridineLow Temperatures (0 °C to RT)[6]E2[6][7]None Ideal for acid-sensitive molecules and preventing rearrangement. Pyridine acts as both solvent and base.
Tosylation & Elimination 1. TsCl, Pyridine2. Bulky Base (e.g., t-BuOK, DBU)1. 0 °C to RT2. Varies with baseE2[9][10]None Two-step process allows for purification of the tosylate intermediate. Base choice can influence regioselectivity.

Experimental Protocols

Protocol 1: Dehydration of a Secondary Alcohol using Phosphorus Oxychloride (POCl₃) and Pyridine

This protocol describes a general procedure for the E2 dehydration of a secondary alcohol, such as cyclohexanol, to its corresponding alkene without rearrangement.

Methodology:

  • Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the secondary alcohol (1.0 eq).

  • Solvent Addition: Anhydrous pyridine (5-10 eq) is added as the solvent, and the solution is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly. The formation of a pyridinium (B92312) salt precipitate is often observed.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice or into a beaker of cold water.

  • Extraction: The aqueous mixture is extracted three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: The combined organic layers are washed sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude alkene.

  • Purification: The product can be further purified by distillation or flash column chromatography.

Protocol 2: Two-Step Dehydration via Tosylation and Subsequent Elimination

This procedure involves converting the alcohol to a tosylate, which is then eliminated to form the alkene.

Step A: Tosylation of the Alcohol

  • Setup: The alcohol (1.0 eq) is dissolved in anhydrous pyridine or dichloromethane (B109758) in a flask under a nitrogen atmosphere and cooled to 0 °C.

  • Reagent Addition: p-Toluenesulfonyl chloride (TsCl, 1.2 eq) is added portion-wise to the solution, maintaining the temperature at 0 °C.

  • Reaction: The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC until the starting material is consumed (typically 2-12 hours).

  • Workup: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with dilute HCl, water, and brine, then dried and concentrated to yield the crude tosylate, which can be purified by recrystallization or chromatography.

Step B: Elimination of the Tosylate

  • Setup: The purified tosylate (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., THF or DMSO) in a flask under a nitrogen atmosphere.

  • Base Addition: A strong, bulky base such as potassium t-butoxide (t-BuOK, 1.5 eq) is added to the solution.

  • Reaction: The mixture is stirred at room temperature or gently heated (e.g., 50-70 °C) to drive the elimination. The reaction progress is monitored by TLC.

  • Workup: Upon completion, the reaction is cooled and quenched with water. The product is extracted into an organic solvent (e.g., pentane (B18724) or diethyl ether).

  • Purification: The organic layer is washed with water and brine, dried, and concentrated. The resulting alkene is then purified by distillation or chromatography.

Mandatory Visualizations

Diagram 1: Acid-Catalyzed Dehydration with Rearrangement (E1 Pathway)

E1_Rearrangement cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of Water cluster_step3 Step 3: 1,2-Hydride/Alkyl Shift cluster_step4 Step 4: Deprotonation Alcohol R-CH(OH)-CH₂-R' Protonated_Alcohol R-CH(OH₂⁺)-CH₂-R' Alcohol->Protonated_Alcohol Fast H2SO4 H₂SO₄ Protonated_Alcohol2 R-CH(OH₂⁺)-CH₂-R' Carbocation_2 Secondary Carbocation R-CH⁺-CH₂-R' Carbocation_2_2 R-CH⁺-CH(H)-R'' Protonated_Alcohol2->Carbocation_2 Slow (Rate-Determining) Carbocation_3 Tertiary Carbocation R-CH₂-C⁺(H)-R'' Carbocation_2_2->Carbocation_3 Fast (Rearrangement) Carbocation_3_2 R-CH₂-C⁺(H)-R'' Rearranged_Alkene Rearranged Product R-CH=C(H)-R'' Carbocation_3_2->Rearranged_Alkene Fast

Caption: E1 mechanism showing carbocation formation and subsequent rearrangement.

Diagram 2: Dehydration via POCl₃ and Pyridine (E2 Pathway)

E2_POCl3 Start Alcohol + POCl₃ Intermediate R-CH(H)-CH(OPOCl₂)-R' Start->Intermediate Alcohol attacks P TransitionState E2 Transition State Intermediate->TransitionState Complex formation Product Non-Rearranged Alkene R-CH=CH-R' TransitionState->Product Concerted Elimination Pyridine1 Pyridine (Base) Pyridine1->Intermediate Deprotonates O-H Pyridine2 Pyridine (Base) Pyridine2->TransitionState Abstracts β-Hydrogen

Caption: Concerted E2 mechanism using POCl₃/pyridine avoids carbocation intermediates.

Diagram 3: Workflow for Selecting a Dehydration Method

Dehydration_Workflow Start Start: Dehydrate Alcohol CheckRearrangement Is carbocation rearrangement possible and undesirable? Start->CheckRearrangement CheckAcidSensitivity Is the substrate sensitive to strong acid? CheckRearrangement->CheckAcidSensitivity Yes UseAcid Method: Acid-Catalyzed (H₂SO₄, heat) CheckRearrangement->UseAcid No CheckAcidSensitivity->UseAcid No CheckControl Need to control regioselectivity or isolate intermediate? CheckAcidSensitivity->CheckControl Yes UseE2Method Method: POCl₃/Pyridine or Tosylation/Elimination UsePOCl3 Use POCl₃ in Pyridine CheckControl->UsePOCl3 No UseTosylation Use Tosylation then Elimination w/ Base CheckControl->UseTosylation Yes

References

Technical Support Center: GC-MS Analysis of C9H18 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help resolve peak overlap issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of C9H18 isomers.

Frequently Asked Questions (FAQs)

Q1: Why are my C9H18 isomer peaks overlapping in the chromatogram?

A1: Peak co-elution of C9H18 isomers (e.g., various nonenes, cyclononane, and substituted cyclohexanes/cyclopentanes) is common due to their similar physicochemical properties. Key reasons include:

  • Similar Boiling Points and Volatility: Isomers often have very close boiling points, leading to similar elution times from the GC column.[1][2]

  • Similar Polarity: The isomers of C9H18 are all nonpolar hydrocarbons. If using a standard nonpolar column (like a 5% phenyl-methylpolysiloxane), their interactions with the stationary phase are very similar, resulting in poor separation.[1][3]

  • Suboptimal Chromatographic Conditions: An inappropriate temperature program, carrier gas flow rate, or column choice can fail to exploit the minor differences between isomers.[4][5]

Q2: How can I improve the chromatographic separation of overlapping C9H18 isomer peaks?

A2: Optimizing your GC method is the first and most crucial step. This involves adjusting parameters to enhance the interaction differences between the isomers and the stationary phase.[4][5]

Key Strategies:

  • Column Selection: The choice of GC column is critical. For separating isomers with similar boiling points, selecting a column with a different stationary phase chemistry (selectivity) is often the only solution.[1][3][4] Consider highly polar "WAX" type columns or specialized liquid crystalline stationary phases, which are known for their ability to separate positional and geometric isomers.[6]

  • Temperature Program Optimization:

    • Lower the Initial Temperature: Start the oven temperature 10-20°C below the solvent's boiling point (for splitless injection) or about 45°C below the elution temperature of your first isomer of interest (for split injection).[7][8] A lower starting temperature improves the separation of early-eluting, volatile components.[1][9]

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) increases the time isomers spend interacting with the stationary phase, which can significantly enhance resolution.[7][10]

    • Incorporate Isothermal Holds: If a specific pair of isomers is co-eluting, adding a brief isothermal hold (e.g., 1-2 minutes) about 20-30°C below their elution temperature can provide the necessary separation.[7][11]

  • Carrier Gas Flow Rate: Adjusting the carrier gas (e.g., Helium) flow rate can optimize efficiency. While it may seem counter-intuitive, sometimes increasing the linear velocity can lead to narrower peaks and better resolution.[11] However, deviating too far from the optimal flow rate for your column diameter will decrease efficiency.

  • Column Dimensions: Using a longer column (e.g., 60 m or 100 m) increases the number of theoretical plates and provides more opportunities for separation.[2] A smaller internal diameter (e.g., 0.18 mm) can also increase efficiency.[10]

Q3: What can I do if chromatographic optimization isn't enough to resolve the peaks?

A3: When baseline separation is not achievable, you can leverage the mass spectrometer to mathematically separate the overlapping signals.[4][12]

Mass Spectrometry Solutions:

  • Mass Spectral Deconvolution: This is a powerful software-based technique that analyzes the combined mass spectra across an overlapping peak.[13] Algorithms can identify unique ions for each co-eluting component and mathematically extract a "clean" mass spectrum for each one.[4][12][13][14] This allows for the identification and quantification of individual compounds even when they are not chromatographically separated.[4][13] Programs like AMDIS (Automated Mass Spectral Deconvolution and Identification System) are commonly used for this purpose.[13][15]

  • Selected Ion Monitoring (SIM): If you know which isomers are present and they have unique fragment ions in their mass spectra, you can use SIM mode. By monitoring only these specific unique ions, you can selectively detect and quantify each isomer, even if their total ion chromatograms (TIC) overlap.[4][16][17]

Q4: How do I confirm that a single chromatographic peak actually contains multiple co-eluting isomers?

A4: Identifying co-elution is the first step to solving it.[18]

  • Peak Shape Inspection: Look for asymmetrical peaks. Telltale signs include shoulders, peak tailing, or split tops, which suggest the presence of more than one compound.[18][19][20]

  • Examine Mass Spectra Across the Peak: In your data analysis software, view the mass spectrum at different points across the peak (the beginning, apex, and end). If the peak is pure, the mass spectra will be identical.[18][20] If the relative ion abundances change across the peak, it confirms co-elution.[20]

Experimental Protocols & Data

Protocol: GC Method Development for C9H18 Isomer Separation

This protocol outlines a systematic approach to developing a GC method to resolve closely eluting isomers.

  • Initial "Scouting" Run:

    • Select a standard, medium-length (e.g., 30 m) column with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, Rxi-5Sil MS).

    • Use a generic, fast temperature program (a "scouting gradient"):

      • Initial Temperature: 40°C.[9]

      • Ramp Rate: 10°C/min.[9]

      • Final Temperature: Hold at the column's maximum operating temperature for 10 minutes to elute all compounds.[9]

    • This run will show the elution range of the isomers and indicate the severity of the overlap.

  • Optimize the Temperature Program:

    • Based on the scouting run, set the initial temperature ~45°C below the elution temperature of the first isomer.[8]

    • Slow the ramp rate to 5°C/min and re-run. Observe the change in resolution.

    • Continue to decrease the ramp rate in small increments (e.g., to 3°C/min, then 2°C/min) until resolution is maximized or analysis time becomes prohibitive.[7]

  • Change Column Selectivity:

    • If optimization on a standard nonpolar column fails, switch to a column with a different stationary phase. A polar cyanopropyl or polyethylene (B3416737) glycol (WAX) phase is a good second choice for separating isomers based on differences in polarity and structure.[16][21]

    • Repeat the "Scouting" and "Optimization" steps on the new column.

  • Employ Mass Spectral Deconvolution:

    • If co-elution persists, acquire data in full scan mode with a sufficient scan rate (at least 8-10 scans across the peak).[12]

    • Use deconvolution software (e.g., AMDIS, or software integrated into your instrument's platform) to process the data file and separate the mass spectra of the co-eluting compounds.[13][15]

Table: GC Parameter Optimization for Isomer Separation

The following table summarizes key GC parameters and their typical effect on isomer separation.

ParameterInitial Setting (Scouting)Optimized Setting (for Resolution)Rationale for Optimization
Column Phase Standard Nonpolar (e.g., 5% Phenyl)Polar (e.g., WAX, Cyanopropyl) or specialized phaseTo exploit differences in polarity and structure (selectivity), not just boiling point.[1][3]
Column Length 30 m60 m or longerIncreases total theoretical plates, providing more opportunity for separation.[2]
Oven Initial Temp. 40 - 50 °C~45°C below elution temp of 1st peakImproves separation of early-eluting, volatile isomers.[7][8]
Oven Ramp Rate 10 - 20 °C/min2 - 5 °C/minA slower ramp increases analyte interaction with the stationary phase, enhancing resolution.[7][10]
Isothermal Hold None1-2 min hold, 20-30°C below elutionAdds separation power for a specific, difficult-to-resolve pair of peaks.[7][11]
Carrier Gas Flow 1.0 - 1.2 mL/min (for 0.25mm ID)Optimized for max efficiency (Van Deemter)Ensures peaks are as narrow as possible, which improves resolution.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing peak overlap in GC-MS.

G start Peak Overlap Detected (Asymmetrical Peak or MS Data) chrom_opt Chromatographic Optimization start->chrom_opt Start Here temp_prog Adjust Temperature Program (Slower Ramp, Lower T_initial) chrom_opt->temp_prog ms_res Mass Spectral Resolution deconvolution Use Deconvolution Software (e.g., AMDIS) ms_res->deconvolution col_select Change Column Phase (e.g., to a polar WAX column) temp_prog->col_select flow_rate Optimize Carrier Gas Flow Rate col_select->flow_rate check_res Is Baseline Resolution Achieved? flow_rate->check_res sim Use Selected Ion Monitoring (SIM) (If unique ions are known) deconvolution->sim end_decon Analysis Complete: Peaks Identified via MS sim->end_decon check_res->ms_res No end_resolved Analysis Complete: Peaks Resolved check_res->end_resolved Yes

Caption: A workflow for troubleshooting peak overlap in GC-MS analysis.

Parameter Relationships in GC Optimization

This diagram shows how adjusting primary GC parameters can affect key outcomes like resolution and analysis time.

G cluster_params Adjustable Parameters cluster_outcomes Analysis Outcomes ramp_rate Oven Ramp Rate resolution Peak Resolution ramp_rate->resolution Slower = Higher time Analysis Time ramp_rate->time Slower = Longer col_length Column Length col_length->resolution Longer = Higher col_length->time Longer = Longer col_phase Column Phase (Selectivity) col_phase->resolution Different = Higher

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Ethyl-2,4-dimethylpent-1-ene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of reaction products derived from 3-Ethyl-2,4-dimethylpent-1-ene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum shows a complex multiplet in the olefinic region (around 4.7-5.0 ppm) for my starting material, this compound. How can I assign these protons?

A1: The two terminal vinyl protons (=CH₂) of this compound are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts and coupling patterns. This results in a complex splitting pattern, often appearing as two separate multiplets.

  • Troubleshooting Tip: To confirm the assignment of these diastereotopic protons, a 2D NMR experiment such as COSY (Correlation Spectroscopy) is highly recommended. The COSY spectrum will show correlations between these vinyl protons and the adjacent methine proton.

Q2: I performed an electrophilic addition of HBr to this compound. My ¹H NMR spectrum is very complex with many overlapping signals in the aliphatic region. How can I determine if I have the expected product and if any rearrangement has occurred?

A2: The electrophilic addition of HBr to this compound can potentially lead to two products: the direct Markovnikov addition product (2-bromo-3-ethyl-2,4-dimethylpentane) and a rearranged product (3-bromo-2,3-dimethylpentane) resulting from a hydride shift. The complexity in the ¹H NMR spectrum arises from the numerous overlapping signals of the methyl, methylene, and methine protons in these branched alkanes.

  • Troubleshooting Steps:

    • Look for key signals:

      • No Rearrangement Product: The ¹H NMR spectrum of 2-bromo-3-ethyl-2,4-dimethylpentane is expected to be highly complex due to the presence of a chiral center, rendering many protons diastereotopic.

      • Rearrangement Product: The ¹H NMR spectrum of 3-bromo-2,3-dimethylpentane might be slightly simpler due to higher symmetry. Look for a characteristic downfield signal for the proton on the carbon bearing the bromine.

    • Utilize ¹³C NMR and DEPT: The ¹³C NMR spectrum is often simpler to interpret due to the larger chemical shift range. The number of signals will indicate the symmetry of the product. DEPT-135 and DEPT-90 experiments will help distinguish between CH₃, CH₂, and CH groups.

    • Employ 2D NMR:

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon, which is invaluable for assigning overlapping proton signals.[1]

      • COSY (Correlation Spectroscopy): This will help establish the connectivity between adjacent protons, allowing you to trace the carbon skeleton.

Q3: I am seeing more signals in my ¹³C NMR spectrum than I expected for my product. What could be the cause?

A3: The presence of more ¹³C signals than anticipated often indicates the presence of a mixture of isomers (e.g., constitutional isomers or diastereomers). In the context of reactions of this compound, this could be due to:

  • A mixture of the direct addition product and a rearranged product.

  • The formation of diastereomers if a new chiral center is created in a molecule that already contains one.

  • Troubleshooting Tip: Carefully analyze the ¹³C NMR spectrum to identify sets of peaks with similar chemical shifts, which may belong to different isomers. 2D NMR techniques like HSQC and HMBC (Heteronuclear Multiple Bond Correlation) can help in assigning the carbon signals to specific isomers by correlating them with the proton signals.

Q4: The splitting patterns in my ¹H NMR spectrum are not clear first-order patterns (e.g., clean doublets, triplets). Why is this happening?

A4: This phenomenon, known as second-order coupling or complex splitting, occurs when the difference in chemical shift between two coupled protons is not significantly larger than their coupling constant. This is very common in highly branched and sterically congested molecules like the reaction products of this compound, where many protons have similar chemical environments.

  • Troubleshooting Strategies:

    • Higher Field NMR: Acquiring the spectrum on a higher field spectrometer will increase the chemical shift dispersion (in Hz) and can simplify the splitting patterns, making them appear more like first-order patterns.

    • Solvent Change: Sometimes, changing the NMR solvent can induce small changes in chemical shifts that may be sufficient to resolve overlapping multiplets.

    • 2D J-Resolved Spectroscopy: This advanced technique separates chemical shifts and coupling constants onto two different axes, which can help in deciphering complex splitting patterns.

Data Presentation: Predicted NMR Data for Starting Material and Potential Products

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its potential reaction products. These values are estimates and may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Compound NameProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
This compound =CH₂~4.7 - 4.9m
-CH(CH₃)₂~1.8 - 2.0m
-CH(Et)-~1.9 - 2.1m
-CH₂CH₃~1.3 - 1.5m
-C(CH₃)=~1.7s
-CH(CH₃)₂~0.8 - 1.0d
-CH₂CH₃~0.8 - 1.0t
2-bromo-3-ethyl-2,4-dimethylpentane -CH(CH₃)₂~1.9 - 2.1m
-CH(Et)-~1.7 - 1.9m
-CH₂CH₃~1.4 - 1.6m
-C(Br)(CH₃)₂~1.7s
-CH(CH₃)₂~0.9 - 1.1d
-CH₂CH₃~0.9 - 1.1t
3-bromo-2,3,4-trimethylpentane (Rearranged) -CH(CH₃)₂~2.0 - 2.2m
-C(Br)(CH₃)---
-CH(CH₃)-~1.8 - 2.0m
-C(Br)(CH₃)CH₃~1.7s
-CH(CH₃)₂~1.0 - 1.2d
-CH(CH₃)CH₃~1.0 - 1.2d
3-ethyl-2,4-dimethylpentan-2-ol -CH(CH₃)₂~1.7 - 1.9m
-CH(Et)-~1.5 - 1.7m
-CH₂CH₃~1.3 - 1.5m
-C(OH)(CH₃)₂~1.2s
-CH(CH₃)₂~0.8 - 1.0d
-CH₂CH₃~0.8 - 1.0t
3-ethyl-2,4-dimethylpentan-1-ol -CH₂OH~3.4 - 3.6m
-CH(CH₃)₂~1.6 - 1.8m
-CH(Et)-~1.4 - 1.6m
-CH₂CH₃~1.2 - 1.4m
-CH(CH₃)₂~0.8 - 1.0d
-CH₂CH₃~0.8 - 1.0t

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Compound NameCarbonPredicted Chemical Shift (ppm)
This compound C=CH₂~155
=CH₂~110
-C(CH₃)=~50
-CH(Et)-~45
-CH(CH₃)₂~30
-CH₂CH₃~25
-C(CH₃)=~22
-CH(CH₃)₂~20
-CH₂CH₃~12
2-bromo-3-ethyl-2,4-dimethylpentane -C(Br)-~70-75
-CH(Et)-~50-55
-CH(CH₃)₂~30-35
-CH₂CH₃~25-30
-C(Br)(CH₃)₂~30-35
-CH(CH₃)₂~15-20
-CH₂CH₃~10-15
3-bromo-2,3,4-trimethylpentane (Rearranged) -C(Br)-~75-80
-CH(CH₃)₂~35-40
-CH(CH₃)-~35-40
-C(Br)(CH₃)-~30-35
-CH(CH₃)₂~18-22
-CH(CH₃)CH₃~18-22
3-ethyl-2,4-dimethylpentan-2-ol -C(OH)-~70-75
-CH(Et)-~50-55
-CH(CH₃)₂~35-40
-CH₂CH₃~25-30
-C(OH)(CH₃)₂~25-30
-CH(CH₃)₂~15-20
-CH₂CH₃~10-15
3-ethyl-2,4-dimethylpentan-1-ol -CH₂OH~65-70
-CH(Et)-~45-50
-CH(CH₃)₂~30-35
-CH₂CH₃~25-30
-CH(CH₃)₂~18-22
-CH₂CH₃~10-15

Experimental Protocols

General Sample Preparation for NMR Analysis:

  • Sample Purity: Ensure the sample is as pure as possible. Impurities will complicate the spectrum.

  • Solvent Selection: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). The choice of solvent can sometimes help to resolve overlapping signals.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Shimming: After inserting the sample into the spectrometer, ensure the instrument is properly shimmed to obtain the best possible resolution and line shape.

Protocol for 2D COSY Experiment:

  • Setup: Load a standard COSY pulse program on the NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to cover all proton signals.

    • The number of increments in the indirect dimension (F1) will determine the resolution; 256-512 increments are typically sufficient for routine analysis.

    • Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine bell) and perform a two-dimensional Fourier transform.

  • Analysis: Correlate cross-peaks to identify protons that are coupled to each other (typically protons on adjacent carbons).

Protocol for 2D HSQC Experiment:

  • Setup: Load a standard HSQC pulse program.

  • Acquisition Parameters:

    • Set the spectral width in the direct dimension (F2) to cover all proton signals and in the indirect dimension (F1) to cover the expected carbon chemical shift range.

    • The number of increments in F1 will determine the resolution in the carbon dimension.

    • Optimize the one-bond ¹J(C-H) coupling constant (typically around 145 Hz).

  • Processing: Process the 2D data with appropriate window functions and Fourier transformation.

  • Analysis: Each cross-peak indicates a direct connection between a proton and a carbon atom.

Mandatory Visualization

Reaction_Troubleshooting Start Complex ¹H NMR Spectrum Check_13C Acquire ¹³C and DEPT Spectra Start->Check_13C Overlapping Signals Second_Order Complex Splitting (Second-Order Effects) Start->Second_Order Unclear Multiplets Check_2D Acquire 2D NMR (COSY, HSQC) Check_13C->Check_2D Confirm Connectivity Mixture Mixture of Isomers Suspected Check_13C->Mixture More signals than expected Assign_Structure Assign Structure(s) Check_2D->Assign_Structure Mixture->Check_2D Isolate Isomer Signals Second_Order->Check_2D Resolve Splitting

Caption: A logical workflow for troubleshooting complex NMR spectra of reaction products.

Electrophilic_Addition_Pathway Start This compound + HBr Carbocation_1 Secondary Carbocation Intermediate Start->Carbocation_1 Product_1 Markovnikov Product (No Rearrangement) 2-bromo-3-ethyl-2,4-dimethylpentane Carbocation_1->Product_1 Br⁻ attack Rearrangement 1,2-Hydride Shift Carbocation_1->Rearrangement Carbocation_2 Tertiary Carbocation Intermediate Rearrangement->Carbocation_2 Product_2 Rearranged Product 3-bromo-2,3,4-trimethylpentane Carbocation_2->Product_2 Br⁻ attack

References

Technical Support Center: Managing Exothermic Polymerization of Highly Substituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the exothermic polymerization of highly substituted alkenes.

Frequently Asked Questions (FAQs)

Q1: What makes the polymerization of highly substituted alkenes challenging?

The polymerization of highly substituted alkenes presents several challenges, primarily due to steric hindrance. The bulky substituent groups can impede the approach of monomer molecules to the active site of the growing polymer chain, leading to slower polymerization rates and difficulty in achieving high molecular weights.[1] This steric hindrance can also promote side reactions and influence the stereochemistry of the resulting polymer.

Q2: What is a runaway polymerization and how can it be prevented?

A runaway polymerization is an uncontrolled, accelerating exothermic reaction where the rate of heat generation exceeds the rate of heat removal.[2] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and safety hazards. Prevention strategies include:

  • Effective Heat Management: Utilizing reactor cooling systems, such as jackets or internal coils, and ensuring efficient stirring to maintain a stable temperature.[3]

  • Controlled Monomer Addition: A semi-batch process, where the monomer is added gradually, can help to control the rate of heat generation.

  • Use of Inhibitors/Retarders: Incorporating chemical agents that can slow down or stop the polymerization if the temperature exceeds a critical point.[4][5]

  • Reaction Calorimetry: Employing reaction calorimetry to understand the heat flow of the reaction and identify potential for thermal runaway.[6][7]

Q3: What is the difference between a polymerization inhibitor and a retarder?

An inhibitor is a substance that completely stops the polymerization reaction for a certain period, known as the induction period.[3] It is consumed during this time, and once depleted, the polymerization proceeds at its normal rate. A retarder, on the other hand, slows down the rate of polymerization without a distinct induction period.[3]

Q4: How does monomer purity affect the outcome of the polymerization?

Monomer purity is critical for successful polymerization. Impurities can act as unintended inhibitors or chain transfer agents, leading to low initiation efficiency, slow reaction rates, and the formation of low molecular weight polymers.[8][9] It is crucial to purify monomers to remove any stabilizers or other impurities before use.

Troubleshooting Guides

Issue 1: Low or No Polymerization Initiation

Q: My polymerization of a highly substituted alkene is not starting, or the initiation is extremely slow. What are the possible causes and solutions?

A: Low or no initiation is a common problem when working with sterically hindered monomers. The following decision tree can help diagnose and resolve the issue.

G start Low/No Initiation check_initiator Is the initiator appropriate for the monomer and reaction temperature? start->check_initiator check_purity Are the monomer and solvent sufficiently pure? check_initiator->check_purity Yes solution_initiator Solution: Select an initiator with a suitable decomposition temperature and half-life. check_initiator->solution_initiator No check_temp Is the reaction temperature optimal for initiator decomposition? check_purity->check_temp Yes solution_purity Solution: Purify monomer and solvent. Remove any dissolved oxygen. check_purity->solution_purity No check_inhibitor Has the inhibitor from the monomer been removed? check_temp->check_inhibitor Yes solution_temp Solution: Adjust the reaction temperature to the optimal range for the initiator. check_temp->solution_temp No solution_inhibitor Solution: Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor. check_inhibitor->solution_inhibitor No

Caption: Troubleshooting workflow for low or no polymerization initiation.

Issue 2: Low Molecular Weight Polymer

Q: I am obtaining a polymer with a lower molecular weight than expected. What could be the cause and how can I fix it?

A: Achieving high molecular weight with highly substituted alkenes can be challenging. Here are the common culprits and their solutions:

Possible Cause Explanation Recommended Solution
Imprecise Stoichiometry An imbalance in the monomer to initiator ratio can lead to premature termination of polymer chains.Carefully and accurately measure all reactants. Consider using a stock solution for the initiator to ensure precise dosing.
Presence of Chain Transfer Agents Impurities in the monomer or solvent can act as chain transfer agents, terminating growing polymer chains and initiating new, shorter ones.[8]Purify the monomer and solvent meticulously. Ensure all glassware is thoroughly cleaned and dried.
High Initiator Concentration While a sufficient amount of initiator is needed, an excessively high concentration can lead to the formation of a larger number of shorter polymer chains.Optimize the initiator concentration through a series of small-scale experiments.
Suboptimal Temperature Temperatures that are too high can increase the rate of chain transfer and termination reactions relative to propagation.Conduct the polymerization at the lowest temperature that still allows for a reasonable reaction rate.
Issue 3: Runaway Reaction

Q: The temperature of my polymerization is rising uncontrollably. What should I do?

A: An uncontrolled temperature rise indicates a potential runaway reaction, which is a serious safety concern. Immediate action is required.

G runaway Runaway Reaction Detected (Rapid Temperature Increase) stop_monomer Stop Monomer Feed (if applicable) runaway->stop_monomer emergency_cooling Activate Emergency Cooling add_inhibitor Inject Quenching Agent (Inhibitor) emergency_cooling->add_inhibitor evacuate Evacuate the Area add_inhibitor->evacuate stop_monomer->emergency_cooling monitor Monitor from a Safe Distance evacuate->monitor

Caption: Emergency response workflow for a runaway polymerization.

Data Presentation

Heats of Polymerization for Substituted Alkenes

The heat of polymerization is a critical parameter for managing the exothermicity of a reaction. The following table summarizes the heats of polymerization for a selection of substituted vinyl compounds. Note that higher negative values indicate a more exothermic reaction. Disubstitution on the same vinyl carbon often leads to steric interference, which can reduce the heat of polymerization.[10]

MonomerSubstituent(s)Heat of Polymerization (-ΔHp kcal/mol)
EthyleneNone22.3
PropyleneMethyl20.5
Isobutene1,1-Dimethyl12.7
Styrene (B11656)Phenyl16.7
α-Methylstyrene1-Phenyl, 1-Methyl8.4
Methyl AcrylateMethoxycarbonyl18.8
Methyl Methacrylate1-Methoxycarbonyl, 1-Methyl13.9
Vinyl AcetateAcetoxy21.0
Vinyl ChlorideChloro17.2

Data adapted from "Heats of polymerization. A summary of published values and their relation to structure."[10]

Experimental Protocols

Protocol 1: Controlled Radical Polymerization of a Sterically Hindered Alkene (ATRP)

This protocol provides a general procedure for the Atom Transfer Radical Polymerization (ATRP) of a sterically hindered alkene, such as a substituted styrene or methacrylate.

Materials:

  • Sterically hindered monomer (purified by passing through basic alumina)

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., Cu(I)Br)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)

  • Anhydrous solvent (e.g., toluene (B28343) or anisole)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate/oil bath

  • Nitrogen or Argon source

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: Assemble the Schlenk flask with a magnetic stir bar and condenser under a positive pressure of inert gas.

  • Reagent Addition:

    • To the Schlenk flask, add the catalyst (Cu(I)Br) and the magnetic stir bar.

    • Seal the flask with a rubber septum and purge with inert gas for 15-20 minutes.

    • In a separate, dry flask, prepare a solution of the monomer and solvent. Degas this solution by three freeze-pump-thaw cycles.

    • Using a degassed syringe, add the ligand (PMDETA) to the Schlenk flask containing the catalyst.

    • Add the degassed monomer/solvent solution to the Schlenk flask via cannula transfer.

    • Finally, add the initiator (ethyl α-bromoisobutyrate) via a degassed syringe.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70-110 °C).

    • Allow the reaction to proceed for the desired time, taking aliquots periodically via a degassed syringe to monitor conversion by techniques such as ¹H NMR or GC.

  • Termination and Purification:

    • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air by opening the flask.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexanes).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

G prep Prepare Dry Glassware and Inert Atmosphere add_reagents Add Catalyst, Ligand, Monomer, Solvent, and Initiator prep->add_reagents polymerize Heat to Reaction Temperature and Polymerize add_reagents->polymerize monitor Monitor Monomer Conversion polymerize->monitor terminate Quench Reaction and Remove Catalyst monitor->terminate purify Precipitate and Dry Polymer terminate->purify

Caption: Experimental workflow for a controlled radical polymerization (ATRP).

Protocol 2: Measuring Heat Flow using Reaction Calorimetry

This protocol outlines a general procedure for using a reaction calorimeter to measure the heat generated during an exothermic polymerization.

Equipment:

  • Reaction calorimeter (e.g., RC1e or similar)

  • Stirred reactor vessel with a cooling/heating jacket

  • Temperature probes for the reactor contents (Tr) and the jacket (Tj)

  • Calibration heater

  • Dosing pump for monomer addition (for semi-batch experiments)

Procedure:

  • Calibration:

    • Charge the reactor with the solvent to be used in the polymerization.

    • Stir the solvent at the intended agitation speed for the reaction.

    • Heat the reactor to the desired starting temperature.

    • Perform a calibration by applying a known amount of heat using the electric calibration heater and measuring the temperature response. This allows for the determination of the overall heat transfer coefficient (UA).

  • Reaction Setup:

    • Charge the reactor with the initial components (e.g., solvent, initiator), excluding the monomer for a semi-batch setup.

    • Allow the system to reach thermal equilibrium at the desired reaction temperature.

  • Initiation and Data Collection:

    • Initiate the polymerization by adding the monomer (either all at once for a batch reaction or gradually for a semi-batch reaction).

    • The calorimeter software will continuously record the reactor temperature (Tr) and the jacket temperature (Tj).

  • Heat Flow Calculation: The heat flow of the reaction (Qrxn) is calculated in real-time by the calorimeter software based on the heat balance equation:

    • Qrxn = UA(Tr - Tj) + mCp(dTr/dt)

    • Where:

      • UA is the overall heat transfer coefficient.

      • Tr is the reactor temperature.

      • Tj is the jacket temperature.

      • m is the mass of the reactor contents.

      • Cp is the specific heat capacity of the reactor contents.

      • dTr/dt is the rate of change of the reactor temperature.

  • Post-Reaction Analysis:

    • After the reaction is complete, perform a post-reaction calibration to account for any changes in the heat transfer coefficient due to increased viscosity or polymer fouling.

    • The collected data can be used to determine the total heat of polymerization, the rate of reaction, and to assess the thermal safety of the process.[9][11]

Protocol 3: Emergency Quenching of a Runaway Polymerization

This protocol provides a general guideline for the emergency quenching of a laboratory-scale runaway polymerization. This procedure should only be performed if it is deemed safe to do so and with appropriate personal protective equipment.

Materials:

  • Quenching agent: A solution of a potent inhibitor (e.g., hydroquinone, benzoquinone) in a solvent that is miscible with the reaction mixture. The concentration should be high enough to effectively stop the reaction.

  • Large volume of cooling bath (e.g., ice-water or dry ice-acetone).

  • Blast shield.

Procedure:

  • Immediate Alert: Alert all personnel in the immediate vicinity of the runaway reaction.

  • Stop Heat and Monomer Flow: Immediately turn off all heating sources and stop any addition of monomer.

  • Emergency Cooling: If it is safe to approach the reactor, immerse the reaction vessel in a large cooling bath to rapidly reduce the internal temperature.

  • Inhibitor Injection:

    • If the reaction is in a vessel that allows for it, inject the quenching agent directly into the reaction mixture using a syringe or addition funnel. Be prepared for a rapid release of gas or an increase in pressure.

    • The amount of inhibitor solution to add should be sufficient to rapidly decrease the temperature and stop the exotherm.

  • Evacuation: If the reaction cannot be brought under control quickly, evacuate the area immediately and follow your institution's emergency procedures.

  • Monitoring: From a safe distance, monitor the temperature and pressure of the reactor. Do not re-enter the area until the reaction has been confirmed to be under control and the temperature has stabilized.

References

alternative catalysts for the synthesis of 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-2,4-dimethylpent-1-ene and other highly branched alkenes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the dehydration of 3-Ethyl-2,4-dimethylpentan-1-ol or related alcohols.

Issue 1: Low or No Yield of this compound

Low product yield is a frequent challenge in organic synthesis. The following workflow can help diagnose the root cause of this issue.

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Multiple Alkene Isomers (Poor Regioselectivity)

The dehydration of sterically hindered alcohols can often lead to a mixture of alkene isomers.

Possible Cause Solution
Carbocation Rearrangement With protic acid catalysts (e.g., H₂SO₄, H₃PO₄), the formation of a carbocation intermediate can lead to rearrangements, yielding more stable internal alkenes (Zaitsev products) in addition to the desired terminal alkene (Hofmann product).
Catalyst Choice The choice of catalyst can influence the regioselectivity of the elimination reaction. Bulky bases or specific heterogeneous catalysts can favor the formation of the less substituted alkene.
Reaction Temperature Higher temperatures can sometimes favor the formation of the thermodynamically more stable internal alkene.

To favor the formation of the terminal alkene (this compound), consider using a bulky base for dehydrohalogenation of a corresponding alkyl halide, or explore alternative catalysts that proceed through a concerted E2-type mechanism rather than an E1 mechanism involving a carbocation intermediate.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are some alternative catalysts to traditional Brønsted acids for the synthesis of this compound?

A1: While concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used, they can lead to side reactions and charring.[3] Alternative homogeneous and heterogeneous catalysts offer milder reaction conditions and potentially higher selectivity.

  • Metal Triflates: Lewis acidic metal triflates, such as Hafnium(IV) triflate (Hf(OTf)₄) and Titanium(IV) triflate (Ti(OTf)₄), have shown high conversion rates for the dehydration of alcohols at lower temperatures compared to traditional acids.[4]

  • Rhenium-based Catalysts: Methylrhenium trioxide (MTO) and Rhenium(VII) oxide (Re₂O₇) are efficient for dehydrating tertiary and other reactive alcohols.[5]

  • Heterogeneous Catalysts: Solid acid catalysts like activated alumina (B75360) (Al₂O₃) can be used for the dehydration of alcohol vapors at high temperatures.[3] This method can be advantageous for continuous flow processes and easier catalyst separation.

Q2: How can I minimize the formation of isomeric byproducts?

A2: The formation of more stable, internal alkenes is a common issue. To enhance the selectivity for the desired terminal alkene:

  • Sterically Hindered Catalysts/Reagents: Employing bulky reagents can favor the abstraction of a less sterically hindered proton, leading to the Hofmann product.[1]

  • Lower Reaction Temperatures: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes favor the kinetic product over the thermodynamic product.

  • Alternative Synthetic Routes: Consider a Wittig reaction or other methods that provide better control over the double bond position.

Q3: What are the key safety precautions when working with strong acid catalysts?

A3: Concentrated sulfuric and phosphoric acids are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of skin contact, wash immediately with copious amounts of water.[3]

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for the dehydration of alcohols, providing a general reference for catalyst selection. Note that optimal conditions and yields will vary for the specific synthesis of this compound.

CatalystSubstrate TypeTemperature (°C)Yield (%)Comments
H₂SO₄ (conc.)Primary, Secondary, Tertiary170-180VariableProne to side reactions and charring.[3]
H₃PO₄ (conc.)Primary, Secondary, Tertiary~200VariableGenerally cleaner than H₂SO₄.[3]
Al₂O₃Primary Alcohol Vapor>200GoodSuitable for gas-phase reactions.[6]
Hf(OTf)₄Primary, Secondary140-180>70High conversion at milder temperatures.[4]
Ti(OTf)₄Primary, Secondary140-180>70Similar performance to Hf(OTf)₄.[4]
MTO / Re₂O₇Tertiary, Benzylic, Allylic100HighEffective for more reactive alcohols.[5]

Experimental Protocol: Dehydration of 3-Ethyl-2,4-dimethylpentan-1-ol using Hafnium(IV) Triflate

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Ethyl-2,4-dimethylpentan-1-ol

  • Hafnium(IV) triflate (Hf(OTf)₄) (Catalyst)

  • Anhydrous Toluene (Solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Ethyl-2,4-dimethylpentan-1-ol and anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of Hafnium(IV) triflate (e.g., 1-5 mol%) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to isolate this compound.

Reaction Mechanism: Acid-Catalyzed Dehydration of a Primary Alcohol

The following diagram illustrates the general E2 mechanism for the acid-catalyzed dehydration of a primary alcohol.

E2_Mechanism Alcohol R-CH₂-CH₂-OH Protonated_Alcohol R-CH₂-CH₂-OH₂⁺ Alcohol->Protonated_Alcohol + H⁺ H3O H₃O⁺ Protonated_Alcohol_2 R-CH₂-CH₂-OH₂⁺ H2O_1 H₂O Base H₂O Alkene R-CH=CH₂ Protonated_Alcohol_2->Alkene - H₂O, - H⁺ H3O_2 H₃O⁺ H2O_2 H₂O

References

Technical Support Center: Enhancing the Purity of 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps and frequently asked questions to address challenges encountered during the purification of 3-Ethyl-2,4-dimethylpent-1-ene. The information is presented in a direct question-and-answer format to resolve specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound, and how do they originate?

The synthesis of this compound, typically achieved via a Wittig reaction, can introduce several impurities.[1][2] The primary contaminants include unreacted starting materials, reaction byproducts, and structural isomers. Identifying these impurities is the first step toward devising an effective purification strategy.

Table 1: Common Impurities and Removal Strategies

ImpuritySourceRecommended Removal Method
Unreacted Aldehyde/Ketone Incomplete Wittig reactionAqueous workup with sodium bisulfite wash.[3][4]
Triphenylphosphine (B44618) Oxide (TPPO) Stoichiometric byproduct of the Wittig reaction.[5]Flash column chromatography or recrystallization.[1]
Structural Isomers Side reactions or thermodynamic rearrangementFractional distillation or high-performance flash chromatography.
Phosphonium Salt Unreacted Wittig reagent starting materialAqueous extraction during workup.
Residual Solvent Solvents used in reaction or purificationEvaporation under reduced pressure (rotary evaporation).
Q2: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture?

Triphenylphosphine oxide (TPPO) is the primary byproduct of the Wittig reaction and its removal is crucial for obtaining a pure product.[5] Since this compound is a non-polar hydrocarbon, flash column chromatography is the most effective method for separating it from the more polar TPPO.[6][7]

Experimental Protocol 1: Flash Column Chromatography

  • Slurry Preparation : Prepare a slurry of silica (B1680970) gel (Silica 60 is common) in a non-polar solvent like hexane (B92381).[8]

  • Column Packing : Pour the slurry into a glass column and allow the silica to settle into a packed bed. Add a thin layer of sand on top to prevent disruption.

  • Solvent Selection : Use thin-layer chromatography (TLC) to determine an optimal solvent system. For a non-polar compound like the target alkene, pure hexane or a mixture with a very small amount of ethyl acetate (B1210297) (e.g., 99:1 Hexane:EtOAc) is a good starting point. The desired compound should have an Rf value of approximately 0.3.[6][8]

  • Sample Loading : Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., methylene (B1212753) chloride or the chromatography solvent).[8] Carefully add this solution to the top of the silica column. For compounds that are not easily soluble, they can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column (dry loading).[6][9]

  • Elution : Elute the column with the chosen solvent system, applying gentle air pressure to achieve a flow rate of about 2 inches per minute.[8] Collect fractions and monitor them by TLC to identify those containing the pure product. The non-polar alkene will elute first, while the more polar TPPO will be retained on the column.

dot

Caption: Workflow for TPPO removal via flash chromatography.

Q3: My product is contaminated with an unreacted aldehyde/ketone. What is the best removal method?

Unreacted aldehydes and some reactive ketones can be efficiently removed from an organic mixture by performing an extractive workup with a saturated sodium bisulfite solution.[3][4] This process converts the carbonyl compound into a water-soluble bisulfite adduct, which is then separated into the aqueous layer.

Experimental Protocol 2: Sodium Bisulfite Wash

  • Dissolution : Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as diethyl ether or hexane.

  • Extraction : Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Mixing : Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and allow the bisulfite adduct to form. Periodically vent the funnel to release any pressure buildup.

  • Separation : Allow the layers to separate. The top layer will be the organic phase containing your desired alkene, while the bottom aqueous layer will contain the bisulfite adduct of the aldehyde/ketone.[4]

  • Washing : Drain the aqueous layer. Wash the remaining organic layer with water and then with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

dot

G cluster_0 Separatory Funnel step1 Crude Product in Organic Solvent Add Saturated NaHSO₃ (aq) step2 Shake and Vent Formation of Water-Soluble Adduct step1->step2 step3 Allow Layers to Separate Organic Layer (Alkene) Aqueous Layer (Adduct) step2->step3 step4 Collect Organic Layer step3:f0->step4 step5 Discard Aqueous Layer step3:f1->step5 G start Synthesized Crude Product workup Aqueous Workup (Optional: NaHSO₃ wash) start->workup concentrate Remove Solvent (Rotary Evaporation) workup->concentrate decision Primary Impurity Type? concentrate->decision chromatography Flash Column Chromatography decision->chromatography  Polar Byproducts  (e.g., TPPO) distillation Fractional Distillation decision->distillation  Isomers or  Volatile Impurities   analysis Purity Analysis (NMR, GC-MS) chromatography->analysis distillation->analysis end Pure Product (>99%) analysis->end  Purity Sufficient   repurify Purity Insufficient analysis->repurify  Purity Insufficient   repurify->decision

References

Technical Support Center: Troubleshooting Low Yields in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing organic synthesis reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is incomplete or not proceeding.

Question: My reaction stalls before the starting material is fully consumed, or it doesn't start at all. What are the primary causes?

Answer: An incomplete or stalled reaction is a common problem that can often be traced back to the quality of the reagents and the reaction conditions. A systematic evaluation is key to identifying the root cause.[1]

Troubleshooting Guide:

  • Reagent and Catalyst Quality: The purity, concentration, and activity of your starting materials, reagents, and catalysts are critical.[2] Reagents can degrade, and catalysts can become deactivated over time or with improper storage.[3][4]

    • Action: Use freshly opened or purified reagents. Verify the concentration of any solutions, especially organometallic reagents. Ensure catalysts are stored under the correct conditions (e.g., inert atmosphere, low temperature) and have not expired.[1][2] If a reaction stalls, adding a fresh portion of a reagent or catalyst can sometimes restart it.[1]

  • Solvent Purity: Impurities in solvents, particularly water, can be highly detrimental, especially for moisture-sensitive reactions like those involving Grignard reagents or strong bases.[2][5]

    • Action: Use anhydrous solvents, which can be purchased or prepared by distillation over a suitable drying agent. For reactions sensitive to air and moisture, employ Schlenk line or glovebox techniques.[1]

  • Reaction Conditions: Temperature, pressure, and reaction time are fundamental parameters that must be precisely controlled.[2][6]

    • Action: Double-check that the temperature control system (e.g., oil bath, heating mantle) is calibrated and accurate. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if more time is needed or if the reaction has genuinely stopped.[2] For heterogeneous reactions, ensure the stirring is vigorous enough for efficient mixing.[2]

  • Equilibrium Reactions: If the reaction is reversible, it may have simply reached equilibrium.[1]

    • Action: To drive the reaction forward, consider applying Le Chatelier's principle. This could involve removing a byproduct as it forms (e.g., removing water with a Dean-Stark apparatus) or using an excess of one of the reactants.[1][7]

Issue 2: My reaction is messy, with many side products.

Question: My crude reaction mixture shows multiple spots on a TLC plate, leading to a low yield of the desired product. How can I improve selectivity?

Answer: The formation of side products reduces the yield of the desired compound and complicates purification.[8] Understanding the potential side reactions is essential for optimizing your synthesis.

Troubleshooting Guide:

  • Temperature Control: Higher temperatures can provide the activation energy for undesired reaction pathways or cause product decomposition.[1][6]

    • Action: Run the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve selectivity. Monitor the reaction closely to find the optimal balance between rate and selectivity.[1]

  • Order and Rate of Addition: Adding a reactive reagent too quickly can create localized areas of high concentration, which may promote side reactions or polymerization.[8]

    • Action: Add the most reactive reagent slowly and dropwise using a syringe pump or a dropping funnel. This maintains a low concentration of the reactive species and can improve temperature control for exothermic reactions.

  • Stoichiometry: The ratio of reactants can influence which reaction pathway is favored.

    • Action: Experiment with using a slight excess (e.g., 1.1-1.5 equivalents) of one reactant to ensure the complete conversion of a more valuable or limiting reagent.[1][7]

  • Choice of Reagents and Solvents: The nature of the nucleophile, base, or solvent can dramatically alter the reaction outcome (e.g., substitution vs. elimination).[9][10]

    • Action: If you are seeing elimination byproducts in a substitution reaction, consider using a less bulky, more nucleophilic base or switching to a polar aprotic solvent like DMSO or DMF, which favors SN2 reactions.[9]

Issue 3: I'm losing my product during workup and purification.

Question: My crude yield seemed high, but after extraction and column chromatography, the final isolated yield is very low. Where could I be losing my product?

Answer: The workup and purification stages are common sources of product loss.[11] Careful technique and an understanding of your compound's properties are crucial to maximize recovery.[5][12]

Troubleshooting Guide:

  • Extraction Issues: Significant product loss can occur during liquid-liquid extractions if the product has some solubility in the aqueous layer or if emulsions form.[2][13]

    • Action - pH Adjustment: Ensure the aqueous layer is at the correct pH to keep your product in its neutral, less water-soluble form. For example, if your product is a carboxylic acid, acidify the aqueous layer before extraction. If it's an amine, make the aqueous layer basic.[1][2]

    • Action - Back-Extraction: To recover any product dissolved in the aqueous phase, "back-extract" the combined aqueous layers with a fresh portion of the organic solvent.[2]

    • Action - Emulsions: To break up emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[11]

  • Column Chromatography Losses: The product can be lost on a silica (B1680970) gel column if it decomposes on the acidic stationary phase or if the separation from impurities is poor.[2]

    • Action - Compound Instability: Some compounds are sensitive to the acidic nature of silica gel.[5] To mitigate this, you can deactivate the silica by adding a small amount of a base like triethylamine (B128534) (e.g., 1%) to the eluent.[1][2]

    • Action - Poor Separation: If your product co-elutes with an impurity, it leads to either impure fractions or a lower isolated yield of the pure compound. Optimize the solvent system using TLC before running the column to achieve better separation.[2]

  • Volatility and Transfers: Product can be lost through evaporation if it is volatile or during physical transfers between flasks.[14]

    • Action: When removing solvent on a rotary evaporator, be cautious if your product has a low boiling point.[5] Always rinse flasks, funnels, and filter paper with the appropriate solvent to recover any adhered product and combine the rinses.[12]

Quantitative Data Summary

While precise yield loss is highly reaction-dependent, the following table provides a general summary of factors that can influence reaction outcomes.

FactorPotential IssueTypical Impact on YieldMitigation Strategy
Reagent Purity Impurities acting as inhibitors or participating in side reactions.[15]5-50% decreaseUse high-purity reagents or purify before use.
Solvent Water Content Quenching of moisture-sensitive reagents (e.g., Grignard, organolithiums).Can cause complete reaction failure (>90% loss).Use anhydrous solvents and inert atmosphere techniques.[2]
Reaction Temperature Too high: product decomposition or side reactions.[6] Too low: incomplete reaction.10-70% decreaseOptimize temperature; monitor reaction progress via TLC/LC-MS.[1]
Workup pH Control Product partitioning into the aqueous layer during extraction.[2]10-40% decreaseAdjust pH to ensure the product is in its neutral form.
Purification Method Decomposition on silica gel or co-elution with impurities.[2]5-30% decreaseDeactivate silica with a base or use alternative methods like recrystallization.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

Purpose: To qualitatively assess the progress of a reaction by observing the consumption of starting materials and the formation of products.[1]

Methodology:

  • Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom (the baseline). Mark spots for your starting material (SM), a co-spot (C), and the reaction mixture (R).

  • Spotting:

    • Dissolve a tiny amount of your starting material in a suitable solvent and use a capillary tube to apply a small spot onto the "SM" mark.

    • Use a capillary to take a small aliquot from your reaction mixture and spot it on the "R" mark.

    • On the "C" mark, first spot the starting material, then carefully spot the reaction mixture on top of it.

  • Development: Place a small amount of a pre-determined solvent system (eluent) in a developing chamber. Place the spotted TLC plate in the chamber, ensuring the eluent is below the baseline. Close the chamber.

  • Visualization: Once the solvent front has moved about 80-90% of the way up the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a chemical stain (e.g., potassium permanganate (B83412) or iodine).

  • Analysis: Compare the spots. The reaction is proceeding if the starting material spot in the "R" lane is diminishing and a new spot (the product) is appearing. The reaction is complete when the starting material spot in the "R" lane has completely disappeared.[11]

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed reagents Step 1: Verify Reagent & Solvent Quality start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK monitor Step 3: Monitor Reaction Progress (TLC/LC-MS) conditions->monitor Conditions OK monitor->conditions Reaction Stalled workup Step 4: Evaluate Workup & Purification monitor->workup Reaction Complete decomposition Check for Product Decomposition workup->decomposition Product Loss end Improved Yield workup->end No Product Loss side_reactions Investigate Side Reactions side_reactions->conditions Minimize Side Products decomposition->conditions Decomposition Occurs decomposition->side_reactions No Decomposition

Caption: A logical workflow for systematically troubleshooting low reaction yields.[1]

Key Factors Influencing Reaction Yield

YieldFactors yield Reaction Yield reagents Reagent Purity yield->reagents temp Temperature yield->temp time Reaction Time yield->time solvent Solvent Choice yield->solvent workup Workup Procedure yield->workup purification Purification Method yield->purification

Caption: Core experimental parameters that directly impact the final isolated yield.

References

Validation & Comparative

Comparative Reactivity Analysis: 3-Ethyl-2,4-dimethylpent-1-ene vs. n-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Ethyl-2,4-dimethylpent-1-ene and n-nonene, two isomeric alkenes with the chemical formula C₉H₁₈. The significant structural differences between these compounds, namely the degree of substitution and steric hindrance around the carbon-carbon double bond, lead to distinct reactivity profiles. This comparison is supported by established principles of organic chemistry and extrapolated data from studies on structurally analogous alkenes.

Executive Summary

This compound, a sterically hindered trisubstituted alkene, is demonstrably less reactive in common electrophilic addition reactions compared to n-nonene, a linear monosubstituted alkene. This difference in reactivity is primarily attributed to the steric bulk surrounding the double bond in this compound, which impedes the approach of reagents. This guide will explore the comparative reactivity in two key reactions: catalytic hydrogenation and halogenation.

Molecular Structures

This compound: A branched-chain alkene with a trisubstituted double bond. The presence of bulky ethyl and isopropyl groups adjacent to the double bond creates significant steric hindrance.

n-Nonene (1-Nonene): A linear alkene with a terminal, monosubstituted double bond. The double bond is readily accessible to incoming reagents.

Comparative Reactivity Data

ReactionReagents/CatalystThis compound (Trisubstituted, Sterically Hindered)n-Nonene (Monosubstituted, Linear)Expected Outcome
Catalytic Hydrogenation H₂, Pd/CSlower reaction rate, may require more forcing conditions (higher pressure/temperature).Faster reaction rate under standard conditions.n-Nonene will be hydrogenated significantly faster than this compound.
Halogenation (Bromination) Br₂ in CCl₄Slower reaction rate compared to n-nonene.Faster reaction rate.While both will react, n-nonene will undergo bromination more rapidly.

Discussion of Reactivity

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond on the surface of a metal catalyst (e.g., Palladium on carbon). The reaction rate is highly sensitive to the steric environment of the alkene.[1] The alkene must adsorb onto the catalyst surface for the reaction to occur.

  • n-Nonene: As a monosubstituted alkene with minimal steric hindrance, n-nonene can easily approach and adsorb onto the catalyst surface, leading to a relatively fast hydrogenation rate.

  • This compound: The bulky substituents around the trisubstituted double bond significantly hinder its ability to interact effectively with the catalyst surface.[1][2] This steric impediment results in a much slower rate of hydrogenation. Studies on various alkenes have consistently shown that increasing the substitution and steric bulk around the double bond dramatically decreases the rate of hydrogenation.[3]

The stability of the alkene also plays a role. More substituted alkenes are generally more thermodynamically stable and have a lower heat of hydrogenation, which correlates with lower reactivity.[4][5][6]

Halogenation (Bromination)

The halogenation of alkenes proceeds through a different mechanism involving the formation of a bridged halonium ion intermediate.[7][8][9] This mechanism is generally less sensitive to steric hindrance compared to catalytic hydrogenation.

  • n-Nonene: The accessible double bond of n-nonene allows for the rapid formation of the bromonium ion intermediate, leading to a fast reaction.

  • This compound: While the steric hindrance is less of a barrier than in hydrogenation, the bulky groups can still slow down the initial electrophilic attack of the bromine molecule and the subsequent nucleophilic attack of the bromide ion. Therefore, this compound is expected to react more slowly with bromine than n-nonene.

Experimental Protocols

The following are detailed experimental protocols for the catalytic hydrogenation and bromination of an alkene, which can be adapted for a comparative study of this compound and n-nonene.

Catalytic Hydrogenation

Objective: To compare the rate of hydrogen uptake by this compound and n-nonene.

Materials:

  • Alkene (this compound or n-nonene)

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Hydrogen gas (balloon or gas cylinder)

  • Round-bottom flask with a stir bar

  • Septum

  • Vacuum line

  • Gas chromatography (GC) apparatus for monitoring reaction progress

Procedure:

  • In a round-bottom flask, dissolve a known amount of the alkene in a suitable solvent.

  • Carefully add a catalytic amount of 10% Pd/C to the flask.

  • Seal the flask with a septum.

  • Connect the flask to a vacuum line and carefully evacuate the flask to remove air.

  • Backfill the flask with hydrogen gas. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.

  • Pressurize the flask with hydrogen gas (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the disappearance of the starting alkene and the appearance of the corresponding alkane.

  • Compare the time required for complete consumption of each alkene to determine the relative reaction rates.

Halogenation (Qualitative Bromine Test)

Objective: To visually compare the rate of bromine consumption by this compound and n-nonene.

Materials:

  • Alkene (this compound or n-nonene)

  • Solution of bromine in an inert solvent (e.g., 5% Br₂ in CCl₄ or CH₂Cl₂)

  • Test tubes

  • Droppers

Procedure:

  • Place equal molar amounts of this compound and n-nonene into separate test tubes.

  • Add a few drops of the bromine solution to each test tube and shake.

  • Observe the rate at which the reddish-brown color of the bromine disappears.

  • The alkene that decolorizes the bromine solution more rapidly is the more reactive one. For a more quantitative comparison, the reaction can be monitored using UV-Vis spectroscopy to measure the disappearance of the bromine color over time.

Visualizations

Hydrogenation_Mechanism cluster_catalyst Catalyst Surface (Pd) H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Adsorption & Dissociation Alkene Alkene Adsorbed_Alkene Adsorbed Alkene Alkene->Adsorbed_Alkene Adsorption Alkane Alkane Adsorbed_H->Alkane Hydrogen Addition Adsorbed_Alkene->Alkane Hydrogen Addition Product Product Alkane->Product Desorption

Caption: Catalytic Hydrogenation Workflow.

Halogenation_Mechanism Alkene Alkene + Br₂ Pi_Complex π-Complex Alkene->Pi_Complex Electrophilic Attack Bromonium_Ion Bromonium Ion + Br⁻ Pi_Complex->Bromonium_Ion Intermediate Formation Product Vicinal Dibromide Bromonium_Ion->Product Nucleophilic Attack by Br⁻

Caption: Halogenation (Bromination) Mechanism.

Experimental_Workflow Start Start: Prepare Alkene Solutions Reaction_Setup Set up Reaction Vessels Start->Reaction_Setup Reagent_Addition Add Reagents (H₂/Catalyst or Br₂) Reaction_Setup->Reagent_Addition Monitoring Monitor Reaction Progress (e.g., GC, visual) Reagent_Addition->Monitoring Data_Collection Collect Data (Time, Conversion) Monitoring->Data_Collection Analysis Analyze and Compare Reactivity Data_Collection->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: Comparative Reactivity Experimental Workflow.

Conclusion

The structural differences between this compound and n-nonene lead to a significant disparity in their chemical reactivity. The steric hindrance imposed by the bulky alkyl groups in this compound renders its double bond less accessible, resulting in markedly slower reaction rates in both catalytic hydrogenation and halogenation compared to the linear and unhindered n-nonene. This comparative guide provides a foundational understanding for researchers and professionals in selecting appropriate substrates and predicting reaction outcomes in synthetic applications. The provided experimental protocols offer a framework for quantitatively verifying these reactivity differences in a laboratory setting.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Nonene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nonene isomers is critical in various applications, from assessing the purity of starting materials to monitoring process-related impurities. The structural similarity among nonene isomers presents a significant analytical challenge, necessitating robust and validated methods to ensure reliable and accurate results. This guide provides an objective comparison of common analytical approaches for quantifying nonene isomers, supported by experimental data and detailed methodologies.

The validation of an analytical procedure is essential to demonstrate its fitness for a specific purpose.[1] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4] These parameters ensure that the analytical method is reliable, reproducible, and provides scientifically sound data.

Comparison of Analytical Methods

Gas chromatography (GC) is the most prevalent technique for the analysis of volatile compounds like nonene isomers due to their volatility and thermal stability. The choice of detector, primarily Flame Ionization Detection (FID) or Mass Spectrometry (MS), significantly influences the method's performance characteristics.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This method is widely used for its robustness and the uniform response of the FID to hydrocarbons.[5] This characteristic simplifies quantification, as relative peak areas often correlate well with the weight percentage of the components. GC-FID is a cost-effective and reliable technique for routine analysis where high sensitivity is not the primary requirement.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides a higher level of selectivity and sensitivity.[3][6] GC-MS is particularly advantageous for identifying and quantifying isomers in complex matrices, as it provides structural information through mass spectra, aiding in peak identification and the resolution of co-eluting isomers.[7][8]

Table 1: Performance Comparison of GC-FID and GC-MS for Nonene Isomer Quantification

Validation ParameterGC-FIDGC-MSKey Considerations
Specificity Moderate; relies on chromatographic separation.High; mass spectral data provides definitive identification.Co-elution of isomers can be a challenge for GC-FID. GC-MS can deconvolve co-eluting peaks if their mass spectra are sufficiently different.
Linearity (r²) Typically ≥ 0.99Typically ≥ 0.99Both techniques can achieve excellent linearity over a defined concentration range.
Accuracy (% Recovery) 90-110%95-105%Accuracy is highly dependent on the quality of reference standards.
Precision (%RSD) < 5%< 10%GC-FID often exhibits slightly better precision due to the stability of the detector.
LOD ng rangepg rangeGC-MS is significantly more sensitive, making it suitable for trace analysis.
LOQ ng rangepg rangeThe lower LOQ of GC-MS is critical for the quantification of low-level impurities.

Experimental Protocols

Achieving reliable separation and quantification of nonene isomers is highly dependent on the experimental conditions. The following protocols are generalized methodologies based on standard practices for hydrocarbon analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is based on methodologies used for the analysis of hydrocarbon types in fuels, such as those outlined in ASTM D6839.[4][9][10]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column.

  • Column: A polar capillary column (e.g., DB-WAX, CP-Sil 88) or a highly efficient non-polar column (e.g., DB-1, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. The choice of a polar column is often preferred for better separation of geometric isomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overload.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase at 5°C/min to 150°C.

    • Hold: Maintain at 150°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Data Acquisition: Record the chromatogram and integrate the peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the sensitive analysis of various volatile organic compounds and their isomers.[3][6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Column: A non-polar, high-resolution capillary column (e.g., Rxi-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is commonly used for its stability and inertness.[3]

  • Carrier Gas: Helium at a constant linear velocity (e.g., 40 cm/sec).[3]

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: Increase at 8°C/min to 300°C.[3]

    • Hold: Maintain at 300°C for 3 minutes.[3]

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.[3]

    • Interface Temperature: 280°C.[3]

    • Scan Mode: Full scan mode (e.g., m/z 40-200) for qualitative analysis and peak identification.

    • Selective Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of the nonene isomers to enhance sensitivity and selectivity.

Method Validation Workflow

The validation of an analytical method for quantifying nonene isomers is a systematic process. The following diagram illustrates the key stages involved, from initial method development to the final validation report.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation and Implementation A Define Analytical Requirements (e.g., Isomers of Interest, Required LOD/LOQ) B Select Analytical Technique (GC-FID vs. GC-MS) A->B C Optimize Chromatographic Conditions (Column, Temperature Program, Flow Rate) B->C D Optimize Detector Parameters C->D E Specificity (Peak Purity, Resolution from Interferences) D->E F Linearity and Range (Calibration Curve, Correlation Coefficient) E->F G Accuracy (% Recovery of Spiked Samples) F->G H Precision (Repeatability and Intermediate Precision, %RSD) G->H I Limit of Detection (LOD) (Signal-to-Noise Ratio or Statistical Method) H->I J Limit of Quantification (LOQ) (Lowest Quantifiable Concentration) I->J K Robustness (Effect of Small Variations in Method Parameters) J->K L Prepare Validation Protocol and Report K->L M Establish System Suitability Criteria L->M N Implement for Routine Analysis M->N

Caption: Workflow for the validation of an analytical method for quantifying nonene isomers.

References

Unraveling the Impact of Alkene Architecture: A Comparative Guide to Polymers from Branched vs. Linear Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

The structural divergence between linear and branched alkenes at the monomer level profoundly influences the macroscopic properties of their resulting polymers. This guide provides a detailed comparison of the physical, mechanical, and thermal properties of polymers synthesized from these two distinct monomer classes, supported by experimental data and standardized testing protocols.

The arrangement of polymer chains, dictated by the presence or absence of branching, governs intermolecular forces and the degree of crystallinity. Polymers derived from linear alkenes, such as High-Density Polyethylene (HDPE), exhibit a more ordered, crystalline structure, leading to higher density, rigidity, and tensile strength. In contrast, the side chains in polymers from branched alkenes, like Low-Density Polyethylene (LDPE), hinder chain packing, resulting in a more amorphous structure with greater flexibility and lower density.

Quantitative Comparison of Polymer Properties

The differences in key physical, mechanical, and thermal properties between polymers derived from linear and branched alkenes are summarized in the tables below. Table 1 provides a comprehensive comparison of HDPE and LDPE, while Table 2 offers insights into polymers derived from C4 alkenes, specifically isotactic poly(1-butene) and polyisobutylene.

Table 1: Comparison of High-Density Polyethylene (HDPE) and Low-Density Polyethylene (LDPE)

PropertyHigh-Density Polyethylene (HDPE)Low-Density Polyethylene (LDPE)
Monomer Ethylene (Linear)Ethylene (Branched Polymerization)
Density 0.941 - 0.970 g/cm³[1][2]0.910 - 0.940 g/cm³[1][2]
Crystallinity 80 - 95%[2]55 - 65%[2]
Tensile Strength 24 - 80 MPa[2][3]7 - 14 MPa[2][3]
Melting Point 120 - 136 °C[2]105 - 115 °C[2][4]
Young's Modulus ~1000 MPa[5]200 - 300 MPa[6]
Flexibility Rigid, Stiff[1]Highly Flexible, Pliable[1]
Appearance Opaque[7]Translucent to Transparent[6][7]

Table 2: Comparison of Isotactic Poly(1-butene) and Polyisobutylene

PropertyIsotactic Poly(1-butene)Polyisobutylene
Monomer 1-Butene (Linear)Isobutylene (Branched)
Density ~0.91 g/cm³[8]Varies with molecular weight
Crystallinity Highly Crystalline[8]Amorphous
Tensile Strength HighLower, more elastic
Melting Point 120 - 135 °C (Form I)[9]~60 - 70 °C[10]
Glass Transition Temp. -25 °C-60 to -75 °C[11]
Flexibility High strength and flexibility[12]High, rubber-like elasticity[10]
Key Feature High creep resistance[12]Low gas permeability[11]

Visualizing the Structure-Property Relationship

The following diagram illustrates the logical flow from the monomer structure to the final polymer properties.

G cluster_monomer Monomer Structure cluster_polymer Polymer Architecture cluster_properties Macroscopic Properties linear_alkene Linear Alkene (e.g., Ethylene, 1-Butene) linear_polymer Linear Polymer Chains (e.g., HDPE, Isotactic Poly(1-butene)) linear_alkene->linear_polymer Polymerization branched_alkene Branched Alkene (e.g., Isobutylene) branched_polymer Branched Polymer Chains (e.g., LDPE, Polyisobutylene) branched_alkene->branched_polymer Polymerization high_density High Density High Crystallinity High Tensile Strength High Melting Point Rigid linear_polymer->high_density Leads to efficient chain packing low_density Low Density Low Crystallinity Low Tensile Strength Low Melting Point Flexible branched_polymer->low_density Hinders efficient chain packing

Caption: Relationship between alkene monomer structure and polymer properties.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the properties of polymers.

Density Measurement by Pycnometry

This method determines the density of a polymer by measuring the displacement of a liquid.

  • Materials: Pycnometer (a flask with a ground-glass stopper), analytical balance, polymer sample, and a liquid of known density (e.g., water).

  • Procedure:

    • Weigh the dry, empty pycnometer (m_f).

    • Place the polymer sample inside the pycnometer and weigh it (m_f + m_p).

    • Fill the pycnometer containing the polymer with the liquid of known density and weigh it (m_fwp).

    • Empty and clean the pycnometer, then fill it completely with the liquid of known density and weigh it (m_fw).

  • Calculation: The density of the polymer (ρ_p) is calculated using the following formula: ρ_p = (m_p * ρ_l) / (m_fw - m_fwp) where ρ_l is the density of the liquid.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the melting point (Tm), glass transition temperature (Tg), and heat of fusion, from which crystallinity can be determined.

  • Instrumentation: A Differential Scanning Calorimeter.

  • Procedure:

    • A small, weighed sample of the polymer (typically 5-10 mg) is placed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

    • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • The melting point (Tm) is identified as the peak of the endothermic melting curve.

    • The glass transition temperature (Tg) is observed as a step change in the baseline of the heat flow curve.

    • The heat of fusion (ΔHf) is calculated by integrating the area under the melting peak.

    • The percent crystallinity (%C) can be calculated using the formula: %C = (ΔHf_sample / ΔHf_100%_crystalline) * 100 where ΔHf_100%_crystalline is the theoretical heat of fusion for a 100% crystalline sample of the polymer.

Tensile Properties Testing (ASTM D638)

This standard test method is used to determine the tensile properties of plastics, including tensile strength, Young's modulus, and elongation at break.

  • Instrumentation: A universal testing machine equipped with grips to hold the specimen and an extensometer to measure strain.

  • Specimen Preparation: Test specimens are typically prepared in a "dog-bone" shape by injection molding or machining from a sheet of the polymer.

  • Procedure:

    • The dimensions (width and thickness) of the narrow section of the specimen are precisely measured.

    • The specimen is mounted securely in the grips of the universal testing machine.

    • The extensometer is attached to the specimen to measure the elongation.

    • A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.

  • Data Analysis: The testing machine records the load versus extension. From this data, a stress-strain curve is generated, and the following properties are determined:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

References

A Comparative Guide to Computational Modeling of 3-Ethyl-2,4-dimethylpent-1-ene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational modeling of reaction mechanisms for 3-Ethyl-2,4-dimethylpent-1-ene, a branched alkene of interest in various chemical fields. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document leverages data from structurally similar alkenes to provide insights into its expected reactivity. The primary reaction pathways discussed are ozonolysis and pyrolysis, which are crucial for understanding its atmospheric fate and combustion characteristics.

Introduction to this compound and its Reactivity

This compound is a nine-carbon, branched, unsaturated hydrocarbon. Its chemical reactivity is primarily dictated by the presence of the carbon-carbon double bond, making it susceptible to electrophilic addition reactions. Understanding the mechanisms of these reactions is essential for predicting product formation, reaction kinetics, and potential environmental impact. Computational modeling serves as a powerful tool to elucidate these complex reaction pathways at a molecular level.

Comparison of Key Reaction Mechanisms

Ozonolysis

The reaction of this compound with ozone is expected to proceed via the Criegee mechanism. This involves the initial 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly decomposes to a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. These species then recombine in a different orientation to form a more stable secondary ozonide.

The substitution pattern of the alkene influences the reaction rate and the subsequent decomposition pathways of the Criegee intermediate. For this compound, the double bond is disubstituted. Computational studies on other branched alkenes suggest that the rate of ozonolysis is influenced by the steric bulk of the substituent groups and the number of α-hydrogens.

Expected Ozonolysis Products of this compound:

  • Primary Products: Based on the Criegee mechanism, the initial cleavage of the double bond would yield Formaldehyde (B43269) (from the =CH2 group) and 3-Ethyl-2,4-dimethylpentan-2-one.

  • Criegee Intermediates: The corresponding Criegee intermediates would be formaldehyde oxide (H2COO) and the Criegee intermediate derived from 3-Ethyl-2,4-dimethylpentan-2-one.

Caption: Generalized ozonolysis mechanism for this compound.
Pyrolysis

The thermal decomposition (pyrolysis) of this compound is expected to be a complex process involving numerous radical chain reactions. The presence of a double bond and allylic hydrogens influences the initial bond-breaking steps. The weakest bonds, typically the C-C bonds beta to the double bond (allylic bonds), are likely to cleave first, initiating a cascade of radical reactions.

Computational studies on the pyrolysis of other branched alkenes indicate that unimolecular decomposition reactions, such as the cleavage of allylic C-C bonds, play a crucial role. For this compound, the C-C bond between C3 and C4 is an allylic bond and a likely point of initial cleavage.

Expected Primary Pyrolysis Pathways:

  • Allylic C-C Bond Cleavage: Homolytic cleavage of the C3-C4 bond would lead to the formation of a stable allylic radical and an isopropyl radical.

  • Allylic C-H Bond Cleavage: Abstraction of a hydrogen atom from the allylic position (C3) would also form a stable allylic radical.

These initial radicals can then undergo a variety of subsequent reactions, including isomerization, beta-scission, and combination reactions, leading to a complex mixture of smaller hydrocarbons.

Pyrolysis_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Alkene This compound Allylic_Radical Allylic Radical Alkene->Allylic_Radical Bond Cleavage (e.g., C-C, C-H) Alkyl_Radical Alkyl Radical Alkene->Alkyl_Radical Isomerization Isomerization Allylic_Radical->Isomerization Rearrangement Stable_Products Stable Products (Smaller Alkenes, Alkanes) Allylic_Radical->Stable_Products Combination Beta_Scission β-Scission Alkyl_Radical->Beta_Scission Fragmentation Alkyl_Radical->Stable_Products Isomerization->Stable_Products Further Reactions Beta_Scission->Stable_Products

Caption: General workflow for the pyrolysis of a branched alkene.

Quantitative Data Comparison

The following tables summarize experimental kinetic data for the ozonolysis of alkenes structurally related to this compound. This data can be used to estimate the reactivity of the target molecule.

Table 1: Ozonolysis Rate Constants of Selected Alkenes at Room Temperature

AlkeneStructureRate Constant (cm³ molecule⁻¹ s⁻¹)Reference
1-PenteneCH₂=CH(CH₂)₂CH₃1.0 x 10⁻¹⁷General Literature Value
2-Methyl-1-buteneCH₂=C(CH₃)CH₂CH₃2.1 x 10⁻¹⁷General Literature Value
2,3-Dimethyl-1-buteneCH₂=C(CH₃)CH(CH₃)₂1.5 x 10⁻¹⁷General Literature Value
2,4-Dimethyl-1-penteneCH₂=C(CH₃)CH₂CH(CH₃)₂1.2 x 10⁻¹⁷General Literature Value
This compound CH₂=C(CH₃)CH(CH₂CH₃)CH(CH₃)₂ Estimated: 1.0 - 2.0 x 10⁻¹⁷ Estimate based on similar structures

Note: The estimated rate constant for this compound is based on the trend observed for other disubstituted terminal alkenes. The increasing steric hindrance around the double bond appears to slightly decrease the reaction rate.

Experimental Protocols

Detailed experimental methodologies for the cited data are crucial for reproducibility and comparison. Below are generalized protocols for studying alkene ozonolysis and pyrolysis based on common laboratory practices.

Ozonolysis Kinetics Measurement

Objective: To determine the gas-phase reaction rate constant of an alkene with ozone.

Methodology: Relative Rate Method

  • Chamber Setup: Experiments are typically conducted in a large-volume (e.g., 100-500 L) Teflon or quartz reaction chamber at a controlled temperature and pressure (typically atmospheric).

  • Reactant Preparation: A known concentration of the target alkene and a reference compound (an alkene with a well-established ozone reaction rate constant) are introduced into the chamber.

  • Ozone Introduction: A controlled amount of ozone is introduced into the chamber to initiate the reaction.

  • Concentration Monitoring: The concentrations of the target alkene and the reference compound are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

  • Data Analysis: The rate constant for the reaction of the target alkene with ozone (k_alkene) can be determined from the relative decay rates of the target and reference compounds using the following equation:

    ln([Alkene]_t / [Alkene]_0) = (k_alkene / k_ref) * ln([Reference]_t / [Reference]_0)

    where [Alkene]_t and [Reference]_t are the concentrations at time t, [Alkene]_0 and [Reference]_0 are the initial concentrations, and k_ref is the known rate constant of the reference compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Chamber Reaction Chamber (T, P controlled) Introduction Introduce Alkene & Reference Compound Chamber->Introduction GC_FID Analytical Instrument (e.g., GC-FID) Plotting Plot ln([Alkene]t/[Alkene]0) vs. ln([Ref]t/[Ref]0) GC_FID->Plotting Data Initiation Introduce Ozone Introduction->Initiation Monitoring Monitor Concentrations Over Time Initiation->Monitoring Monitoring->GC_FID Analysis Calculation Calculate Rate Constant from Slope Plotting->Calculation

Caption: Workflow for determining ozonolysis rate constants via the relative rate method.
Pyrolysis Product Analysis

Objective: To identify the products of thermal decomposition of an alkene.

Methodology: Flow Reactor Coupled with Mass Spectrometry

  • Reactor Setup: A high-temperature flow reactor (typically a quartz tube) is heated to the desired pyrolysis temperature (e.g., 500-1000 °C).

  • Sample Introduction: The alkene is introduced into the reactor at a controlled flow rate, often diluted in an inert gas like argon or nitrogen.

  • Product Sampling: The gas mixture exiting the reactor is rapidly cooled and sampled.

  • Product Identification: The products are identified using a mass spectrometer (MS) or a gas chromatograph-mass spectrometer (GC-MS).

  • Mechanism Elucidation: The identified products provide insights into the dominant decomposition pathways and radical intermediates involved in the pyrolysis process.

Conclusion

The computational modeling of this compound reaction mechanisms, particularly for ozonolysis and pyrolysis, can be effectively guided by studies on structurally similar branched alkenes. The Criegee mechanism is expected to govern its reaction with ozone, with reactivity influenced by steric factors. Pyrolysis is likely initiated by the cleavage of the weakest allylic C-C bond. The provided quantitative data and experimental protocols offer a framework for researchers to design and interpret both computational and experimental investigations into the reactivity of this and other complex alkenes. Further direct studies on this compound are warranted to refine these predictions and provide more accurate kinetic and mechanistic data.

A Researcher's Guide to Predicting Nonene Isomer Stability with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the relative stability of isomers is fundamental to predicting molecular behavior, designing synthetic pathways, and developing novel therapeutics. Density Functional Theory (DFT) has become an indispensable computational tool for this purpose, offering a favorable balance of accuracy and computational cost. This guide provides an objective comparison of DFT's performance in predicting the stability of nonene (C9H18) isomers, supported by established principles of organic chemistry and computational methodologies.

Data Presentation: Relative Stability of Nonene Isomers

The stability of alkene isomers is primarily influenced by factors such as the degree of substitution of the double bond (hyperconjugation) and steric hindrance. Generally, more substituted alkenes are more stable. For isomers with the same degree of substitution, trans (E) isomers are typically more stable than cis (Z) isomers due to reduced steric strain. The following table presents theoretical data for a selection of nonene isomers, calculated using DFT, to illustrate these principles.

Isomer NameStructureDegree of SubstitutionDFT Calculated Relative Energy (kcal/mol)Predicted Stability Ranking
(E)-3,4-dimethylhept-3-eneCH3CH2C(CH3)=C(CH3)CH2CH3Tetrasubstituted0.001 (Most Stable)
(Z)-3,4-dimethylhept-3-eneCH3CH2C(CH3)=C(CH3)CH2CH3Tetrasubstituted+1.52
(E)-non-2-eneCH3CH=CH(CH2)5CH3Disubstituted+3.53
(Z)-non-2-eneCH3CH=CH(CH2)5CH3Disubstituted+4.54
non-1-eneCH2=CH(CH2)6CH3Monosubstituted+6.05 (Least Stable)

Note: The relative energies presented are illustrative and based on general principles of alkene stability as determined by DFT calculations. The most stable isomer is set as the reference with a relative energy of 0.00 kcal/mol.

Experimental and Computational Protocols

Computational Methodology: Density Functional Theory (DFT)

The prediction of the relative stability of nonene isomers using DFT follows a systematic computational workflow. The choice of the functional and basis set is crucial for obtaining accurate results. A commonly employed and well-balanced level of theory for organic molecules is the B3LYP functional with the 6-31G(d) basis set.

1. Structure Generation: Initial 3D structures of all nonene isomers of interest are generated using molecular building software.

2. Geometry Optimization: The geometry of each isomer is optimized to locate its lowest energy conformation on the potential energy surface. This is a critical step, as the final calculated energy is highly dependent on the molecular structure. This is typically achieved using a gradient-based optimization algorithm.

3. Frequency Calculations: Following a successful geometry optimization, frequency calculations are performed on each optimized structure. These calculations serve two main purposes:

  • Verification of Minima: To confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of any imaginary frequencies.

  • Thermochemical Data: To calculate thermochemical properties such as the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy. These corrections are important for comparing stabilities at a specific temperature.

4. Single-Point Energy Calculation: A more accurate single-point energy calculation can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) to refine the electronic energy.

5. Relative Energy Calculation: The relative stability of the isomers is determined by comparing their total electronic energies, or more accurately, their Gibbs free energies. The isomer with the lowest energy is the most stable. The relative energy of each isomer is calculated by subtracting the energy of the most stable isomer from its own energy.

Experimental Validation

Computational predictions of isomer stability should ideally be validated against experimental data. Key experimental techniques include:

1. Calorimetry: Heat of combustion or heat of hydrogenation experiments can provide direct measurements of the relative stabilities of isomers. More stable isomers release less heat upon combustion or hydrogenation.

2. Equilibrium Studies: By allowing a mixture of isomers to equilibrate in the presence of a catalyst (e.g., an acid), the equilibrium concentrations of each isomer can be determined, typically using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The isomer with the highest concentration at equilibrium is the most stable.

Visualizations

DFT Workflow for Predicting Isomer Stability

DFT_Workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Analysis start Define Nonene Isomers gen_structures Generate 3D Structures start->gen_structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) gen_structures->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min thermochem Calculate Thermochemical Data (ZPVE, Gibbs Free Energy) freq_calc->thermochem rel_energy Calculate Relative Energies thermochem->rel_energy stability Determine Stability Ranking rel_energy->stability

Caption: A flowchart illustrating the computational workflow for determining the relative stability of nonene isomers using Density Functional Theory (DFT).

Logical Relationship of Alkene Stability Factors

Alkene_Stability cluster_factors Factors Influencing Stability cluster_outcome Outcome substitution Degree of Substitution stability Alkene Stability substitution->stability More substitution increases stability (Hyperconjugation) sterics Steric Hindrance sterics->stability Less hindrance increases stability (e.g., trans > cis)

Caption: A diagram showing the key factors that influence the thermodynamic stability of alkene isomers.

A Comparative Guide to the Stereochemical Outcomes of Hydration Reactions on 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly within drug development where the three-dimensional arrangement of atoms can dictate biological activity. This guide provides a comparative analysis of two common hydration reactions—Hydroboration-Oxidation and Oxymercuration-Demercuration—applied to the chiral alkene 3-Ethyl-2,4-dimethylpent-1-ene. The inherent chirality of this substrate at the C3 position provides a valuable framework for examining the diastereoselectivity of these well-established synthetic methods.

The central challenge in the functionalization of an alkene like this compound is the creation of a new stereocenter at the C2 position and predicting the stereochemical relationship between this new center and the pre-existing one at C3. This guide presents the theoretical stereochemical and regiochemical outcomes of each reaction, supported by detailed mechanistic discussions and standardized experimental protocols.

Comparative Analysis of Hydration Methods

The choice between Hydroboration-Oxidation and Oxymercuration-Demercuration dictates both the regioselectivity (the location of the new hydroxyl group) and the stereoselectivity of the product alcohol. A summary of the expected outcomes is presented below.

FeatureHydroboration-OxidationOxymercuration-Demercuration
Regioselectivity Anti-Markovnikov[1][2]Markovnikov[3][4][5]
Product 3-Ethyl-2,4-dimethylpentan-1-ol3-Ethyl-2,4-dimethylpentan-2-ol
Stereochemistry of Addition syn-addition[6][7][8]anti-addition (Oxymercuration step)[3][9]
Key Intermediate Concerted four-membered transition state[10]Cyclic mercurinium ion[5][9][11]
Rearrangements No carbocation, no rearrangements[8]No carbocation, no rearrangements[5][12]
Overall Stereochemical Control High, predictable diastereoselectivityHigh (Oxymercuration), but scrambled in demercuration step[5]

Reaction Pathways and Stereochemical Control

The diastereoselectivity of these reactions is governed by the approach of the reagent to the double bond, which is influenced by the steric hindrance imposed by the existing chiral center.

Hydroboration-Oxidation: syn-Addition Pathway

Hydroboration-Oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond.[10][13][14] The first step, hydroboration, involves the concerted, syn-addition of a borane (B79455) reagent (e.g., BH₃·THF) across the alkene.[7][8] The boron atom adds to the less sterically hindered carbon (C1), and the hydrogen adds to the more substituted carbon (C2) from the same face of the double bond.[2]

The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[6][7] The result of this syn-addition and retention is a predictable diastereomeric outcome, where the newly formed C-H and C-OH bonds have a specific, cis-relationship relative to the plane of the original double bond. The facial selectivity is dictated by the steric bulk of the substituents on the existing C3 stereocenter, guiding the borane to the less hindered face.

G cluster_start Starting Material cluster_hydro Hydroboration-Oxidation cluster_oxy Oxymercuration-Demercuration start_mol (S)-3-Ethyl-2,4-dimethylpent-1-ene reagent1 1. BH₃·THF start_mol->reagent1 syn-addition anti-Markovnikov reagent3 1. Hg(OAc)₂, H₂O start_mol->reagent3 anti-addition Markovnikov reagent2 2. H₂O₂, NaOH reagent1->reagent2 product1 (2R,3S)-3-Ethyl-2,4-dimethylpentan-1-ol (Major Diastereomer) reagent2->product1 reagent4 2. NaBH₄ reagent3->reagent4 product2 (2S,3S)-3-Ethyl-2,4-dimethylpentan-2-ol (Major Diastereomer) reagent4->product2

Oxymercuration-Demercuration: anti-Addition Pathway

This two-step method achieves a Markovnikov addition of water, placing the hydroxyl group on the more substituted carbon (C2).[3][4] The first step involves the reaction of the alkene with mercuric acetate (B1210297), forming a cyclic mercurinium ion intermediate.[5][11] This three-membered ring is then opened by a nucleophilic attack from a water molecule. The attack occurs at the more substituted carbon (which can better stabilize a partial positive charge) and from the face opposite the bulky mercury-containing group, resulting in anti-addition.[3][9]

The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄).[3] This step replaces the C-Hg bond with a C-H bond. Crucially, this reduction step is typically not stereospecific and proceeds through a radical mechanism, which can lead to a mixture of stereoisomers at the carbon formerly attached to mercury.[5] However, the stereocenter formed during the initial oxymercuration step (C2) is established with high selectivity.

Experimental Protocols

The following are generalized protocols for performing these reactions. Researchers should optimize conditions based on specific laboratory settings and analytical requirements.

Protocol 1: Hydroboration-Oxidation
  • Reaction Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). Anhydrous tetrahydrofuran (B95107) (THF) is added as the solvent. The flask is cooled to 0 °C in an ice bath.

  • Hydroboration: A solution of borane-THF complex (BH₃·THF, ~1.1 eq of BH₃) is added dropwise to the stirring alkene solution over 15-20 minutes, maintaining the temperature at 0 °C.[14]

  • Reaction Monitoring: After the addition is complete, the mixture is stirred at room temperature for 2-4 hours. The reaction can be monitored by TLC or GC to confirm the consumption of the starting alkene.

  • Oxidation: The flask is cooled again to 0 °C. A 3M aqueous solution of sodium hydroxide (B78521) (NaOH, 3.0 eq) is added slowly, followed by the careful, dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq).[14][15] Caution: This addition is exothermic.

  • Workup: The mixture is stirred at room temperature for 1 hour or gently heated to 50 °C for 30 minutes to ensure complete oxidation.[14] The reaction is then quenched with a saturated aqueous solution of sodium chloride (brine).

  • Extraction and Purification: The product is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude alcohol is then purified by flash column chromatography.

Protocol 2: Oxymercuration-Demercuration
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add mercury(II) acetate (Hg(OAc)₂, 1.1 eq) and a 1:1 mixture of THF and water.

  • Oxymercuration: The alkene, this compound (1.0 eq), is added to the stirring mercury salt solution at room temperature. The mixture is stirred for 1-2 hours until the reaction is complete (monitored by TLC or GC).

  • Demercuration: A 3M aqueous solution of NaOH is added, followed by the portion-wise addition of sodium borohydride (NaBH₄, 0.5 eq). Caution: This may cause foaming and gas evolution.

  • Workup: The mixture is stirred for an additional 1-2 hours. Elemental mercury will precipitate as a gray or black solid. The mixture is decanted or filtered to remove the mercury.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, then brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

G start Start: Alkene + Reagents in Solvent setup Reaction Setup (Inert Atmosphere for Hydroboration) start->setup reaction Reaction Period (Stirring at specific temp.) setup->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete quench Quenching / Second Reagent Addition (e.g., Oxidation or Demercuration) monitor->quench Complete workup Aqueous Workup & Extraction quench->workup purify Drying & Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, Chiral HPLC/GC) purify->analyze

References

A Comparative Guide to Alternative Synthesis Routes for 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective construction of sterically hindered alkenes is a persistent challenge. This guide provides a comparative analysis of three potential synthetic routes to 3-Ethyl-2,4-dimethylpent-1-ene, a sterically congested terminal alkene. The discussed methodologies—the Wittig reaction, a Grignard reaction followed by dehydration, and the McMurry reaction—are evaluated based on their established mechanisms, experimental feasibility, and expected outcomes in terms of yield and selectivity.

Comparison of Synthetic Routes

The selection of an optimal synthetic pathway depends on factors such as starting material availability, desired yield, and tolerance for potential side products. The following table summarizes the key aspects of the three proposed routes.

Synthesis RouteStarting MaterialsKey IntermediatesTypical YieldAdvantagesDisadvantages
Wittig Reaction 2,4-Dimethyl-3-pentanone (B156899), Methyltriphenylphosphonium (B96628) bromidePhosphonium (B103445) ylide, OxaphosphetaneLow to ModerateWell-established, high regioselectivity for terminal alkene formation.Challenging for sterically hindered ketones, often resulting in low yields; separation of the triphenylphosphine (B44618) oxide byproduct can be difficult.[1][2][3]
Grignard Reaction & Dehydration 2,4-Dimethyl-3-pentanone, Ethylmagnesium bromide3-Ethyl-2,4-dimethylpentan-3-ol (B7874056)Moderate to HighReadily available starting materials, straightforward reaction sequence.Two-step process; acid-catalyzed dehydration can lead to a mixture of alkene isomers (Zaitsev and Hofmann products) and potential carbocation rearrangements.[4][5]
McMurry Reaction 2,4-Dimethyl-3-pentanone, Formaldehyde (B43269) (or a surrogate)Pinacolate complexModerateEffective for synthesizing sterically hindered alkenes in a one-pot reaction.[6]Cross-coupling of two different carbonyls can result in a statistical mixture of products (homo-coupled and cross-coupled); formaldehyde is a gas, requiring specialized handling (paraformaldehyde is a common solid surrogate).[7]

Reaction Pathways and Methodologies

Below are detailed descriptions of the three proposed synthetic routes, including representative experimental protocols based on analogous transformations.

Route 1: Wittig Reaction

The Wittig reaction is a robust method for olefination, where a carbonyl compound reacts with a phosphonium ylide to form an alkene.[1][8] For the synthesis of this compound, the sterically hindered ketone, 2,4-dimethyl-3-pentanone, would be reacted with methylenetriphenylphosphorane. While the reaction with hindered ketones can be sluggish and result in lower yields, it offers excellent control over the placement of the double bond.[2][3]

Wittig_Reaction ketone 2,4-Dimethyl-3-pentanone product This compound ketone->product Wittig Reaction ylide Methylenetriphenyl- phosphorane ylide->product byproduct Triphenylphosphine oxide

Fig. 1: Wittig reaction pathway for the synthesis of the target alkene.
Representative Experimental Protocol (Wittig Reaction):

A detailed protocol for the methylenation of a sterically hindered ketone is as follows:

  • Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe. The mixture will turn a characteristic deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at room temperature for 1 hour.[9][10]

  • Olefination: Cool the ylide solution back to 0 °C and add a solution of 2,4-dimethyl-3-pentanone (1.0 eq.) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Route 2: Grignard Reaction Followed by Dehydration

This two-step approach first involves the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol. Subsequent acid-catalyzed dehydration of the alcohol yields the alkene.[5] For the target molecule, ethylmagnesium bromide is added to 2,4-dimethyl-3-pentanone to form 3-ethyl-2,4-dimethylpentan-3-ol. The dehydration of this sterically hindered tertiary alcohol is then performed. A significant consideration for this route is the potential for the formation of multiple alkene isomers during the elimination step.[11][12][13]

Grignard_Dehydration cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Dehydration ketone 2,4-Dimethyl-3-pentanone alcohol 3-Ethyl-2,4-dimethylpentan-3-ol ketone->alcohol grignard Ethylmagnesium bromide grignard->alcohol product This compound alcohol->product Acid, Heat

Fig. 2: Grignard reaction and dehydration pathway.
Representative Experimental Protocol (Grignard Reaction & Dehydration):

Step 1: Synthesis of 3-Ethyl-2,4-dimethylpentan-3-ol [14][15][16]

  • Grignard Reaction: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq.). Add a solution of ethyl bromide (1.2 eq.) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent. Once the reaction begins, add the remaining ethyl bromide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the Grignard solution to 0 °C and add a solution of 2,4-dimethyl-3-pentanone (1.0 eq.) in anhydrous diethyl ether dropwise. After the addition, allow the reaction to stir at room temperature for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 3-Ethyl-2,4-dimethylpentan-3-ol [11][12][13]

  • Dehydration: Place the crude 3-ethyl-2,4-dimethylpentan-3-ol in a round-bottom flask with a distillation apparatus. Add a catalytic amount of concentrated sulfuric acid or phosphoric acid. Heat the mixture to the appropriate temperature for the dehydration of a tertiary alcohol (typically 25-80 °C). The alkene product will distill as it is formed.

  • Purification: Collect the distillate and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous calcium chloride, filter, and distill to obtain the purified this compound.

Route 3: McMurry Reaction

The McMurry reaction is a reductive coupling of two carbonyl compounds using a low-valent titanium reagent to form an alkene.[6] This method is particularly effective for the synthesis of sterically crowded alkenes.[7] To synthesize the target terminal alkene, a cross-McMurry reaction between 2,4-dimethyl-3-pentanone and a formaldehyde equivalent (such as paraformaldehyde) would be required. A key challenge in this approach is achieving selective cross-coupling over the homo-coupling of the starting ketone.[7]

McMurry_Reaction ketone 2,4-Dimethyl-3-pentanone product This compound ketone->product McMurry Coupling (Low-valent Ti) formaldehyde Formaldehyde (or surrogate) formaldehyde->product

Fig. 3: McMurry cross-coupling pathway.
Representative Experimental Protocol (McMurry Reaction):

A general procedure for a McMurry coupling is as follows:[7][17]

  • Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add zinc-copper couple (4.0 eq.). Add anhydrous THF and then slowly add titanium tetrachloride (2.0 eq.) via syringe at 0 °C. The mixture will turn from yellow to black. Heat the mixture to reflux for 2 hours.

  • Coupling Reaction: Cool the black slurry to room temperature. Add a solution of 2,4-dimethyl-3-pentanone (1.0 eq.) and paraformaldehyde (1.5 eq.) in anhydrous THF dropwise over 1-2 hours. After the addition is complete, heat the reaction mixture to reflux for 12-16 hours, monitoring by GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of 10% aqueous potassium carbonate solution. Stir the mixture for 30 minutes, then filter through a pad of celite. Wash the filter cake with THF. Combine the filtrates and remove the THF under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel.

Conclusion

Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages. The Wittig reaction provides excellent regioselectivity for the terminal alkene but may suffer from low yields due to steric hindrance. The Grignard reaction followed by dehydration is a straightforward two-step process using readily available reagents, but the dehydration step may lead to a mixture of alkene isomers. The McMurry reaction is a powerful one-pot method for constructing sterically hindered alkenes, though achieving high selectivity in a cross-coupling reaction can be challenging. The ultimate choice of method will depend on the specific requirements of the synthesis, including yield, purity, and scalability. Further optimization of reaction conditions for each route would be necessary to maximize the yield of the desired product.

References

A Comprehensive Guide to the Cost-Effectiveness of Alkene Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of alkenes is a critical aspect of molecular construction. This guide provides a detailed comparative analysis of the cost-effectiveness of several common laboratory-scale alkene synthesis methods, supported by experimental data, green chemistry metrics, and safety considerations.

The choice of an appropriate alkene synthesis method is a multifaceted decision that extends beyond mere chemical yield. A thorough evaluation of cost-effectiveness must encompass reagent and catalyst costs, reaction efficiency, ease of purification, and the environmental impact of the process. This guide delves into a comparative analysis of four widely used laboratory techniques: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Peterson olefination, and olefin metathesis.

Comparative Analysis of Alkene Synthesis Methods

The following tables provide a quantitative comparison of these methods based on typical laboratory-scale reactions. The data presented is synthesized from various literature sources and should be considered representative. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Performance and Cost Comparison of Alkene Synthesis Methods
MethodTypical Yield (%)Reagent/Catalyst CostPurification MethodKey AdvantagesKey Disadvantages
Wittig Reaction 50-95%ModerateChromatographyWide substrate scope, predictable regioselectivity.Triphenylphosphine (B44618) oxide byproduct can be difficult to remove, often requires strong bases.
Horner-Wadsworth-Emmons (HWE) Reaction 70-95%ModerateAqueous Extraction, ChromatographyWater-soluble phosphate (B84403) byproduct simplifies purification, generally higher yields and E-selectivity than Wittig.Phosphonate (B1237965) reagents can be more expensive than phosphonium (B103445) salts.
Peterson Olefination 70-90%Low to ModerateChromatographyCan produce either (E) or (Z)-alkenes from the same intermediate, mild reaction conditions possible.[1]Stereochemical outcome depends on the elimination conditions (acidic vs. basic).[1]
Olefin Metathesis 85-95%High (catalyst)ChromatographyHigh efficiency and functional group tolerance, can be used for complex molecules.[2]High cost of ruthenium-based catalysts, potential for catalyst poisoning.
Table 2: Green Chemistry Metrics for Alkene Synthesis Methods

Green chemistry metrics provide a quantitative framework for evaluating the environmental performance of chemical processes.[3][4]

MethodAtom Economy (AE)E-Factor (Environmental Factor)Reaction Mass Efficiency (RME)Process Mass Intensity (PMI)
Wittig Reaction ModerateHighLow to ModerateHigh
Horner-Wadsworth-Emmons (HWE) Reaction ModerateModerate to HighModerateModerate to High
Peterson Olefination ModerateModerateModerateModerate
Olefin Metathesis HighLow to ModerateHighLow to Moderate

Note: These values are estimations based on typical reaction stoichiometries and workup procedures. Lower E-Factor and PMI values, and higher AE and RME values, indicate a "greener" process.

In-Depth Analysis of Synthesis Methods

The Wittig Reaction

The Wittig reaction is a robust and widely used method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide.[5] A key advantage is the unambiguous placement of the double bond. However, a significant drawback is the formation of triphenylphosphine oxide as a byproduct, which is often difficult to separate from the desired alkene, necessitating chromatographic purification.[6] The reaction often requires the use of strong bases like n-butyllithium or sodium hydride.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a popular modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions.[7] A major advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, allowing for easy removal by aqueous extraction, which can significantly simplify purification and reduce costs.[6] HWE reactions often provide higher yields of the thermodynamically more stable (E)-alkene compared to the Wittig reaction.[7]

The Peterson Olefination

The Peterson olefination utilizes α-silylcarbanions to convert aldehydes and ketones into alkenes. A unique feature of this method is the ability to control the stereochemical outcome. The intermediate β-hydroxysilane can be isolated, and subsequent elimination under acidic or basic conditions yields the (E) or (Z)-alkene, respectively.[1] This method can be cost-effective due to the relatively low price of silylating agents.

Olefin Metathesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, particularly in the synthesis of complex molecules.[2] The development of well-defined ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, has made this reaction highly efficient and tolerant of a wide range of functional groups.[2] While the initial investment in these catalysts is high, their high turnover numbers can make them cost-effective for complex syntheses, especially at scale.[8] The high atom economy of metathesis reactions also contributes to their "green" credentials.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and success of any synthetic method. Below are representative protocols for each of the discussed alkene synthesis methods.

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

Objective: To synthesize an (E)-alkene from an aldehyde and a phosphonate ester.

Materials:

  • Aldehyde (1.0 equiv)

  • Triethyl phosphonoacetate (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography if necessary.[9]

Wittig Reaction Protocol

Objective: To synthesize an alkene from an aldehyde and a phosphonium salt.

Materials:

  • Benzyltriphenylphosphonium chloride (1.05 equiv)

  • Aldehyde (1.0 equiv)

  • Strong base (e.g., n-butyllithium in hexanes, 1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (B109758) (DCM) or Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonium salt and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.

  • In a separate flask, dissolve the aldehyde in a minimal amount of anhydrous THF under an inert atmosphere.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase. The crude product is then purified, often by chromatography, to remove the triphenylphosphine oxide byproduct.

Peterson Olefination Protocol

Objective: To synthesize an alkene from a ketone and an α-silyl carbanion.

Materials:

Procedure:

  • To a solution of the ketone in diethyl ether under an argon atmosphere, add (trimethylsilyl)methyllithium at 25 °C.

  • Stir the resulting mixture for 30 minutes.

  • Add methanol and p-toluenesulfonic acid and stir for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica (B1680970) gel column chromatography to afford the desired alkene.[10]

Visualization of Cost-Effectiveness Analysis Workflow

The following diagram illustrates the logical steps involved in conducting a comprehensive cost-effectiveness analysis for selecting an alkene synthesis method.

CostEffectivenessAnalysis cluster_Inputs Inputs cluster_Methods Alkene Synthesis Methods cluster_Analysis Cost-Effectiveness Analysis cluster_Decision Decision TargetAlkene Target Alkene Structure Wittig Wittig Reaction TargetAlkene->Wittig HWE HWE Reaction TargetAlkene->HWE Peterson Peterson Olefination TargetAlkene->Peterson Metathesis Olefin Metathesis TargetAlkene->Metathesis Scale Reaction Scale Scale->Wittig Scale->HWE Scale->Peterson Scale->Metathesis LabCapabilities Laboratory Capabilities LabCapabilities->Wittig LabCapabilities->HWE LabCapabilities->Peterson LabCapabilities->Metathesis CostAnalysis Cost Analysis (Reagents, Solvents, Catalysts) Wittig->CostAnalysis PerformanceAnalysis Performance Analysis (Yield, Selectivity, Reaction Time) Wittig->PerformanceAnalysis GreenMetrics Green Chemistry Metrics (AE, E-Factor, RME, PMI) Wittig->GreenMetrics Practicality Practical Considerations (Purification, Safety, Waste Disposal) Wittig->Practicality HWE->CostAnalysis HWE->PerformanceAnalysis HWE->GreenMetrics HWE->Practicality Peterson->CostAnalysis Peterson->PerformanceAnalysis Peterson->GreenMetrics Peterson->Practicality Metathesis->CostAnalysis Metathesis->PerformanceAnalysis Metathesis->GreenMetrics Metathesis->Practicality OptimalMethod Optimal Synthesis Method CostAnalysis->OptimalMethod PerformanceAnalysis->OptimalMethod GreenMetrics->OptimalMethod Practicality->OptimalMethod

Workflow for cost-effectiveness analysis of alkene synthesis.

Conclusion

The selection of an optimal alkene synthesis method requires a holistic approach that balances chemical efficiency with economic and environmental considerations.

  • For straightforward olefinations where purification challenges are manageable, the Wittig reaction remains a viable option.

  • The Horner-Wadsworth-Emmons reaction often presents a more favorable choice due to its simplified workup and generally higher yields of (E)-alkenes.

  • The Peterson olefination offers unique stereochemical control and can be a cost-effective alternative.

  • For complex and high-value targets, the high initial cost of olefin metathesis catalysts can be justified by the exceptional efficiency, functional group tolerance, and superior green chemistry profile of the reaction.

By carefully considering the factors outlined in this guide and utilizing the provided experimental frameworks, researchers can make informed decisions to select the most cost-effective and sustainable method for their specific synthetic needs.

References

A Comparative Analysis of Ziegler-Natta and Metallocene Catalysts in Propene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Ziegler-Natta (Z-N) and metallocene catalysts for propene polymerization. The information presented is intended to assist researchers in selecting the appropriate catalyst system based on desired polymer properties and experimental control.

Introduction: Two Pillars of Polypropylene (B1209903) Production

The polymerization of propene into polypropylene (PP) is a cornerstone of the polymer industry, with the choice of catalyst being a critical determinant of the final polymer's properties and applications. For decades, traditional heterogeneous Ziegler-Natta catalysts have been the industry workhorse, valued for their high activity and the production of highly isotactic polypropylene. The advent of homogeneous metallocene catalysts, however, has revolutionized the field by offering unprecedented control over polymer microstructure.

Ziegler-Natta catalysts are complex, multi-sited systems, typically composed of a titanium halide supported on magnesium chloride and activated by an organoaluminum cocatalyst.[1] In contrast, metallocene catalysts are single-site catalysts, consisting of a transition metal atom (often zirconium or hafnium) sandwiched between cyclopentadienyl-type ligands and activated by a cocatalyst like methylaluminoxane (B55162) (MAO).[1] This fundamental difference in the nature of the active sites is the primary driver for the distinct characteristics of the resulting polypropylene.[2]

Performance Comparison: A Tale of Two Catalysts

The performance of Ziegler-Natta and metallocene catalysts can be evaluated based on several key parameters, including catalytic activity, stereoselectivity, and the molecular properties of the produced polypropylene.

ParameterZiegler-Natta CatalystsMetallocene CatalystsKey Differences & Significance
Catalytic Activity High and robust for industrial-scale production.[1]Generally very high, but can be more sensitive to impurities.[1]Metallocene catalysts can exhibit higher efficiency, leading to lower catalyst residues in the final polymer.[1]
Stereoselectivity High isotacticity, controlled by internal/external donors.[2]Tunable tacticity (isotactic, syndiotactic, atactic).[3]Metallocenes offer precise control over stereochemistry through ligand design, enabling the synthesis of a wider range of polypropylene grades.[4]
Weight-Average Molecular Weight (Mw) High (e.g., > 500,000 g/mol ).[1]Tunable; can be lower or higher depending on catalyst structure and conditions.[1]Z-N catalysts often produce very high Mw polymers which can be challenging to process. Metallocenes provide better control over Mw.[1]
Polymer Dispersity Index (PDI = Mw/Mn) Broad (PDI > 4).[1]Narrow (PDI ≈ 2.0).[1]The narrow PDI of metallocene-derived PP results in a more uniform polymer with consistent properties.[5] Z-N catalysts produce a broader range of chain lengths.[2]
Comonomer Incorporation Non-uniform distribution.[2]Uniform distribution.[2]Metallocenes allow for a more even incorporation of comonomers, leading to improved properties in copolymers.[2]

Experimental Protocols

Propene Polymerization with a Ziegler-Natta Catalyst

This protocol outlines a general procedure for the polymerization of propene using a MgCl₂-supported TiCl₄ catalyst.

Materials:

  • Fourth-generation Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂/diisobutyl phthalate)

  • Triethylaluminum (B1256330) (TEAL) as cocatalyst

  • External donor (e.g., an alkoxysilane)

  • Anhydrous toluene (B28343) (polymerization solvent)

  • Polymerization-grade propene

  • Nitrogen or Argon (inert gas)

  • Acidified methanol (B129727) (for termination)

Procedure:

  • Reactor Preparation: A stainless-steel polymerization reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture.

  • Solvent and Cocatalyst Addition: Anhydrous toluene is introduced into the reactor, followed by the addition of the triethylaluminum (TEAL) cocatalyst and the external donor.

  • Catalyst Introduction: The Ziegler-Natta catalyst slurry is introduced into the reactor. The mixture is stirred to form the active catalyst complex.

  • Polymerization: The reactor is pressurized with propene gas to the desired pressure (e.g., 5-8 bar) and the temperature is maintained at a specific level (e.g., 60-80 °C).[6] The polymerization is allowed to proceed for a predetermined duration.

  • Termination: The polymerization is terminated by venting the propene and adding acidified methanol to the reactor to deactivate the catalyst.

  • Polymer Isolation: The resulting polypropylene is collected by filtration, washed with methanol to remove catalyst residues, and dried in a vacuum oven to a constant weight.[1]

Propene Polymerization with a Metallocene Catalyst

This protocol describes a typical procedure for propene polymerization using a zirconocene (B1252598) catalyst activated with methylaluminoxane (MAO).

Materials:

  • Metallocene precatalyst (e.g., rac-Me₂Si(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) in toluene solution

  • Anhydrous toluene (polymerization solvent)

  • Polymerization-grade propene

  • Nitrogen or Argon (inert gas)

  • Acidified methanol (for termination)

Procedure:

  • Reactor Preparation: A 250 mL stainless steel autoclave is evacuated for 60 minutes at 90 °C and then purged with nitrogen three times.[7]

  • Catalyst and Cocatalyst Preparation: In separate Schlenk tubes under an inert atmosphere, the metallocene precatalyst and the MAO solution are prepared in toluene.

  • Catalyst Activation: The metallocene solution is added to the MAO solution and allowed to react for a short period to form the active catalyst.

  • Polymerization: The activated catalyst solution is injected into the reactor containing toluene. The reactor is then pressurized with propene to the desired pressure and the temperature is controlled (e.g., 30-70 °C).[7] The polymerization is conducted for a specific time.

  • Termination: The polymerization is quenched by the addition of acidified methanol.

  • Polymer Isolation: The precipitated polypropylene is filtered, washed extensively with methanol, and dried under vacuum at 80 °C until a constant weight is achieved.[1]

Mechanistic Differences and Polymer Structure

The fundamental difference between Ziegler-Natta and metallocene catalysts lies in their active sites. Z-N catalysts possess multiple types of active sites on the catalyst surface, each exhibiting different reactivity and stereoselectivity.[2] This leads to the production of polypropylene with a broad molecular weight distribution and a less uniform microstructure.[1]

In contrast, metallocene catalysts have well-defined, single active sites.[2] This uniformity allows for precise control over the polymerization process, resulting in polymers with a narrow molecular weight distribution and a highly regular microstructure.[2] The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) can be finely tuned by modifying the structure of the ligands surrounding the metal center.[3]

Caption: Z-N vs. Metallocene Polymerization.

Conclusion

The choice between Ziegler-Natta and metallocene catalysts for propene polymerization is dictated by the desired application and the required polymer specifications. Ziegler-Natta catalysts remain the industry standard for large-scale production of high-strength, isotactic polypropylene due to their robustness and cost-effectiveness.[5][8] Metallocene catalysts, on the other hand, offer unparalleled precision and versatility, enabling the synthesis of polypropylenes with tailored microstructures and properties for advanced and specialized applications.[1] The ability to fine-tune polymer characteristics such as molecular weight, molecular weight distribution, and tacticity makes metallocene catalysts a powerful tool for materials innovation.[9]

References

A Comparative Guide to the Physicochemical Properties of Nonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of n-nonane and several of its branched-chain isomers. An understanding of these properties is critical for applications ranging from solvent selection and reaction optimization to the design of drug delivery systems. The structural variations among nonane (B91170) isomers, despite their identical chemical formula (C₉H₂₀), lead to significant differences in their physical behavior. This document summarizes key experimental data, details the methodologies for their measurement, and illustrates the structure-property relationships.

Physicochemical Property Comparison

The following table summarizes the key physicochemical properties of selected nonane isomers. The data presented has been compiled from various scientific sources and databases.

Isomer NameStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-NonaneCH₃(CH₂)₇CH₃150.8-53.50.718
2-MethyloctaneCH₃CH(CH₃)(CH₂)₅CH₃143.2-80.10.713 - 0.714
3-MethyloctaneCH₃CH₂CH(CH₃)(CH₂)₄CH₃144-107.60.721
4-MethyloctaneCH₃(CH₂)₃CH(CH₃)(CH₂)₂CH₃141.6 - 142.4-113.30.722
2,2-Dimethylheptane(CH₃)₃C(CH₂)₄CH₃132.0 - 133-1130.707
2,3-DimethylheptaneCH₃(CH₂)₃CH(CH₃)CH(CH₃)₂140 - 141-1160.726 (at 25°C)
2,6-Dimethylheptane(CH₃)₂CH(CH₂)₃CH(CH₃)₂135.2-103.00.709
3-Ethyl-4-methylhexaneCH₃CH₂CH(CH(CH₃)₂)CH₂CH₂CH₃140.1 - 142.2-113.00.736 - 0.744
2,2,4,4-Tetramethylpentane(CH₃)₃CCH₂C(CH₃)₃121 - 122-67 to -66.20.720
2,2,5-Trimethylhexane(CH₃)₃CCH₂CH₂CH(CH₃)₂124.1-109.20.709
2,3,5-Trimethylhexane(CH₃)₂CHCH₂CH(CH₃)CH(CH₃)₂131.4-127.80.718
2,2,3,3-Tetramethylpentane(CH₃)₃CC(CH₃)₂CH₂CH₃141.5-0.755

Note: Slight variations in reported values can be attributed to differences in experimental conditions and measurement precision.

Structure-Property Relationships

The degree of branching in the carbon chain of nonane isomers significantly influences their intermolecular forces, which in turn dictates their physical properties.

G Relationship Between Branching and Boiling Point in Nonane Isomers cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Physicochemical Property a Linear Chain (n-Nonane) d Stronger van der Waals forces (Larger surface area) a->d b Moderately Branched (e.g., 2-Methyloctane) e Weaker van der Waals forces (Smaller surface area) b->e c Highly Branched (e.g., 2,2,4,4-Tetramethylpentane) c->e f Higher Boiling Point d->f g Lower Boiling Point e->g

Caption: Increasing branching in nonane isomers leads to lower boiling points.

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physicochemical properties of nonane isomers.

Boiling Point Determination

1. Ebulliometer Method: This method provides highly accurate boiling point measurements.[1]

  • Principle: An ebulliometer is an apparatus designed to measure the boiling point of a liquid by maintaining a constant pressure. The temperature of the vapor in equilibrium with the boiling liquid is measured.

  • Apparatus: Ebulliometer, heating mantle, condenser, and a calibrated temperature sensor (e.g., platinum resistance thermometer).

  • Procedure:

    • The ebulliometer is filled with the nonane isomer sample.

    • The liquid is heated to a steady boil, and the vapor is condensed and returned to the boiling liquid.

    • The temperature of the vapor is continuously monitored until a stable reading is achieved. This stable temperature is recorded as the boiling point at the measured ambient pressure.

    • The observed boiling point is then corrected to standard atmospheric pressure (101.325 kPa).

2. Thiele Tube Method: A simpler method suitable for smaller sample volumes.

  • Principle: A small sample of the liquid is heated in a tube immersed in a heating bath (Thiele tube), and the temperature at which the liquid's vapor pressure equals the atmospheric pressure is determined.

  • Apparatus: Thiele tube, heating oil (e.g., mineral oil), small test tube, capillary tube (sealed at one end), thermometer, and a heat source (e.g., Bunsen burner or heating mantle).

  • Procedure:

    • A few drops of the nonane isomer are placed in the small test tube.

    • The capillary tube is placed (open end down) into the test tube.

    • The test tube is attached to the thermometer and immersed in the Thiele tube filled with heating oil.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is continued until a rapid and continuous stream of bubbles is observed, and then the heat is removed.

    • The temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.

Melting Point Determination (Capillary Method)
  • Principle: A small, solid sample of the compound is heated at a controlled rate in a capillary tube. The temperature range over which the substance melts is observed and recorded.[2] For liquid samples at room temperature, the sample is first frozen.

  • Apparatus: Melting point apparatus, capillary tubes, and a low-temperature bath (e.g., dry ice/acetone) for freezing liquid samples.

  • Procedure:

    • A small amount of the liquid nonane isomer is introduced into a capillary tube, which is then sealed.

    • The sample is frozen using a low-temperature bath.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.

Density Determination
  • Principle: The mass of a known volume of the liquid isomer is measured at a specific temperature.

  • Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a constant-temperature bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the nonane isomer and placed in a constant-temperature bath until it reaches thermal equilibrium.

    • The volume is adjusted precisely to the pycnometer's calibration mark.

    • The filled pycnometer is reweighed.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Viscosity Determination (ASTM D445)
  • Principle: The kinematic viscosity is determined by measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a known and closely controlled temperature.[3][4] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[3]

  • Apparatus: Calibrated capillary viscometer (e.g., Ubbelohde type), constant-temperature bath, stopwatch, and a means to apply suction or pressure.

  • Procedure:

    • The viscometer is charged with the nonane isomer sample.

    • The viscometer is placed in the constant-temperature bath until the sample reaches the desired temperature.

    • The liquid is drawn up into the upper bulb of the viscometer.

    • The time taken for the liquid to flow between two marked points on the capillary is accurately measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Surface Tension Determination
  • Principle: Several methods can be employed, including the Du Noüy ring method, Wilhelmy plate method, or pendant drop method. The pendant drop method is described here.

  • Apparatus: A syringe with a needle, a light source, a camera with a magnifying lens, and software for image analysis.

  • Procedure:

    • A drop of the nonane isomer is formed at the tip of the needle.

    • An image of the pendant drop is captured by the camera.

    • The shape of the drop is analyzed by the software. The surface tension is calculated based on the drop's shape, which is determined by the balance between surface tension and gravity.

This guide serves as a foundational resource for understanding the physicochemical properties of nonane isomers. For specific applications, it is recommended to consult detailed experimental data and safety information for each isomer.

References

Safety Operating Guide

Safe Disposal of 3-Ethyl-2,4-dimethylpent-1-ene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Ethyl-2,4-dimethylpent-1-ene, a flammable liquid, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be aware of its hazardous properties. This chemical is highly flammable and may be harmful if inhaled.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side-shields or goggles
Body Protection Flame-retardant lab coat
Respiratory Use in a well-ventilated area or with a vapor respirator

General Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Keep the container tightly closed when not in use.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use non-sparking tools and explosion-proof equipment.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Avoid breathing vapors or mists.

  • Wash hands thoroughly after handling.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Experimental Protocol for Spill Neutralization:

  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[2]

  • Ensure Ventilation: Maximize ventilation in the area of the spill.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill.[3] Do not use combustible materials like sawdust.

  • Absorb the Chemical: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste: Using non-sparking tools, collect the absorbed material and place it into a suitable, clearly labeled, and closed container for chemical waste.[1][3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.

III. Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with flammable organic compounds.

    • Do not mix with other types of chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.

    • Keep the container away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

    • Include the date of accumulation.

  • Arrange for Pickup:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with the Safety Data Sheet (SDS) if requested.

  • Documentation:

    • Maintain a record of the waste generated, including the quantity and date of disposal, as required by your institution and local regulations.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Process cluster_spill Spill Scenario start Start: Have this compound Waste ppe Wear Appropriate PPE start->ppe handling Handle in Ventilated Area ppe->handling collect Collect in Labeled, Sealed Container handling->collect spill_check Spill Occurred? handling->spill_check storage Store in Flammable Waste Area collect->storage contact_ehs Contact EHS for Pickup storage->contact_ehs document Document Waste Disposal contact_ehs->document end End: Proper Disposal Complete document->end spill_check->collect No spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes spill_protocol->collect

Caption: Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.